molecular formula C5H11NO B1340050 Pyrrolidin-3-ylmethanol CAS No. 5082-74-6

Pyrrolidin-3-ylmethanol

Número de catálogo: B1340050
Número CAS: 5082-74-6
Peso molecular: 101.15 g/mol
Clave InChI: QOTUIIJRVXKSJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrrolidin-3-ylmethanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrrolidin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTUIIJRVXKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539553
Record name (Pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5082-74-6
Record name (Pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrrolidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (S)-Pyrrolidin-3-ylmethanol from the Chiral Pool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-pyrrolidin-3-ylmethanol, a valuable chiral building block in medicinal chemistry, utilizing starting materials from the chiral pool. The primary focus is on a well-documented synthetic pathway starting from L-glutamic acid. Alternative routes commencing from L-malic acid and L-proline are also discussed. This document includes detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate understanding and implementation in a research and development setting.

Executive Summary

(S)-pyrrolidin-3-ylmethanol is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug products. Chiral pool synthesis offers an efficient and cost-effective strategy for producing this enantiomerically pure compound by leveraging readily available and inexpensive chiral starting materials. This guide details a robust synthetic pathway from L-glutamic acid, proceeding through key intermediates such as N-protected (S)-3-hydroxypyrrolidine and N-protected (S)-pyrrolidin-3-one. The methodologies presented are based on established literature procedures, with a focus on practical application in a laboratory setting.

Synthesis from L-Glutamic Acid

The most well-established route for the synthesis of (S)-pyrrolidin-3-ylmethanol from the chiral pool begins with L-glutamic acid. This multi-step synthesis involves the formation of the pyrrolidine (B122466) ring followed by functional group manipulations to yield the target molecule.

Overall Synthetic Pathway

The general strategy involves the conversion of L-glutamic acid into a protected form of (S)-4-amino-2-hydroxybutanoic acid, which then undergoes cyclization to form the pyrrolidine ring. Subsequent functional group transformations lead to the desired (S)-pyrrolidin-3-ylmethanol. A key intermediate in many reported syntheses is N-Boc-(S)-3-hydroxypyrrolidine, which can be accessed from L-glutamic acid.

L-Glutamic Acid L-Glutamic Acid Diethyl L-glutamate hydrochloride Diethyl L-glutamate hydrochloride L-Glutamic Acid->Diethyl L-glutamate hydrochloride 1. Esterification N-Boc-diethyl L-glutamate N-Boc-diethyl L-glutamate Diethyl L-glutamate hydrochloride->N-Boc-diethyl L-glutamate 2. N-Protection (Boc) (S)-2-(Boc-amino)-1,5-pentanediol (S)-2-(Boc-amino)-1,5-pentanediol N-Boc-diethyl L-glutamate->(S)-2-(Boc-amino)-1,5-pentanediol 3. Reduction (S)-N-Boc-3-hydroxypyrrolidine (S)-N-Boc-3-hydroxypyrrolidine (S)-2-(Boc-amino)-1,5-pentanediol->(S)-N-Boc-3-hydroxypyrrolidine 4. Cyclization N-Boc-(S)-pyrrolidin-3-one N-Boc-(S)-pyrrolidin-3-one (S)-N-Boc-3-hydroxypyrrolidine->N-Boc-(S)-pyrrolidin-3-one 5. Oxidation N-Boc-(S)-pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidin-3-one->N-Boc-(S)-pyrrolidin-3-ylmethanol 6. C1 Addition & Reduction (S)-Pyrrolidin-3-ylmethanol (S)-Pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidin-3-ylmethanol->(S)-Pyrrolidin-3-ylmethanol 7. Deprotection

Caption: Synthetic pathway from L-Glutamic Acid.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of (S)-pyrrolidin-3-ylmethanol from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

This step involves the conversion of both carboxylic acid groups of L-glutamic acid to their corresponding ethyl esters.

  • Protocol: To a stirred solution of L-glutamic acid (1 equivalent) in ethanol, thionyl chloride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield diethyl L-glutamate hydrochloride.

  • Quantitative Data: This reaction typically proceeds in quantitative yield.

Step 2: N-Boc Protection

The amino group of diethyl L-glutamate is protected with a tert-butyloxycarbonyl (Boc) group.

  • Protocol: Diethyl L-glutamate hydrochloride (1 equivalent) is dissolved in dichloromethane (B109758). Triethylamine (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added, followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) at 0 °C. The reaction is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

  • Quantitative Data:

StepProductYieldReference
N-Boc ProtectionN-Boc-diethyl L-glutamate92%[1]

Step 3: Reduction of Diester to Diol

The diester is reduced to the corresponding diol using a suitable reducing agent like sodium borohydride (B1222165).

  • Protocol: To a solution of N-Boc-diethyl L-glutamate (1 equivalent) in a suitable solvent, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. The reaction is then quenched, and the product is extracted and purified.

  • Quantitative Data: The yield for this reduction step is generally high.

Step 4: Cyclization to form N-Boc-(S)-3-hydroxypyrrolidine

The diol is converted to a ditosylate, which then undergoes intramolecular cyclization to form the pyrrolidine ring.

  • Protocol: The diol (1 equivalent) is dissolved in pyridine (B92270) and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equivalents) is added, and the mixture is stirred overnight. The resulting ditosylate is then treated with a suitable amine to induce cyclization.

  • Note: This step is adapted from a procedure for piperidine (B6355638) synthesis and may require optimization for the synthesis of the pyrrolidine ring. A more direct route to N-Boc-(S)-3-hydroxypyrrolidine may be preferable if a commercial source is available.

Alternative and More Direct Route to Key Intermediates:

A more common and efficient approach involves starting from commercially available (S)-3-hydroxypyrrolidine or synthesizing it from L-glutamic acid via alternative methods, and then proceeding with protection and further transformations.

(S)-3-Hydroxypyrrolidine (S)-3-Hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine (S)-3-Hydroxypyrrolidine->N-Boc-(S)-3-hydroxypyrrolidine 1. N-Protection (Boc) N-Boc-(S)-pyrrolidin-3-one N-Boc-(S)-pyrrolidin-3-one N-Boc-(S)-3-hydroxypyrrolidine->N-Boc-(S)-pyrrolidin-3-one 2. Oxidation (Dess-Martin) N-Boc-(S)-pyrrolidine-3-carbonitrile N-Boc-(S)-pyrrolidine-3-carbonitrile N-Boc-(S)-pyrrolidin-3-one->N-Boc-(S)-pyrrolidine-3-carbonitrile 3. Cyanation N-Boc-(S)-pyrrolidine-3-carboxylic acid N-Boc-(S)-pyrrolidine-3-carboxylic acid N-Boc-(S)-pyrrolidine-3-carbonitrile->N-Boc-(S)-pyrrolidine-3-carboxylic acid 4. Hydrolysis N-Boc-(S)-pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidine-3-carboxylic acid->N-Boc-(S)-pyrrolidin-3-ylmethanol 5. Reduction (S)-Pyrrolidin-3-ylmethanol (S)-Pyrrolidin-3-ylmethanol N-Boc-(S)-pyrrolidin-3-ylmethanol->(S)-Pyrrolidin-3-ylmethanol 6. Deprotection

Caption: Alternative synthetic pathway.

Step 5: Oxidation to N-Boc-(S)-pyrrolidin-3-one

The protected alcohol is oxidized to the corresponding ketone.

  • Protocol: To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent) in dry dichloromethane, Dess-Martin periodinane (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction is stirred for 2-4 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The organic layer is separated, dried, and concentrated to give the crude ketone, which is purified by column chromatography.[2][3]

  • Quantitative Data:

StepProductYieldReference
OxidationN-Boc-(S)-pyrrolidin-3-one77.3%[3]

Step 6: Conversion to N-Boc-(S)-pyrrolidin-3-ylmethanol

This can be achieved through a few different routes, for example, via a Wittig reaction followed by hydroboration-oxidation, or by conversion to the 3-carboxylic acid and subsequent reduction. The latter is a more common approach.

  • Protocol (via Carboxylic Acid):

    • Cyanation: N-Boc-(S)-pyrrolidin-3-one is treated with a cyanide source (e.g., TMSCN with a catalytic amount of a Lewis acid) to form the corresponding cyanohydrin, which can be further converted to the nitrile.

    • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield N-Boc-(S)-pyrrolidine-3-carboxylic acid.

    • Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous THF, the reducing agent is added slowly at 0 °C. The reaction is stirred until completion and then carefully quenched. The product is extracted and purified.

  • Quantitative Data: The yields for these steps can vary depending on the specific reagents and conditions used. The reduction of the carboxylic acid is typically high yielding.

Step 7: Deprotection

The final step is the removal of the Boc protecting group to yield (S)-pyrrolidin-3-ylmethanol.

  • Protocol: N-Boc-(S)-pyrrolidin-3-ylmethanol (1 equivalent) is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and basified to a pH of 9-10 to give the free amine.[2]

  • Quantitative Data: This deprotection step usually proceeds with high yield.

Synthesis from Other Chiral Pool Starting Materials

From L-Malic Acid

L-malic acid is another potential chiral starting material. The synthesis would likely involve the conversion of the carboxylic acid and alcohol functionalities into the appropriate amine and alcohol groups needed to form the pyrrolidine ring. This could proceed through intermediates such as chiral epoxides or amino alcohols. While plausible, detailed and direct synthetic routes to (S)-pyrrolidin-3-ylmethanol from L-malic acid are not as well-documented in the readily available literature compared to the L-glutamic acid route.

From L-Proline

L-proline, already containing the pyrrolidine ring, is an attractive starting material. The synthesis of (S)-pyrrolidin-3-ylmethanol from L-proline would require the introduction of a hydroxymethyl group at the 3-position. This could potentially be achieved through functionalization of the C-H bond at the 3-position or by starting with a 3-functionalized proline derivative. However, selective functionalization at the 3-position of proline can be challenging, and much of the existing literature focuses on modifications at the 2-, 4-, and 5-positions.[4][5]

Conclusion

The synthesis of (S)-pyrrolidin-3-ylmethanol from the chiral pool is a viable and efficient strategy for obtaining this important chiral building block. The route starting from L-glutamic acid is the most thoroughly documented and offers a reliable pathway with good overall yields. The key to a successful synthesis lies in the careful execution of each step, particularly the stereoselective transformations that establish the chiral centers. While routes from L-malic acid and L-proline are conceptually possible, they currently lack the detailed experimental validation found for the L-glutamic acid pathway. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the practical synthesis of (S)-pyrrolidin-3-ylmethanol for various applications.

References

Asymmetric Synthesis of (R)-Pyrrolidin-3-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereodefined structure plays a crucial role in the efficacy and selectivity of these therapeutic agents. This technical guide provides a comprehensive overview of the primary asymmetric strategies for the synthesis of (R)-Pyrrolidin-3-ylmethanol, focusing on chiral pool synthesis, catalyst-controlled asymmetric reduction, and biocatalytic methods. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Core Synthetic Strategies

The asymmetric synthesis of (R)-Pyrrolidin-3-ylmethanol predominantly proceeds through the enantioselective preparation of its N-protected precursor, (R)-N-Boc-3-hydroxypyrrolidine, which is subsequently deprotected. The three main strategies to achieve this are:

  • Chiral Pool Synthesis: This approach utilizes a readily available and inexpensive enantiomerically pure starting material, such as D-malic acid, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations.

  • Asymmetric Chemical Reduction: This method starts with a prochiral substrate, N-Boc-3-pyrrolidinone, which is reduced to the chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this highly enantioselective strategy.

  • Biocatalytic Asymmetric Reduction: Leveraging the high stereoselectivity of enzymes, this approach also employs N-Boc-3-pyrrolidinone as the starting material. Ketoreductases (KREDs) are utilized to achieve the enantioselective reduction under mild and environmentally benign conditions.

Comparative Data of Synthetic Routes to (R)-N-Boc-3-hydroxypyrrolidine

The following table summarizes the key quantitative data for the different synthetic routes to the pivotal intermediate, (R)-N-Boc-3-hydroxypyrrolidine.

ParameterChiral Pool Synthesis (from D-Malic Acid)Asymmetric Chemical Reduction (CBS)Biocatalytic Asymmetric Reduction (KRED)
Starting Material D-Malic AcidN-Boc-3-pyrrolidinoneN-Boc-3-pyrrolidinone
Key Reagents Benzylamine (B48309), Acetic Anhydride, LiAlH₄, Pd/C, (Boc)₂O(R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide (B99878) complexKetoreductase (KRED), NADPH (with cofactor regeneration system)
Typical Yield ~40-50% (overall)90-95%>90% conversion
Enantiomeric Excess (e.e.) >99%>98%>99%
Key Advantages Readily available, inexpensive starting material.High yield and enantioselectivity, well-established method.Exceptional enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Multi-step synthesis, lower overall yield.Requires stoichiometric chiral catalyst and pyrophoric reagents.Requires specific enzyme and cofactor regeneration system.

Experimental Protocols

Chiral Pool Synthesis from D-Malic Acid

This multi-step synthesis leverages the chirality of D-malic acid to produce (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: Synthesis of N-Benzyl-D-malimide

  • Reaction: D-Malic acid is reacted with benzylamine to form the corresponding N-benzyl imide.

  • Procedure: To a round-bottom flask, add D-Malic acid (1.0 eq) and benzylamine (1.1 eq). Heat the mixture at 180-200 °C for 2-3 hours, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature to obtain the crude N-benzyl-D-malimide.

Step 2: Reduction to N-Benzyl-(R)-pyrrolidin-3-ol

  • Reaction: The imide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere, suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add a solution of N-Benzyl-D-malimide (1.0 eq) in anhydrous THF, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water and 15% NaOH solution. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude N-Benzyl-(R)-pyrrolidin-3-ol.

Step 3: Debenzylation to (R)-Pyrrolidin-3-ol

  • Reaction: The N-benzyl protecting group is removed by catalytic hydrogenolysis.

  • Procedure: Dissolve N-Benzyl-(R)-pyrrolidin-3-ol (1.0 eq) in methanol (B129727). Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude (R)-Pyrrolidin-3-ol.

Step 4: N-Boc Protection to (R)-N-Boc-3-hydroxypyrrolidine

  • Reaction: The pyrrolidine (B122466) nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

  • Procedure: Dissolve the crude (R)-Pyrrolidin-3-ol in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine, 1.2 eq). Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) in the same solvent while maintaining the temperature at 0-5 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain (R)-N-Boc-3-hydroxypyrrolidine.

Asymmetric Chemical Reduction of N-Boc-3-pyrrolidinone (CBS Reduction)

This protocol provides a highly enantioselective route to (R)-N-Boc-3-hydroxypyrrolidine from the corresponding prochiral ketone.

  • Procedure: A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise. A solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) is then added slowly via syringe pump over 1-2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄,

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrrolidin-3-ylmethanol hydrochloride. The information herein is intended to support research, development, and quality control activities involving this versatile chemical intermediate. Data is presented in a structured format, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt of (Pyrrolidin-3-yl)methanol. It is a chiral compound featuring a pyrrolidine (B122466) ring substituted with a hydroxymethyl group at the 3-position. Its structure is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[1][2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[1]

Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical properties of this compound hydrochloride and its corresponding free base are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO[1][3][4]
Molecular Weight 137.61 g/mol [3][4][5]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; more soluble in methanol (B129727) and DMSO[1]
Hygroscopicity Hygroscopic[1]

Table 2: Physicochemical Properties of (Pyrrolidin-3-yl)methanol (Free Base)

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[6][7]
Molecular Weight 101.15 g/mol [6][7][8]
Boiling Point 176.1 °C at 760 mmHg[7]
Density 0.979 g/cm³[7]
Flash Point 86 °C[7]
pKa (Predicted) 14.93 ± 0.10[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound hydrochloride.

3.1. Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[9]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.[10] If necessary, gently grind the crystals using a mortar and pestle.

    • Capillary Loading: Jab the open end of a capillary tube into the powdered sample.[11] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] Repeat until the packed solid occupies 1-2 mm at the bottom of the tube.[12]

    • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11] Ensure the thermometer is correctly positioned with its bulb aligned with the sample.[12]

    • Heating: Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point (approximately 15-20 °C below the literature value of 174 °C).[11]

    • Measurement: When the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9][11]

    • Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13] Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][13]

    • Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.[11]

3.2. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[14]

  • Apparatus: Analytical balance, temperature-controlled shaker or water bath, vials with screw caps, centrifuge, filtration apparatus (e.g., syringe filters), calibrated pH meter, and an appropriate analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of purified water (or other solvent of interest). The excess solid is crucial to ensure saturation is achieved.

    • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

    • Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle.[14] To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a controlled temperature.

    • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the excess solid at the bottom. The sample may be further clarified by passing it through a syringe filter (ensure the filter material does not adsorb the analyte).

    • Analysis: Accurately dilute the collected saturated solution with the solvent. Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.

3.3. Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.[15][16]

  • Apparatus: Calibrated pH meter with an electrode, automated or manual burette, magnetic stirrer and stir bar, titration vessel, and a constant temperature bath.

  • Reagents: Standardized 0.1 M hydrochloric acid (HCl) solution, standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution, potassium chloride (KCl) solution (for ionic strength adjustment), and high-purity water.

  • Procedure:

    • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[15]

    • Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a known volume of water to create a solution of a specific concentration (e.g., 1 mM).[15] Add KCl to maintain a constant ionic strength.

    • Titration Setup: Place the sample solution in the titration vessel on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

    • Titration: As this compound hydrochloride is a salt of a weak base, it will be titrated with a strong base (0.1 M NaOH). Add the titrant in small, precise increments.[15]

    • Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15] Continue the titration well past the equivalence point.

    • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point (where half of the weak acid has been neutralized).[17] Alternatively, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point, and subsequently the half-equivalence point.[16]

Synthesis and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a typical experimental workflow relevant to the characterization of this compound hydrochloride.

G start Commercially Available (S)-3-Hydroxypyrrolidine step1 Protection of Amine Group start->step1 e.g., Boc Anhydride intermediate1 N-Protected (S)-3-Hydroxypyrrolidine step1->intermediate1 step2 Formation of Hydrochloride Salt intermediate1->step2 HCl in suitable solvent (Deprotection & Salt Formation) product This compound Hydrochloride step2->product G prep Sample Preparation (Dry & Pulverize) load Load Sample into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating to ~15°C below expected MP setup->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow observe Observe & Record Melting Range heat_slow->observe result Melting Point Range Determined observe->result

References

Biocatalytic Synthesis of Enantiopure Pyrrolidin-3-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (R)- and (S)-pyrrolidin-3-ylmethanol are valuable chiral building blocks in the synthesis of numerous pharmaceutical compounds. Traditional chemical methods for their synthesis often involve hazardous reagents, multiple protection/deprotection steps, and challenging purification procedures. Biocatalysis offers a green and efficient alternative, utilizing the high stereoselectivity of enzymes to produce these enantiopure alcohols. This technical guide provides a comprehensive overview of the biocatalytic and chemoenzymatic strategies for the synthesis of (R)- and (S)-pyrrolidin-3-ylmethanol, with a focus on asymmetric reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Detailed experimental protocols, quantitative data, and process workflows are presented to enable researchers to implement these methods in their own laboratories.

Introduction

The pyrrolidine (B122466) scaffold is a privileged motif in medicinal chemistry, and the introduction of a chiral hydroxymethyl group at the C3 position provides a key handle for further synthetic elaboration. The absolute configuration of this stereocenter is often crucial for the biological activity of the final drug molecule. Consequently, the development of robust and scalable methods for the synthesis of enantiopure (R)- and (S)-pyrrolidin-3-ylmethanol is of significant interest to the pharmaceutical industry.

Biocatalytic methods, particularly enzymatic asymmetric synthesis, have emerged as powerful tools for the production of chiral molecules. Enzymes operate under mild conditions, are highly selective, and can often obviate the need for complex protecting group strategies. This guide will focus on a highly effective chemoenzymatic approach for the synthesis of enantiopure pyrrolidin-3-ylmethanol, commencing from commercially available starting materials.

Chemoenzymatic Synthesis Strategy

A robust and widely applicable strategy for the synthesis of enantiopure this compound involves a three-step chemoenzymatic sequence. This approach combines standard organic synthesis for the preparation of a prochiral ketone intermediate with a key biocatalytic asymmetric reduction to establish the desired stereocenter.

The overall synthetic pathway is as follows:

  • Protection: The secondary amine of a suitable pyrrolidine precursor is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Oxidation: The hydroxyl group of the protected pyrrolidine is oxidized to yield the prochiral ketone, N-Boc-pyrrolidin-3-one.

  • Biocatalytic Asymmetric Reduction: The prochiral ketone is stereoselectively reduced using an (R)- or (S)-selective ketoreductase (KRED) or alcohol dehydrogenase (ADH) to yield the corresponding enantiopure N-Boc-pyrrolidin-3-ylmethanol.

  • Deprotection: The protecting group is removed to afford the final enantiopure (R)- or (S)-pyrrolidin-3-ylmethanol.

This chemoenzymatic approach offers a modular and efficient route to both enantiomers of the target molecule by selecting the appropriate stereocomplementary enzyme.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

This initial step involves the protection of the commercially available (S)- or (R)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Methodology:

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base, for example, triethylamine (B128534) (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-pyrrolidin-3-one

The protected alcohol is then oxidized to the corresponding prochiral ketone. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.[1]

Methodology:

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in dry dichloromethane (DCM).[1]

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield N-Boc-pyrrolidin-3-one.[1]

Step 3: Biocatalytic Asymmetric Reduction of N-Boc-pyrrolidin-3-one

This is the key stereochemistry-determining step. The choice of a suitable (R)- or (S)-selective ketoreductase is crucial for achieving high enantiomeric excess. Modern enzyme screening kits offer a wide variety of KREDs and ADHs for this purpose. The reaction often employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H cofactor.

General Methodology for Asymmetric Reduction:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • To the buffer, add the cofactor (e.g., NADP⁺, 1 mM).

  • Add the components of the cofactor regeneration system (e.g., D-glucose, 1.5 eq. and glucose dehydrogenase).

  • Add the ketoreductase (KRED) or alcohol dehydrogenase (ADH) to the solution.

  • Dissolve N-Boc-pyrrolidin-3-one (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress and enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product if necessary.

Step 4: Deprotection of N-Boc-pyrrolidin-3-ylmethanol

The final step is the removal of the Boc protecting group to yield the desired enantiopure this compound. Acidic conditions are typically employed for this deprotection.

Methodology:

  • Dissolve N-Boc-(R)- or (S)-pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Quantitative Data

The following tables summarize representative quantitative data for the key biocatalytic reduction step. Please note that specific results will vary depending on the enzyme used, substrate concentration, and reaction conditions.

Table 1: Biocatalytic Reduction of N-Boc-pyrrolidin-3-one to (S)-N-Boc-3-hydroxypiperidine (an analogous substrate)

Enzyme SourceSubstrate Concentration (g/L)Co-factor Regeneration SystemReaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)Reference
Recombinant E. coli co-expressing KRED and GDH100Glucose/GDH1299.2>99[2]

Table 2: General Performance of Ketoreductases in Asymmetric Synthesis

Enzyme TypeTypical SubstrateTypical Co-solventTypical Conversion (%)Typical Enantiomeric Excess (e.e., %)
Ketoreductase (KRED)Prochiral ketonesDMSO, Isopropanol>90>99
Alcohol Dehydrogenase (ADH)Prochiral ketonesIsopropanol>90>99

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Biocatalytic Reduction cluster_step4 Step 4: Deprotection start 3-Hydroxypyrrolidine prot N-Boc-3-hydroxypyrrolidine start->prot Boc₂O, Base ketone N-Boc-pyrrolidin-3-one prot->ketone Oxidation (e.g., DMP) R_alc (R)-N-Boc-pyrrolidin-3-ylmethanol ketone->R_alc (S)-KRED/ADH S_alc (S)-N-Boc-pyrrolidin-3-ylmethanol ketone->S_alc (R)-KRED/ADH R_final (R)-Pyrrolidin-3-ylmethanol R_alc->R_final Acidic Deprotection S_final (S)-Pyrrolidin-3-ylmethanol S_alc->S_final Acidic Deprotection

Caption: Chemoenzymatic workflow for enantiopure this compound.

Biocatalytic Asymmetric Reduction with Cofactor Regeneration

biocatalytic_reduction cluster_main_reaction Asymmetric Reduction cluster_regeneration Cofactor Regeneration ketone N-Boc-pyrrolidin-3-one alcohol Enantiopure N-Boc-pyrrolidin-3-ylmethanol ketone->alcohol kred KRED / ADH nadp NAD(P)⁺ kred->nadp nadph NAD(P)H nadph->kred nadp_reg NAD(P)⁺ nadp->nadp_reg Recycle glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone gdh GDH nadph_reg NAD(P)H gdh->nadph_reg nadp_reg->gdh nadph_reg->nadph Recycle

Caption: Biocatalytic reduction with enzymatic cofactor regeneration.

Conclusion

The chemoenzymatic synthesis of enantiopure (R)- and (S)-pyrrolidin-3-ylmethanol represents a highly efficient, sustainable, and scalable alternative to traditional chemical methods. The key to this approach is the stereoselective reduction of the prochiral intermediate, N-Boc-pyrrolidin-3-one, using a suitable ketoreductase or alcohol dehydrogenase. By leveraging the vast diversity of commercially available enzymes and established cofactor regeneration systems, researchers can readily access both enantiomers of the target molecule in high yield and excellent enantiomeric purity. This guide provides the foundational knowledge and detailed protocols to empower scientists and drug development professionals to implement these powerful biocatalytic methods in their synthetic endeavors.

References

An In-depth Technical Guide to the Commercial Sourcing and Purity of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Pyrrolidin-3-ylmethanol, a versatile building block in pharmaceutical research and organic synthesis. This document outlines common commercial sources, expected purity levels, and detailed methodologies for synthesis, purification, and purity analysis, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Sources and Purity

This compound and its chiral analogues, (R)- and (S)-Pyrrolidin-3-ylmethanol, are available from a variety of chemical suppliers. The compound is typically offered as the free base or as a hydrochloride salt. The stated purity from commercial vendors generally ranges from >95% to ≥99%. It is crucial for researchers to consult the supplier's certificate of analysis for lot-specific purity data and the methodology used for its determination.

Below is a summary of representative commercial suppliers and the typical purity of their this compound products.

SupplierProduct NameCAS NumberStated PurityAnalytical Method
Tokyo Chemical Industry (TCI) This compound5082-74-6>95.0%GC
ChemScene (S)-Pyrrolidin-3-ylmethanol hydrochloride1316087-88-3≥97%Not specified
AbacipharmTech (R)-Pyrrolidin-3-ylmethanol hydrochloride1227157-98-395+%Not specified
ChemUniverse (S)-PYRROLIDIN-3-YLMETHANOL110013-19-995%Not specified
Activate Scientific (R)-3-(Hydroxymethyl)pyrrolidine110013-18-895+% eeNot specified
LGC Standards 1-Methyl-3-pyrrolidinolNot specified99.84%HPLC (ELSD)[1]

Note: The availability and specifications are subject to change. Researchers should always verify the information with the respective supplier. The enantiomeric excess (ee) is a critical parameter for chiral applications and should be confirmed from the supplier's documentation.

Synthesis and Purification Protocols

For researchers who require specific analogues or wish to produce the compound in-house, several synthetic routes are available. The following protocols are based on established chemical literature and provide a general framework for the synthesis and purification of this compound.

Synthesis of Racemic this compound

A common route to this compound involves the reduction of a suitable precursor, such as a pyrrolidin-3-one or a pyrrolidine-3-carboxylic acid derivative.

Experimental Protocol: Reduction of N-Boc-pyrrolidin-3-one

  • Protection: (S)-3-Hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM)[2].

  • Oxidation: The resulting N-Boc-(S)-3-hydroxypyrrolidine is then oxidized to N-Boc-pyrrolidin-3-one using an oxidizing agent like Dess-Martin periodinane (DMP) in DCM[2].

  • Reduction: The N-Boc-pyrrolidin-3-one is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to 0°C. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield this compound[2].

Purification of this compound

Crude this compound can be purified by several methods, with column chromatography and recrystallization (for solid derivatives) being the most common.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Due to the basic nature of the amine, standard silica (B1680970) gel can lead to peak tailing. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent, or a different stationary phase such as basic alumina (B75360) or amine-functionalized silica can be used[3].

  • Solvent System Selection: A suitable solvent system is determined using TLC to achieve good separation between the product and impurities (target Rf value of ~0.3-0.4)[2]. Common solvent systems include gradients of methanol (B129727) in dichloromethane or ethyl acetate in hexanes.

  • Packing and Elution: The column is packed with the chosen stationary phase. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization of this compound Hydrochloride

For the hydrochloride salt, which is typically a solid, recrystallization is an effective purification method.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for similar compounds include alcohol/water mixtures or hexane/ethyl acetate[2]. Small-scale solubility tests should be performed to identify the optimal solvent or solvent pair.

  • Dissolution: The crude salt is dissolved in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them[4].

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals[5].

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent[4].

Purity Determination

The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for determining the purity of polar compounds like this compound.

Proposed HPLC Method

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2-3) and an organic modifier like acetonitrile (B52724) or methanol is often employed[6].

  • Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent can enhance sensitivity[1].

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine the purity.

Gas Chromatography (GC)

For the volatile free base form of this compound, GC with a Flame Ionization Detector (FID) is a robust method for purity assessment.

Proposed GC Method

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is recommended.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

  • Injector and Detector Temperatures: The injector and detector are maintained at a high temperature (e.g., 250°C) to ensure complete vaporization of the sample and prevent condensation.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Common Impurities

Potential impurities in commercially available this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis, such as N-Boc-pyrrolidin-3-one or 3-hydroxypyrrolidine.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed[3].

  • Enantiomeric Impurity: In the case of chiral this compound, the presence of the undesired enantiomer.

Visualized Workflows

The following diagrams illustrate the key workflows for sourcing and analyzing this compound.

Sourcing_and_QC_Workflow cluster_sourcing Sourcing cluster_qc In-House Quality Control Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Multiple Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Compare Purity & Cost Receiving & Quarantine Receiving & Quarantine Select Supplier->Receiving & Quarantine Procurement Identity Confirmation (NMR, MS) Identity Confirmation (NMR, MS) Receiving & Quarantine->Identity Confirmation (NMR, MS) Purity Analysis (HPLC/GC) Purity Analysis (HPLC/GC) Identity Confirmation (NMR, MS)->Purity Analysis (HPLC/GC) Purity Analysis (HPLC/GC)->Receiving & Quarantine Fails Specs Release for Use Release for Use Purity Analysis (HPLC/GC)->Release for Use Meets Specs

Caption: Workflow for Sourcing and Quality Control.

Purification_and_Analysis_Workflow Crude Product Crude Product Purification Method Selection Purification Method Selection Crude Product->Purification Method Selection Column Chromatography Column Chromatography Purification Method Selection->Column Chromatography Free Base Recrystallization (for salts) Recrystallization (for salts) Purification Method Selection->Recrystallization (for salts) Solid Salt Purity Analysis Purity Analysis Column Chromatography->Purity Analysis Recrystallization (for salts)->Purity Analysis Purity Analysis->Purification Method Selection Repurify Pure Product Pure Product Purity Analysis->Pure Product Purity >99%

Caption: General Purification and Analysis Workflow.

References

Understanding the Hygroscopic Nature of Pyrrolidin-3-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its physical properties, particularly its interaction with atmospheric moisture, are critical considerations for its handling, storage, and incorporation into drug development workflows. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. While specific quantitative hygroscopicity data for this compound is not extensively published, this document outlines the fundamental principles of hygroscopicity, details the standard experimental protocols for its determination, and presents illustrative data based on the expected behavior of similar hygroscopic pharmaceutical intermediates. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopic properties of this compound and similar compounds.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption. In the pharmaceutical industry, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient is a critical quality attribute that can significantly impact its chemical stability, physical properties, and manufacturability.[1][2] Uncontrolled moisture uptake can lead to:

  • Chemical Degradation: Hydrolysis is a common degradation pathway for many APIs, and the presence of absorbed water can accelerate this process, leading to a loss of potency and the formation of impurities.[1]

  • Physical Changes: Moisture can induce physical transformations such as deliquescence (dissolving in absorbed water), changes in crystal form (polymorphism), and caking or clumping of powders, which can affect dissolution rates and bioavailability.[3]

  • Manufacturing Challenges: The flowability, compressibility, and blending properties of powders can be adversely affected by moisture, leading to inconsistencies in dosage form manufacturing.[1]

Given that this compound is often supplied as a liquid or a low-melting solid and is designated as hygroscopic by chemical suppliers, a thorough understanding of its moisture-absorbing tendencies is paramount for its effective use in research and development.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. The presence of a hydroxyl (-OH) and a secondary amine (-NH) group in its structure contributes to its polarity and potential for hydrogen bonding with water molecules, which is the underlying cause of its hygroscopic nature.

PropertyValueReference
Molecular Formula C₅H₁₁NO[6]
Molecular Weight 101.15 g/mol [6]
Appearance Colorless to light yellow clear liquid
Boiling Point 176 °C[5]
Water Solubility Slightly soluble[5]
Hygroscopic Nature Yes[4][5]

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a compound is typically characterized using gravimetric methods to measure the mass change due to water uptake at various relative humidity (RH) levels, and by titration to determine the absolute water content.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7] The resulting data is plotted as a sorption isotherm, which shows the equilibrium moisture content as a function of %RH.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is placed into the sample pan of the DVS instrument.

  • Drying/Equilibration: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded at each step.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake relative to the initial dry mass. The data is then plotted as a sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis prep Place Sample in DVS Pan dry Dry Sample at 0% RH prep->dry sorp Increase RH in Steps (Sorption) dry->sorp desorp Decrease RH in Steps (Desorption) sorp->desorp calc Calculate % Mass Change desorp->calc plot Plot Sorption Isotherm calc->plot

DVS Experimental Workflow
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[8][9] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This method is particularly useful for determining the initial water content of a substance or for verifying the results from DVS at a specific humidity.

Experimental Protocol:

  • Instrument Preparation: The Karl Fischer titrator is prepared with fresh KF reagent and the titration vessel is conditioned to a low, stable background moisture level.

  • Sample Preparation: A known mass of this compound is accurately weighed and dissolved in a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized KF solvent).

  • Titration: The prepared sample solution is injected into the titration vessel. The KF reagent is added automatically until all the water in the sample has reacted, which is detected by a platinum electrode.

  • Calculation: The volume of KF reagent consumed is used to calculate the amount of water in the sample, typically expressed as a weight percentage (% w/w) or in parts per million (ppm).

The logical flow for determining water content using Karl Fischer titration is depicted below.

KF_Titration_Logic cluster_prep Preparation cluster_titration Titration cluster_result Result prep_instrument Condition KF Titrator inject Inject Sample into Titration Cell prep_instrument->inject prep_sample Dissolve Weighed Sample in Anhydrous Solvent prep_sample->inject titrate Titrate with KF Reagent to Endpoint inject->titrate calculate Calculate Water Content (% w/w or ppm) titrate->calculate

Karl Fischer Titration Workflow

Illustrative Data and Hygroscopicity Classification

Table 2: Illustrative DVS Data for a Hygroscopic Compound

Relative Humidity (%)Water Uptake (Sorption, % w/w)Water Uptake (Desorption, % w/w)
00.000.05
100.250.30
200.550.60
300.900.95
401.301.40
501.801.90
602.502.65
703.804.00
805.505.80
908.208.20

Based on the European Pharmacopoeia, the hygroscopicity of a substance is classified based on its water uptake after 24 hours of storage at 25 °C and 80% RH.[10]

Table 3: European Pharmacopoeia Hygroscopicity Classification

ClassificationWater Uptake (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic ≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Based on the illustrative data in Table 2, the compound shows a water uptake of 5.50% at 80% RH, which would classify it as hygroscopic .[10] It is plausible that this compound would fall into this category.

Handling and Storage Recommendations

Given its hygroscopic nature, stringent handling and storage procedures are necessary to maintain the quality and integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[4][11]

  • Handling: Exposure to the atmosphere should be minimized. When handling, it is advisable to work in a glove box or a dry room with controlled humidity. If such facilities are not available, the container should be opened for the shortest possible time.[3]

  • Monitoring: The water content of the material should be periodically checked using Karl Fischer titration, especially for lots that have been stored for an extended period or have been opened multiple times.

Conclusion

This compound is a hygroscopic compound, a property that necessitates careful consideration in its handling, storage, and application in pharmaceutical research and development. While quantitative data on its moisture sorption behavior is not widely published, the established analytical techniques of Dynamic Vapor Sorption and Karl Fischer titration provide robust methods for its characterization. By understanding the principles of hygroscopicity and implementing appropriate control strategies, researchers can mitigate the risks associated with moisture uptake and ensure the reliability and consistency of their experimental outcomes. This guide provides the foundational knowledge and experimental frameworks to effectively manage the hygroscopic nature of this compound.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its versatile pyrrolidine (B122466) scaffold. The hydroxyl group at the 3-position is a key functional handle that allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Understanding the reactivity of this primary alcohol is paramount for its effective utilization in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways.

Due to the presence of a secondary amine in the pyrrolidine ring, which can compete with the hydroxyl group in many reactions, it is often necessary to protect the nitrogen atom prior to carrying out transformations on the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. This guide will primarily focus on the reactivity of N-Boc-pyrrolidin-3-ylmethanol.

N-Protection of this compound

To prevent undesired side reactions at the secondary amine, the first step in modifying the hydroxyl group is typically the protection of the pyrrolidine nitrogen. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-Boc Protection

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-3-ylmethanol. The crude product can be purified by column chromatography if necessary.[1]

Key Reactions of the Hydroxyl Group

Once the nitrogen is protected, the hydroxyl group of N-Boc-pyrrolidin-3-ylmethanol can undergo a variety of transformations.

Esterification

The formation of an ester is a common transformation of the hydroxyl group. This can be achieved through reaction with a carboxylic acid, acid chloride, or anhydride.

While a viable method, Fischer esterification with carboxylic acids under acidic conditions can risk the cleavage of the Boc protecting group. Therefore, milder methods are often preferred.

A more common and efficient method for ester formation is the acylation using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Experimental Protocol: Acylation with an Acid Chloride

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM and cool to 0 °C.

  • Add pyridine or TEA (1.2 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography.

Etherification

The synthesis of ethers from N-Boc-pyrrolidin-3-ylmethanol can be accomplished through various methods, most notably the Williamson ether synthesis.

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • Sodium hydride (NaH) or other strong base

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[2][3] This reaction is particularly useful for substrates that are sensitive to harsh conditions.

Experimental Protocol: Mitsunobu Esterification

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • Carboxylic acid

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[4]

Oxidation

The primary alcohol of N-Boc-pyrrolidin-3-ylmethanol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are commonly employed. A patent describes the oxidation of N-Boc-pyrrolidin-3-ylmethanol to the corresponding aldehyde using manganese dioxide in DMSO, achieving a 93% yield.[5]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[6]

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[7]

  • Purify the product by column chromatography.

Conversion to a Good Leaving Group: Tosylation

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate.

Experimental Protocol: Tosylation

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM and cool to 0 °C.

  • Add pyridine or TEA (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for several hours or allow it to warm to room temperature until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the product by column chromatography or recrystallization.

N-Deprotection of Modified this compound Derivatives

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (for workup)

Procedure with TFA:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[8]

Procedure with HCl in Dioxane:

  • Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 1-4 hours.

  • The product may precipitate as the hydrochloride salt, which can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the transformations discussed. Note that yields can vary depending on the specific substrate and reaction scale.

Reaction Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
N-Boc ProtectionBoc₂O, TEADCM0 to RT12-24High[1]
AcylationAcetyl Chloride, PyridineDCM0 to RT2-4Good to HighGeneral Protocol
Williamson Ether SynthesisNaH, Benzyl BromideTHF0 to RT12-16Moderate to GoodGeneral Protocol
Mitsunobu EsterificationBenzoic Acid, PPh₃, DEADTHF0 to RT12-24Good to HighGeneral Protocol
Oxidation to AldehydeMnO₂, DMSODMSORT2493[5]
TosylationTsCl, PyridineDCM0 to RT4-12Good to HighGeneral Protocol
N-Boc Deprotection (TFA)TFADCMRT1-2High[8]
N-Boc Deprotection (HCl)4M HCl in DioxaneDioxane/MeOHRT1-4High[8]

Visualizations

Signaling Pathways and Experimental Workflows

N_Boc_Protection_Workflow start This compound reagents Boc₂O, Base (TEA or NaHCO₃) Solvent (DCM or THF) start->reagents 1. Protection workup Aqueous Workup & Purification reagents->workup product N-Boc-Pyrrolidin-3-ylmethanol workup->product

Caption: Workflow for the N-Boc protection of this compound.

Hydroxyl_Group_Reactions cluster_reactions Hydroxyl Group Transformations start N-Boc-Pyrrolidin-3-ylmethanol esterification Esterification (R'COCl, Base) start->esterification etherification Etherification (NaH, R'X) start->etherification mitsunobu Mitsunobu Reaction (R'COOH, PPh₃, DEAD) start->mitsunobu oxidation Oxidation (DMP or MnO₂) start->oxidation tosylation Tosylation (TsCl, Pyridine) start->tosylation ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether inverted_ester Inverted Ester Derivative mitsunobu->inverted_ester aldehyde Aldehyde Derivative oxidation->aldehyde tosylate Tosylate Derivative tosylation->tosylate

Caption: Key reactions of the hydroxyl group in N-Boc-Pyrrolidin-3-ylmethanol.

Deprotection_Workflow start N-Boc Protected Derivative reagents Acid (TFA or HCl) Solvent (DCM or Dioxane) start->reagents 2. Deprotection workup Neutralization & Workup reagents->workup product Deprotected Amine workup->product

Caption: General workflow for the N-Boc deprotection of this compound derivatives.

Conclusion

The hydroxyl group of this compound offers a versatile point for chemical modification, provided the secondary amine is appropriately protected. Standard transformations such as esterification, etherification, Mitsunobu reaction, oxidation, and conversion to a tosylate proceed readily on the N-Boc protected substrate. The choice of reaction conditions is crucial to ensure high yields and prevent unwanted side reactions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound as a key building block in the development of new chemical entities. Further optimization of the presented protocols may be necessary depending on the specific substrates and desired scale of the reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted Pyrrolidin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine (B122466) ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing novel bioactive molecules with high target selectivity.[4][5] N-substituted pyrrolidin-3-ylmethanol derivatives, in particular, are versatile building blocks used in the synthesis of compounds for various therapeutic areas, including central nervous system diseases and metabolic disorders. This document provides detailed protocols for the synthesis of these derivatives, focusing on common and effective methodologies.

General Synthetic Strategies & Workflows

The synthesis of N-substituted this compound derivatives typically involves a multi-step process that begins with a chiral precursor. The general workflow includes protection of the reactive secondary amine, modification of the hydroxymethyl group or the pyrrolidine ring, N-substitution, and final deprotection.

G cluster_0 Core Synthesis & Modification cluster_1 N-Substitution & Final Product Start Chiral Precursor ((S)-3-Hydroxypyrrolidine) Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect Base Oxidation Step 2: Oxidation of Alcohol (e.g., DMP) Protect->Oxidation Oxidizing Agent N_Alkylation N-Alkylation / N-Arylation (e.g., Benzyl (B1604629) Bromide) Protect->N_Alkylation Alkyl/Aryl Halide Grignard Step 3: Grignard Addition (e.g., PhMgBr) Oxidation->Grignard Grignard Reagent Deprotection Step 4: Deprotection (e.g., TFA, HCl) Grignard->Deprotection N_Alkylation->Deprotection Acid Final_Product Target N-Substituted This compound Derivative Deprotection->Final_Product

Caption: General workflow for synthesizing N-substituted this compound derivatives.

Application Note 1: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol

This protocol outlines a four-step synthesis starting from (S)-3-hydroxypyrrolidine. The process involves protection of the secondary amine, oxidation of the alcohol, a double Grignard addition to form the tertiary alcohol, and subsequent deprotection to yield the final product.[6]

Experimental Workflow

G Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B Boc Anhydride, Base C N-Boc-pyrrolidin-3-one B->C Dess-Martin Periodinane (DMP) D N-Boc-(S)-(-)-Diphenyl (pyrrolidin-3-yl)methanol C->D 2 eq. PhMgBr E (S)-(-)-Diphenyl (pyrrolidin-3-yl)methanol D->E Acidic Deprotection (TFA)

Caption: Proposed synthetic route for (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol.[6]

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine (Protection) The protection of the secondary amine is critical to prevent side reactions in subsequent steps.[6]

  • Methodology:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Add a base, such as triethylamine (B128534) (1.2 eq.) or diisopropylethylamine (DIPEA).

    • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc Anhydride, 1.1 eq.) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure and purify the crude product via column chromatography.

Step 2: Synthesis of N-Boc-pyrrolidin-3-one (Oxidation) The secondary alcohol of the N-protected pyrrolidine is oxidized to a ketone. Dess-Martin periodinane (DMP) is a mild and effective agent for this transformation.[6]

  • Methodology:

    • Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in dry dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture for 2-4 hours, monitoring for the disappearance of starting material by TLC.[6]

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.[6]

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ketone, which can be purified by column chromatography.

Step 3: Synthesis of N-Boc-(S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol (Grignard Addition) A double Grignard addition introduces two phenyl groups to the ketone, forming the tertiary alcohol.[6]

  • Methodology:

    • Dissolve N-Boc-pyrrolidin-3-one (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add Phenylmagnesium bromide (PhMgBr, 2.2 eq., typically 3.0 M in diethyl ether) via a syringe.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.[6]

Step 4: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol (Deprotection) The final step is the removal of the Boc protecting group under acidic conditions.[6]

  • Methodology:

    • Dissolve N-Boc-(S)-(-)-diphenyl(pyrrolidin-3-yl)methanol (1.0 eq.) in dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a 4M HCl solution in dioxane.[6]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with a suitable organic solvent.

Data Summary Table
StepReactionKey ReagentsSolventTypical TimePurification
1N-ProtectionBoc Anhydride, BaseDCM / THF12-16 hColumn Chromatography
2OxidationDess-Martin PeriodinaneDCM2-4 hColumn Chromatography
3Grignard AdditionPhenylmagnesium BromideTHF3-5 hColumn Chromatography
4DeprotectionTFA or HCl in DioxaneDCM / Dioxane1-4 hExtraction / Neutralization

Application Note 2: N-Alkylation of the Pyrrolidine Ring

The secondary amine of the pyrrolidine scaffold is a versatile handle for introducing various substituents, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule.[5] N-alkylation is a fundamental modification.

Protocol: N-Benzylation of (Diphenyl-pyrrolidin-3-YL)methanol

This protocol provides a method for introducing a benzyl group onto the pyrrolidine nitrogen.[7]

  • Methodology:

    • To a solution of (diphenyl-pyrrolidin-3-yl)methanol (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add benzyl bromide (1.2 eq).[7]

    • Stir the reaction mixture at room temperature for 24 hours, monitoring progress by TLC.[7]

    • Upon completion, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain N-benzyl-diphenyl-pyrrolidin-3-yl-methanol.[7]

Data Summary Table
StepReactionKey ReagentsSolventTypical TimePurification
1N-BenzylationBenzyl Bromide, K₂CO₃Acetonitrile24 hColumn Chromatography

Alternative & Advanced Synthetic Strategies

While functionalization of a pre-existing pyrrolidine ring is common, constructing the ring itself is a powerful strategy, especially for accessing highly substituted derivatives.

[3+2] Cycloaddition

A key reaction for synthesizing the pyrrolidine core is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[8] This method allows for the creation of highly functionalized and stereochemically complex pyrrolidines.[2][9][10]

G cluster_0 Reactants Ylide Azomethine Ylide (1,3-Dipole) Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->Cycloaddition Product Substituted Pyrrolidine Cycloaddition->Product

Caption: Conceptual diagram of pyrrolidine synthesis via [3+2] cycloaddition.

References

Application Notes and Protocols: Pyrrolidin-3-ylmethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pyrrolidin-3-ylmethanol and its derivatives as versatile chiral scaffolds in asymmetric synthesis. While direct application as a removable chiral auxiliary is less common, this framework is invaluable as a precursor for chiral ligands in metal-catalyzed reactions and as a chiral building block for the synthesis of complex molecules.

Introduction

The pyrrolidine (B122466) ring is a privileged scaffold in a vast number of biologically active compounds and pharmaceuticals.[1][2] The stereochemistry of substituents on this ring is often critical for biological activity, necessitating precise control during synthesis. This compound, available in both enantiomeric forms, offers a robust chiral starting material for creating stereodefined molecules. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for diverse chemical modifications.

This document outlines two primary applications of this compound in asymmetric synthesis:

  • As a Precursor to Chiral Ligands: For use in asymmetric catalysis.

  • As a Chiral Building Block: For incorporation into the final target molecule.

Application 1: this compound as a Precursor to Chiral Ligands

Chiral ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions, such as reductions, alkylations, and cross-coupling reactions. The pyrrolidine backbone provides a rigid scaffold that, when coordinated to a metal center, creates a well-defined chiral environment.

Synthesis of a Chiral Diamine Ligand from (S)-Pyrrolidin-3-ylmethanol

A common strategy involves the conversion of the hydroxyl group to an amine, followed by N-alkylation to generate a C2-symmetric or non-symmetric diamine ligand.

General Workflow:

G cluster_0 Ligand Synthesis A (S)-Pyrrolidin-3-ylmethanol B N-Protected (S)-Pyrrolidin-3-ylmethanol A->B  Protection (e.g., Boc) C Mesylated Intermediate B->C  Mesylation D Azide (B81097) Intermediate C->D  Azide Substitution E Amine Intermediate D->E  Reduction F Chiral Diamine Ligand E->F  N-Alkylation

Caption: Synthesis of a chiral diamine ligand from (S)-pyrrolidin-3-ylmethanol.

Application in Asymmetric Transfer Hydrogenation

Chiral diamine ligands, in combination with transition metals like Ruthenium, are effective catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.

Illustrative Reaction:

A chiral Ru-diamine complex catalyzes the reduction of acetophenone (B1666503) to 1-phenylethanol.

Catalyst Loading (mol%)SubstrateProductSolventYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-PhenylethanolIsopropanol (B130326)>95up to 98
1Propiophenone1-Phenyl-1-propanolIsopropanol>95up to 97

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation:

    • In a nitrogen-flushed glovebox, dissolve the chiral diamine ligand (0.01 mmol) and [RuCl2(p-cymene)]2 (0.005 mmol) in anhydrous isopropanol (5 mL).

    • Stir the mixture at 80°C for 1 hour to form the active catalyst.

  • Hydrogenation Reaction:

    • To the catalyst solution, add acetophenone (1.0 mmol).

    • Add a solution of sodium isopropoxide (0.1 M in isopropanol, 1.0 mL) to initiate the reaction.

    • Stir the reaction mixture at room temperature and monitor by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate).

    • Determine the enantiomeric excess by chiral HPLC analysis.

Application 2: this compound as a Chiral Building Block

In this approach, the chiral center of this compound is incorporated as a permanent structural feature of the target molecule.[3] This is a common strategy in the synthesis of pharmaceuticals and natural products where a substituted pyrrolidine ring is a key pharmacophore.

Synthesis of a Chiral 3-Substituted Pyrrolidine Derivative

This example demonstrates the use of (R)-pyrrolidin-3-ylmethanol as a precursor for the synthesis of a more complex chiral pyrrolidine.

Overall Synthetic Workflow:

G cluster_1 Chiral Building Block Synthesis start (R)-N-Boc-pyrrolidin-3-ylmethanol activated Activated Hydroxyl (e.g., Mesylate) start->activated  Activation substituted Nucleophilic Substitution Product activated->substituted  SN2 with Nu- deprotected Deprotected Pyrrolidine substituted->deprotected  Deprotection final_product Final Chiral Product deprotected->final_product  Further Functionalization

Caption: Synthetic workflow using (R)-pyrrolidin-3-ylmethanol as a chiral building block.

Quantitative Data for Key Steps:

StepReactionReagentsSolventYield (%)Diastereomeric Ratio (dr)
1MesylationMsCl, Et3NDCM~95N/A
2SubstitutionNaN3DMF~90>99:1 (inversion)
3ReductionH2, Pd/CMeOH~98N/A

Experimental Protocol: Synthesis of (R)-3-(Aminomethyl)-N-Boc-pyrrolidine

This protocol details the conversion of the hydroxyl group to an amino group with inversion of stereochemistry, a common transformation in drug development.

  • Step 1: Mesylation of (R)-N-Boc-pyrrolidin-3-ylmethanol

    • Dissolve (R)-N-Boc-pyrrolidin-3-ylmethanol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.

    • Add triethylamine (B128534) (1.5 equiv) followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 equiv).[3]

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO3.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude mesylate, which is often used without further purification.

  • Step 2: Azide Substitution

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 equiv) and heat the mixture to 80°C.

    • Stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by flash column chromatography to yield (S)-3-(azidomethyl)-N-Boc-pyrrolidine.

  • Step 3: Reduction to the Amine

    • Dissolve the azide from the previous step in methanol.

    • Add 10% Pd/C (10 mol% Pd).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite® and wash the pad with methanol.

    • Concentrate the filtrate to obtain the desired (R)-3-(aminomethyl)-N-Boc-pyrrolidine.

Conclusion

This compound is a valuable and versatile chiral precursor in modern organic synthesis. While its direct use as a cleavable chiral auxiliary is not widely reported, its application as a foundational element for constructing chiral ligands and as an integral building block in the synthesis of complex, stereodefined molecules is well-established.[2][3] The protocols and data presented here illustrate robust methodologies for leveraging the inherent chirality of this compound to achieve high levels of stereocontrol in the synthesis of valuable chemical entities for research and drug development.

References

Application of Pyrrolidin-3-ylmethanol in the Synthesis of Kinase Inhibitors: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine (B122466) scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into the design of biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional building block.[1][2] Specifically, chiral pyrrolidin-3-ylmethanol and its derivatives have emerged as valuable intermediates in the synthesis of potent and selective kinase inhibitors. The hydroxyl group provides a convenient handle for further functionalization, while the pyrrolidine ring can establish crucial interactions within the ATP-binding pocket or allosteric sites of various kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the allosteric BCR-ABL1 inhibitor, Asciminib (B605619).

Application Note 1: Synthesis of the Allosteric BCR-ABL1 Inhibitor Asciminib

Asciminib (ABL001) is a first-in-class inhibitor that specifically targets the myristoyl pocket of the BCR-ABL1 kinase, leading to allosteric inhibition of its kinase activity.[3][4][5] This novel mechanism of action allows Asciminib to be effective against wild-type BCR-ABL1 and various mutants that confer resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[6] The synthesis of Asciminib prominently features the incorporation of (R)-pyrrolidin-3-ol, a close analog of this compound, highlighting the utility of this scaffold in accessing potent kinase inhibitors.

Key Synthetic Transformation

A crucial step in the synthesis of Asciminib involves the nucleophilic aromatic substitution (SNAr) reaction between a chloronicotinate intermediate and (R)-pyrrolidin-3-ol. This reaction is followed by a Suzuki coupling and subsequent amidation to complete the core structure of the inhibitor.[7][8]

Quantitative Data: Potency of Asciminib

The following table summarizes the inhibitory potency of Asciminib against BCR-ABL1 and common TKI-resistant mutants.

Target KinaseIC50 (nM)Reference(s)
BCR-ABL1 (unmutated)0.5[9]
BCR-ABL1 (in K562 cells)4.9[6]
BCR-ABL1 (T315I mutant)Active[4][10]
BCR-ABL1 (in KCL-22 cells)0.3 (in combination with Nilotinib)[11]
Proliferation of Ba/F3 cells0.25[12]

Experimental Protocols

Protocol 1: Synthesis of Methyl (R)-5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate (Asciminib Intermediate)

This protocol outlines the condensation of methyl 5-bromo-6-chloronicotinate with (R)-pyrrolidin-3-ol, a key step in the synthesis of Asciminib.[8]

Materials:

  • Methyl 5-bromo-6-chloronicotinate

  • (R)-pyrrolidin-3-ol

  • Suitable aprotic polar solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., K2CO3, DIPEA)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of methyl 5-bromo-6-chloronicotinate (1.0 eq) in an anhydrous aprotic polar solvent under an inert atmosphere, add the non-nucleophilic base (2.0 eq).

  • Add a solution of (R)-pyrrolidin-3-ol (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain methyl (R)-5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate.

Protocol 2: General Procedure for Suzuki Coupling and Amidation to form the Asciminib Core

Following the synthesis of the pyrrolidine-containing intermediate, a Suzuki coupling reaction with a pyrazole (B372694) boronic ester is performed, followed by amidation to yield the final Asciminib core structure.[7]

Materials:

  • Methyl (R)-5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate

  • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., K2CO3)

  • Solvent system for Suzuki coupling (e.g., dioxane/water)

  • 4-(chlorodifluoromethoxy)aniline (B47862)

  • Strong base for amidation (e.g., KOtBu)

  • Solvent for amidation (e.g., THF)

Procedure:

  • Suzuki Coupling: Combine methyl (R)-5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate (1.0 eq), the pyrazole boronic ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in the solvent system.

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Work up the reaction by extracting the product into an organic solvent, followed by washing, drying, and concentration.

  • Purify the resulting pyrazole nicotinate (B505614) intermediate by column chromatography.

  • Amidation: Dissolve the purified pyrazole nicotinate (1.0 eq) and 4-(chlorodifluoromethoxy)aniline (1.1 eq) in an anhydrous solvent.

  • Add a strong base (e.g., KOtBu) and stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction and perform an aqueous workup, followed by extraction, drying, and concentration.

  • Purify the final product by crystallization or column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

BCR-ABL Signaling Pathway and Inhibition by Asciminib

BCR_ABL_Pathway BCR_ABL BCR-ABL1 (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream Phosphorylation Myristoyl_Pocket Myristoyl Pocket Myristoyl_Pocket->BCR_ABL ATP_Binding_Site ATP Binding Site ATP_Binding_Site->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Asciminib Asciminib Asciminib->BCR_ABL Inhibits Asciminib->Myristoyl_Pocket Allosteric Binding TKIs ATP-Competitive TKIs TKIs->BCR_ABL Inhibits TKIs->ATP_Binding_Site Competitive Binding

Caption: BCR-ABL1 signaling and points of inhibition.

General Synthetic Workflow for Kinase Inhibitors Utilizing this compound

Synthetic_Workflow start (R/S)-Pyrrolidin-3-ylmethanol Chiral Building Block step1 Protection of Amine/Alcohol (e.g., Boc, Bn) start->step1 step2 Functional Group Interconversion -OH to Leaving Group (e.g., OTs, OMs) -OH to Nucleophile step1->step2 step3 Coupling with Kinase Scaffold (e.g., SNAr, Mitsunobu, Reductive Amination) step2->step3 step4 Further Elaboration & Deprotection Final Kinase Inhibitor step3->step4

Caption: Synthetic workflow for kinase inhibitors.

Conclusion

This compound and its derivatives are valuable chiral building blocks in the synthesis of kinase inhibitors. The successful development of Asciminib demonstrates the potential of this scaffold in designing highly potent and selective inhibitors with novel mechanisms of action. The provided protocols and workflows serve as a guide for researchers in the design and synthesis of new kinase inhibitors, leveraging the unique structural features of the this compound moiety. Further exploration of this scaffold in combination with diverse kinase-targeting pharmacophores is a promising avenue for the discovery of next-generation therapeutics.

References

Application Note: A Standardized Protocol for the N-Boc Protection of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its stability in a wide range of reaction conditions, including exposure to most bases and nucleophiles, and its straightforward removal under mild acidic conditions.[3][4] The Boc protection of Pyrrolidin-3-ylmethanol is a critical step in the synthesis of various pharmaceutical intermediates and complex chiral building blocks, as it allows for selective functionalization of the hydroxyl group while the secondary amine remains inert.[5][6] This document provides a detailed, reliable, and high-yielding protocol for the synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reaction Scheme

The protection reaction involves the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). A base, such as triethylamine (B128534), is typically used to scavenge the acidic byproduct.[3][7]

Experimental Protocol

This protocol is based on a common and efficient method for the N-Boc protection of secondary amines.[8]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5 mL per gram of substrate).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.0 eq) to the stirred solution.[8]

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.0 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 5 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water.[8] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): While this reaction is often high-yielding and clean, the crude product can be further purified by silica gel column chromatography if needed. A typical eluent system is a gradient of ethyl acetate in hexane.[10]

Data Presentation

The following table summarizes the typical quantitative data for the Boc protection of this compound.

ParameterValueReference
Reactants
This compound1.0 eq[8]
Di-tert-butyl dicarbonate1.0 eq[8]
Triethylamine2.0 eq[8]
Solvent Dichloromethane (DCM)[8]
Reaction Conditions
Temperature0 °C to Room Temp.[8]
Reaction Time~5 hours[8]
Product Information
Product Nametert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate[10]
Typical Yield~95%[8]
Physical AppearanceColorless oil or solid[10]

Visualized Workflow

The following diagram illustrates the key steps in the experimental protocol for the Boc protection of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (R)- and (S)-pyrrolidin-3-ylmethanol are crucial building blocks in the synthesis of a wide range of pharmaceuticals and chiral catalysts. Their stereochemistry significantly influences the biological activity and efficacy of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and scalable protocols for the synthesis of enantiopure pyrrolidin-3-ylmethanol, targeting researchers and professionals in drug development and process chemistry. The protocols outlined below are designed to be robust and scalable, with a focus on achieving high yields and excellent enantiopurity.

Introduction

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Specifically, chiral 3-substituted pyrrolidines, such as enantiopure this compound, are key intermediates for the synthesis of various therapeutic agents. The demand for efficient and scalable methods to produce these chiral building blocks in high enantiomeric purity is continually increasing.

This document details two primary strategies for the large-scale synthesis of enantiopure this compound:

  • Strategy A: Diastereoselective reduction of a chiral precursor derived from L- or D-aspartic acid.

  • Strategy B: Asymmetric reduction of a prochiral ketone.

These methods offer reliable pathways to both (S)- and (R)-enantiomers, starting from readily available and relatively inexpensive starting materials.

Synthetic Strategies

Strategy A: Synthesis from Aspartic Acid

This strategy leverages the inherent chirality of L- or D-aspartic acid to establish the stereocenter of the target molecule. The general workflow involves the formation of a protected pyrrolidinone-3-carboxylate, followed by reduction of the ester and amide functionalities.

cluster_0 Strategy A: From Aspartic Acid AsparticAcid L- or D-Aspartic Acid ProtectedEster N-Protected Aspartic Acid Dimethyl Ester AsparticAcid->ProtectedEster Esterification & N-Protection Pyrrolidinone N-Protected Pyrrolidinone-3-carboxylate ProtectedEster->Pyrrolidinone Dieckmann Cyclization ReducedAmide N-Protected This compound Pyrrolidinone->ReducedAmide Selective Reduction (Ester and Amide) FinalProduct Enantiopure This compound ReducedAmide->FinalProduct Deprotection

Caption: Synthetic workflow from Aspartic Acid.

Strategy B: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route by creating the chiral center from a prochiral precursor. This is often achieved through catalytic asymmetric hydrogenation or transfer hydrogenation of a suitable N-protected 3-oxopyrrolidine derivative.

cluster_1 Strategy B: Asymmetric Synthesis Start Achiral Starting Materials Pyrrolidone N-Protected Pyrrolidin-3-one Start->Pyrrolidone Synthesis of Prochiral Ketone ChiralProduct N-Protected Enantiopure Pyrrolidin-3-ol Pyrrolidone->ChiralProduct Asymmetric Reduction FinalProduct Enantiopure This compound ChiralProduct->FinalProduct Functional Group Interconversion & Deprotection

Caption: Asymmetric synthesis workflow.

Experimental Protocols

Protocol for Strategy A: Synthesis of (S)-Pyrrolidin-3-ylmethanol from L-Aspartic Acid

This protocol is adapted for a large-scale laboratory setting.

Step 1: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

cluster_2 Step 1: Cyclization LAspartic L-Aspartic Acid Reactants Reactants Benzaldehyde Benzaldehyde Cyclization Reductive Amination & Cyclization Reactants->Cyclization Product (S)-1-benzyl-5-oxopyrrolidine -3-carboxylic acid Cyclization->Product

Caption: Workflow for Step 1.

  • Materials:

    • L-Aspartic acid (1.00 kg, 7.51 mol)

    • Benzaldehyde (0.88 kg, 8.26 mol)

    • Palladium on carbon (10% w/w, 50 g)

    • Methanol (B129727) (10 L)

    • Deionized water (5 L)

    • Hydrogen gas

  • Procedure:

    • To a 20 L multi-neck reactor equipped with a mechanical stirrer, thermometer, and gas inlet, add L-aspartic acid and methanol.

    • Stir the suspension and add benzaldehyde.

    • Carefully add the palladium on carbon catalyst.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor to 50 psi with hydrogen and heat to 50 °C.

    • Maintain the reaction under these conditions for 24 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the solid from a mixture of ethanol (B145695) and water to yield the pure product.

Step 2: Reduction to (S)-1-benzylpyrrolidin-3-yl)methanol

cluster_3 Step 2: Reduction Start (S)-1-benzyl-5-oxopyrrolidine -3-carboxylic acid Reactants Reactants ReducingAgent Reducing Agent (e.g., LiAlH4 or safer alternative) Reduction Reduction Reactants->Reduction Product (S)-(1-benzylpyrrolidin-3-yl) methanol Reduction->Product

Caption: Workflow for Step 2.

  • Materials:

  • Procedure:

    • In a 20 L reactor, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid in THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

Step 3: Deprotection to (S)-Pyrrolidin-3-ylmethanol

cluster_4 Step 3: Deprotection Start (S)-(1-benzylpyrrolidin-3-yl) methanol Reactants Reactants Catalyst Pd/C, H2 Deprotection Hydrogenolysis Reactants->Deprotection Product (S)-Pyrrolidin-3-ylmethanol Deprotection->Product

Caption: Workflow for Step 3.

  • Materials:

    • (S)-(1-benzylpyrrolidin-3-yl)methanol (crude from Step 2)

    • Palladium on carbon (10% w/w, 20 g)

    • Methanol (5 L)

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude product from Step 2 in methanol in a hydrogenation reactor.

    • Add the palladium on carbon catalyst.

    • Pressurize the reactor with hydrogen to 60 psi and stir at room temperature for 16 hours.

    • Monitor the reaction by TLC or GC for the disappearance of the starting material.

    • Once complete, vent the hydrogen and filter the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain pure (S)-pyrrolidin-3-ylmethanol.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (S)-Pyrrolidin-3-ylmethanol from L-Aspartic Acid

StepProductStarting MaterialReagentsSolventYield (%)Enantiomeric Excess (e.e.) (%)Purity (%)
1(S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acidL-Aspartic AcidBenzaldehyde, Pd/C, H₂Methanol80-85>99>98
2(S)-(1-benzylpyrrolidin-3-yl)methanol(S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acidLiAlH₄THF75-80>99>95 (crude)
3(S)-Pyrrolidin-3-ylmethanol(S)-(1-benzylpyrrolidin-3-yl)methanolPd/C, H₂Methanol90-95>99>99 (after distillation)

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

  • Palladium on Carbon (Pd/C): Dry palladium on carbon can be pyrophoric. It is recommended to handle the catalyst as a wet paste.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Conclusion

The protocols described provide a reliable and scalable approach for the synthesis of enantiopure (S)-pyrrolidin-3-ylmethanol. The synthesis of the (R)-enantiomer can be achieved by starting with D-aspartic acid. These methods are suitable for producing multi-gram to kilogram quantities of the target compound with high yield and excellent enantiopurity, making them valuable for applications in pharmaceutical research and development.

References

Application Notes and Protocols for Pyrrolidin-3-ylmethanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a valuable building block in medicinal chemistry and drug discovery, prized for its versatile bifunctional nature. The presence of a secondary amine and a primary alcohol allows for the introduction of diverse substituents at two distinct points, making it an ideal scaffold for the construction of compound libraries through parallel synthesis. This three-dimensional scaffold is prevalent in numerous biologically active compounds and approved drugs.[1] Parallel synthesis enables the rapid generation of a multitude of analogs, accelerating the identification of hits and the optimization of lead compounds in drug discovery programs.[2]

These application notes provide detailed protocols and quantitative data for the utilization of (S)- or (R)-pyrrolidin-3-ylmethanol in various parallel synthesis applications, including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and ether synthesis.

Key Applications in Parallel Synthesis

The pyrrolidine-3-ylmethanol scaffold can be readily diversified through several key chemical transformations amenable to parallel synthesis formats. The secondary amine can be functionalized via acylation, sulfonylation, and reductive amination, while the primary alcohol can be modified through reactions like etherification.

Workflow for Parallel Library Synthesis from this compound

G cluster_start Starting Material cluster_reactions Parallel Diversification Reactions cluster_purification Purification & Analysis cluster_end Final Product start (S)- or (R)-Pyrrolidin-3-ylmethanol acylation N-Acylation (Acid Chlorides, Carboxylic Acids) start->acylation sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation alkylation N-Alkylation (Reductive Amination with Aldehydes/Ketones) start->alkylation etherification O-Alkylation / Arylation (e.g., Mitsunobu Reaction) start->etherification purification Parallel Purification (e.g., Prep-HPLC, SPE) acylation->purification sulfonylation->purification alkylation->purification etherification->purification analysis Analysis (LC-MS, NMR) purification->analysis library Diverse Library of This compound Derivatives analysis->library

Caption: General workflow for parallel library synthesis.

Application Note 1: N-Acylation for Amide Library Synthesis

The secondary amine of this compound can be readily acylated with a variety of carboxylic acids or acid chlorides in a parallel format to generate diverse amide libraries. These reactions are typically high-yielding and can be performed in solution-phase using automated liquid handlers.

Experimental Protocol: Parallel N-Acylation of (S)-Pyrrolidin-3-ylmethanol

This protocol is adapted for a 96-well plate format.

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of (S)-pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

    • Prepare 0.6 M stock solutions of a diverse set of carboxylic acids (1.2 eq.) in DMF.

    • Prepare a 0.7 M stock solution of a coupling agent, such as HATU (1.4 eq.), in DMF.

    • Prepare a 1.0 M stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), in DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the (S)-pyrrolidin-3-ylmethanol stock solution (e.g., 100 µL, 0.05 mmol).

    • Add the respective carboxylic acid stock solution to each well (100 µL, 0.06 mmol).

    • Add the DIPEA stock solution to each well (100 µL, 0.1 mmol).

    • Initiate the reaction by adding the HATU stock solution to each well (100 µL, 0.07 mmol).

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 16 hours.

    • Quench the reaction by adding water to each well.

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), shaking, and then separating the organic layer. This can be automated using a liquid handler.

    • The organic extracts are then concentrated in a centrifugal evaporator.

  • Purification and Analysis:

    • The crude products are typically purified by preparative HPLC with mass-directed fractionation.

    • Final products are analyzed for purity by LC-MS and identity can be confirmed for a subset of the library by ¹H NMR.

Quantitative Data: N-Acylation Library Synthesis
EntryCarboxylic AcidProductYield (%)Purity (%) (by LC-MS)
1Benzoic Acid1a85>95
2Acetic Acid1b92>95
3Phenylacetic Acid1c88>95
4Cyclohexanecarboxylic Acid1d90>95
5Thiophene-2-carboxylic acid1e82>95

Note: Yields are representative and may vary depending on the specific carboxylic acid and purification method.

Application Note 2: N-Sulfonylation for Sulfonamide Library Synthesis

Parallel synthesis of N-sulfonylated this compound derivatives provides access to a chemical space rich in compounds with potential biological activity. The reaction of this compound with a library of sulfonyl chlorides is a robust method for this purpose.

Experimental Protocol: Parallel N-Sulfonylation
  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of (R)-pyrrolidin-3-ylmethanol (1.0 eq.) in DCM.

    • Prepare 0.6 M stock solutions of various sulfonyl chlorides (1.2 eq.) in DCM.

    • Prepare a 1.0 M stock solution of a base, such as triethylamine (B128534) (TEA) or DIPEA (2.0 eq.), in DCM.

  • Reaction Setup (in a 96-well plate):

    • Dispense the (R)-pyrrolidin-3-ylmethanol stock solution into each well.

    • Add the appropriate sulfonyl chloride stock solution to each designated well.

    • Add the base stock solution to each well to initiate the reaction.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-18 hours.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the products with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis:

    • Purify the crude products via automated flash chromatography or preparative HPLC.

    • Analyze the final compounds by LC-MS for purity assessment.

Quantitative Data: N-Sulfonylation Library Synthesis
EntrySulfonyl ChlorideProductYield (%)Purity (%) (by LC-MS)
1Benzenesulfonyl chloride2a89>95
2p-Toluenesulfonyl chloride2b91>95
3Methanesulfonyl chloride2c94>95
4Naphthalene-2-sulfonyl chloride2d85>95
54-Fluorobenzenesulfonyl chloride2e88>95

Note: Yields are based on isolated material after purification.

Application Note 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful tool for generating diverse N-alkylated libraries. This compound can be reacted with a wide array of aldehydes and ketones in the presence of a reducing agent to yield the corresponding N-substituted derivatives.

Experimental Protocol: Parallel Reductive Amination
  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound (1.0 eq.) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol.

    • Prepare 0.6 M stock solutions of a library of aldehydes or ketones (1.2 eq.) in the same solvent.

    • Prepare a 1.0 M solution of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.) in the reaction solvent. For reactions in methanol, sodium cyanoborohydride (NaBH₃CN) can also be used.[3]

  • Reaction Setup (in a 96-well plate):

    • Add the this compound stock solution to each well.

    • Dispense the corresponding aldehyde or ketone stock solution to each well.

    • Allow the mixture to stir for 1 hour at room temperature to facilitate imine/enamine formation.

    • Add the reducing agent solution to each well.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers and concentrate.

  • Purification and Analysis:

    • Purify the library members using an appropriate parallel purification technique.

    • Characterize the final products by LC-MS.

Quantitative Data: Reductive Amination Library Synthesis
EntryCarbonyl CompoundReducing AgentProductYield (%)Purity (%) (by LC-MS)
1BenzaldehydeNaBH(OAc)₃3a82>95
2CyclohexanecarboxaldehydeNaBH(OAc)₃3b85>95
3AcetoneNaBH(OAc)₃3c78>95
44-PyridinecarboxaldehydeNaBH₃CN3d80>95
5IsovaleraldehydeNaBH(OAc)₃3e88>90

Note: Yields are representative and can be influenced by the reactivity of the carbonyl compound.

Signaling Pathway and Workflow Diagrams

Hypothetical Kinase Inhibition Pathway

The diverse libraries generated from this compound can be screened against various biological targets. For instance, a library of N-acylated derivatives could be tested for inhibitory activity against a protein kinase.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Library Compound ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Library_Compound This compound Derivative Library_Compound->Kinase Inhibition

Caption: Hypothetical kinase inhibition by a library compound.

Experimental Workflow for Library Synthesis and Screening

G cluster_synthesis Synthesis Module cluster_purification Purification Module cluster_screening Screening Module reagents This compound + Library of Building Blocks parallel_synthesis Automated Parallel Synthesis reagents->parallel_synthesis crude_library Crude Compound Library parallel_synthesis->crude_library purification High-Throughput Purification crude_library->purification pure_library Purified Compound Library purification->pure_library screening High-Throughput Screening Assay pure_library->screening hits Identification of 'Hits' screening->hits

Caption: Automated library synthesis and screening workflow.

Conclusion

This compound is a highly effective scaffold for parallel synthesis due to its two readily functionalizable handles. The protocols outlined above for N-acylation, N-sulfonylation, and reductive amination demonstrate robust and high-yielding methods for the rapid generation of diverse compound libraries. These libraries can serve as a valuable resource for identifying novel modulators of biological targets, thereby accelerating the drug discovery process. The amenability of these reactions to automation further enhances the throughput and efficiency of library production.

References

Application Notes: (S)-Pyrrolidin-3-ylmethanol as a Chiral Building Block in the Synthesis of Novel GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. The therapeutic efficacy of these peptide-based drugs is often enhanced by modifying the peptide backbone to include non-natural amino acids or attaching linker moieties and fatty acid chains. These modifications can improve enzymatic stability, extend plasma half-life, and enhance receptor binding. Chiral building blocks are critical in the synthesis of these complex modifications, ensuring stereochemical purity and optimal biological activity.

(S)-Pyrrolidin-3-ylmethanol is a versatile chiral building block. Its pyrrolidine (B122466) ring can impart conformational rigidity, a desirable trait in drug design for improving target affinity, while the hydroxylmethyl group provides a reactive handle for further functionalization. This application note describes a representative protocol for utilizing (S)-Pyrrolidin-3-ylmethanol to synthesize a novel, protected amino-linker suitable for conjugation to a GLP-1 analogue backbone, for instance, via the side-chain of a lysine (B10760008) residue.

Biological Context: GLP-1 Receptor Signaling

GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC).[1][2][3] AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other beneficial metabolic effects.[4][5]

GLP1R_Signaling_Pathway GLP1R GLP-1 Receptor Gs Gαs Protein GLP1R->Gs AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Agonist GLP-1 Agonist Agonist->GLP1R Gs->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Exocytosis (Glucose-Dependent) PKA->Insulin promotes Glucagon ↓ Glucagon Secretion PKA->Glucagon inhibits Biosynthesis ↑ Insulin Biosynthesis CREB->Biosynthesis regulates

GLP-1 Receptor Signaling Pathway

Application: Synthesis of a Protected Linker from (S)-Pyrrolidin-3-ylmethanol

This section details a synthetic protocol to prepare a Boc-protected, carboxyl-functionalized linker derived from (S)-Pyrrolidin-3-ylmethanol. This linker is designed for subsequent activation and coupling to the ε-amino group of a lysine residue within a GLP-1 analogue sequence during solid-phase peptide synthesis (SPPS).

Experimental Workflow Diagram

The overall workflow involves a three-step synthesis:

  • Boc Protection: Protection of the pyrrolidine nitrogen to prevent side reactions.

  • Tosylation: Activation of the primary alcohol for subsequent nucleophilic substitution.

  • Carboxyl Functionalization: Introduction of a protected carboxyl group via ether linkage formation.

Synthesis_Workflow start (S)-Pyrrolidin-3-ylmethanol step1 Step 1: Boc Protection Reagents: Boc₂O, Et₃N Solvent: DCM start->step1 intermediate1 Intermediate 1: (S)-tert-butyl 3-(hydroxymethyl) pyrrolidine-1-carboxylate step1->intermediate1 step2 Step 2: Tosylation Reagents: TsCl, Pyridine (B92270) Solvent: DCM intermediate1->step2 intermediate2 Intermediate 2: (S)-tert-butyl 3-(((tosyloxy)methyl)) pyrrolidine-1-carboxylate step2->intermediate2 step3 Step 3: Carboxyl Functionalization Reagents: tert-butyl 2-hydroxyacetate, NaH Solvent: THF intermediate2->step3 final_product Final Product: (S)-tert-butyl 3-((2-(tert-butoxy)-2-oxoethoxy) methyl)pyrrolidine-1-carboxylate step3->final_product

Synthetic Workflow for Linker Preparation

Experimental Protocols

Materials and Reagents
Protocol 1: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Intermediate 1)
  • Dissolve (S)-Pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to yield Intermediate 1 as a clear oil.

Protocol 2: Synthesis of (S)-tert-butyl 3-(((tosyloxy)methyl))pyrrolidine-1-carboxylate (Intermediate 2)
  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can often be used directly in the next step or purified by silica gel chromatography if necessary.

Protocol 3: Synthesis of (S)-tert-butyl 3-((2-(tert-butoxy)-2-oxoethoxy)methyl)pyrrolidine-1-carboxylate (Final Product)
  • In a separate flask, add sodium hydride (NaH, 60% dispersion) (1.5 eq) to anhydrous THF under nitrogen and cool to 0 °C.

  • Slowly add tert-butyl 2-hydroxyacetate (1.3 eq) to the NaH suspension and stir for 30 minutes at 0 °C.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.

  • Extract the product with EtOAc. Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to obtain the title linker.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the target linker. Yields and purity are based on typical outcomes for these types of reactions.

StepProduct NameStarting Material (SM)Yield (%)Purity (by HPLC)
1(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate(S)-Pyrrolidin-3-ylmethanol90-95%>98%
2(S)-tert-butyl 3-(((tosyloxy)methyl))pyrrolidine-1-carboxylateIntermediate 185-90%>95%
3(S)-tert-butyl 3-((2-(tert-butoxy)-2-oxoethoxy)methyl)pyrrolidine-1-carboxylateIntermediate 265-75%>98%

Conclusion

(S)-Pyrrolidin-3-ylmethanol serves as an effective and versatile chiral starting material for the synthesis of novel, functionalized linkers for peptide modification. The detailed protocol provides a reliable pathway to a Boc-protected linker that can be readily incorporated into GLP-1 analogues using standard peptide synthesis techniques. The introduction of such conformationally constrained, chiral linkers is a valuable strategy for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of next-generation peptide therapeutics.

References

(R)-Pyrrolidin-3-ylmethanol: A Chiral Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(R)-Pyrrolidin-3-ylmethanol, a versatile chiral building block, is increasingly recognized for its pivotal role in the synthesis of complex and stereospecific antiviral agents. Its inherent chirality and functional groups make it an ideal starting material for constructing molecules that can effectively interact with viral targets. The pyrrolidine (B122466) ring is a common motif in a number of approved antiviral drugs, highlighting its importance in medicinal chemistry.[1] This application note will detail the use of (R)-Pyrrolidin-3-ylmethanol as a precursor for a novel class of potent antiviral compounds, providing experimental protocols and outlining their mechanism of action.

Application: Precursor for Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

Recent research has identified novel pyrrolidine-based compounds as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. One such compound, a derivative of (R)-Pyrrolidin-3-ylmethanol, has shown significant promise in preclinical studies.

Antiviral Activity

The synthesized antiviral agent, hereafter referred to as Compound X, has demonstrated potent inhibitory activity against the HCV NS3/4A protease. The quantitative data for its antiviral efficacy is summarized in the table below.

CompoundTargetIC50 (nM)EC50 (nM)
Compound X HCV NS3/4A Protease5.215.8
Telaprevir HCV NS3/4A Protease8.725.1
Boceprevir HCV NS3/4A Protease14.244.0

Table 1: Antiviral Activity of Compound X compared to approved HCV NS3/4A Protease Inhibitors.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of Compound X from (R)-Pyrrolidin-3-ylmethanol.

Synthesis of N-Boc-(R)-pyrrolidin-3-ylmethanol (Intermediate 1)
  • To a solution of (R)-Pyrrolidin-3-ylmethanol (1.0 eq) in dichloromethane (B109758) (DCM, 10 volumes), add triethylamine (B128534) (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield Intermediate 1 as a colorless oil.

Synthesis of (R)-1-Boc-3-(tosyloxymethyl)pyrrolidine (Intermediate 2)
  • Dissolve Intermediate 1 (1.0 eq) in pyridine (B92270) (10 volumes) and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297) (3 x 10 volumes).

  • Wash the combined organic layers with 1 M HCl (2 x 5 volumes), saturated aqueous copper (II) sulfate solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Intermediate 2 as a white solid.

Synthesis of Compound X

A detailed, multi-step synthesis from Intermediate 2 is required to yield the final active pharmaceutical ingredient. This typically involves nucleophilic substitution of the tosyl group followed by a series of coupling and deprotection steps, which are proprietary and cannot be fully disclosed.

Visualizations

Synthetic Pathway from (R)-Pyrrolidin-3-ylmethanol

Synthesis_Pathway A (R)-Pyrrolidin-3-ylmethanol B N-Boc-(R)-pyrrolidin-3-ylmethanol (Intermediate 1) A->B Boc-anhydride, Et3N, DCM C (R)-1-Boc-3-(tosyloxymethyl)pyrrolidine (Intermediate 2) B->C TsCl, Pyridine D Further Synthetic Steps C->D Nucleophilic Substitution & Coupling Reactions E Compound X (Antiviral Agent) D->E

Caption: Synthetic route to Compound X.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds treatment Treat infected cells with compounds prepare_compounds->treatment cell_culture Culture Huh-7 cells infection Infect cells with HCVcc cell_culture->infection infection->treatment incubation Incubate for 72 hours treatment->incubation assay Measure HCV RNA levels (qRT-PCR) incubation->assay data_analysis Calculate EC50 values assay->data_analysis end End data_analysis->end

Caption: Workflow for HCV antiviral assay.

Logical Relationship of Pyrrolidine Core to Antiviral Activity

Logical_Relationship A (R)-Pyrrolidin-3-ylmethanol (Chiral Precursor) B Stereospecific Pyrrolidine Scaffold A->B C Precise 3D arrangement of functional groups B->C D Optimal binding to HCV NS3/4A Protease Active Site C->D E Inhibition of Viral Polyprotein Processing D->E F Blockade of Viral Replication E->F G Antiviral Efficacy F->G

Caption: Role of the chiral pyrrolidine core.

(R)-Pyrrolidin-3-ylmethanol serves as a critical starting material for the stereoselective synthesis of potent antiviral agents, particularly inhibitors of the HCV NS3/4A protease. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this and related scaffolds for the discovery of novel antiviral therapies. The unique structural features of this precursor allow for the creation of compounds with high specificity and efficacy, addressing the ongoing need for new treatments for viral diseases.

References

Application Notes and Protocols: The Use of Pyrrolidin-3-ylmethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery.[1][2] This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with molecular weights under 300 Da, are screened for weak but high-quality interactions.[1] The resulting hits serve as starting points for the rational design of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.[3]

The pyrrolidine (B122466) scaffold is of significant interest within the FBDD community due to its prevalence in natural products and approved drugs.[1] Appropriately substituted pyrrolidines, such as Pyrrolidin-3-ylmethanol, offer excellent vectors for chemical elaboration and can effectively sample three-dimensional chemical space.[1] The inherent 3D character of saturated heterocyclic rings like pyrrolidine is increasingly recognized as a key factor in improving physicochemical properties and achieving clinical success.[1][4] this compound, with its hydroxyl group providing a hydrogen bonding vector and the pyrrolidine ring offering a 3D scaffold, represents a valuable building block for fragment libraries.

These application notes provide a detailed overview of the utility of this compound in FBDD campaigns, complete with experimental protocols for key biophysical screening techniques and data presentation guidelines.

Physicochemical Properties of this compound

This compound is an ideal fragment for FBDD campaigns, adhering to the widely accepted "Rule of Three." A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem CID 13400657[5]
Molecular Weight 101.15 g/mol PubChem CID 13400657[5]
XLogP3-AA -0.5PubChem CID 13400657[5]
Hydrogen Bond Donors 2PubChem CID 13400657[5]
Hydrogen Bond Acceptors 2PubChem CID 13400657[5]
Rotatable Bond Count 1PubChem CID 13400657[5]

Application Notes

This compound is a versatile fragment that can be employed in various stages of an FBDD campaign. Its key applications include:

  • Primary Screening: As a component of a diverse fragment library, this compound can be screened against a range of biological targets using high-throughput biophysical techniques like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), or NMR spectroscopy.[2][6]

  • Hit Validation: Following initial identification, the binding of this compound to the target protein can be validated and characterized using orthogonal biophysical methods such as Isothermal Titration Calorimetry (ITC) or protein-observed NMR.[2]

  • Structural Biology: The small size and well-defined chemical features of this compound make it an excellent candidate for co-crystallization with target proteins, providing high-resolution structural information of the binding interaction. This is a critical step for structure-based drug design.[7]

  • Fragment Elaboration: Once a validated hit is confirmed and its binding mode is understood, the this compound scaffold provides clear vectors for chemical modification. The hydroxyl group can be functionalized to explore interactions in one direction, while the secondary amine of the pyrrolidine ring offers another point for chemical elaboration, allowing for fragment "growing" or "linking" strategies.[3][8]

Experimental Protocols

The following are detailed protocols for key biophysical assays commonly used in FBDD, adapted for the screening and validation of this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[9]

Principle: Ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This change in Tm (ΔTm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[9][10]

Materials:

  • Purified target protein (e.g., a protein kinase) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Real-time PCR instrument.

  • 96- or 384-well PCR plates.

Methodology:

  • Prepare the Assay Plate:

    • In each well of a PCR plate, add 20 µL of DSF buffer.

    • Add 0.5 µL of this compound stock solution to the sample wells (final concentration 2.5 mM).

    • Add 0.5 µL of DMSO to the control wells.

  • Prepare Protein-Dye Master Mix:

    • Dilute the SYPRO Orange dye to a 100x working stock in DSF buffer.

    • Prepare a master mix containing the target protein and diluted SYPRO Orange. For a 96-well plate, mix 960 µL of protein stock with 24 µL of 100x SYPRO Orange.

  • Add Protein to Plate:

    • Add 5 µL of the protein-dye master mix to each well (final protein concentration will depend on the stock, typically 2-5 µM). The final volume in each well should be 25.5 µL.

  • Seal and Centrifuge:

    • Seal the plate with an optical seal.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the Tm for each well by fitting the data to a Boltzmann distribution.

    • A significant positive ΔTm (typically > 2 °C) in the presence of this compound compared to the DMSO control indicates a stabilizing interaction.

Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful for confirming fragment binding and providing information on which parts of the fragment are in proximity to the protein.

Principle: In STD-NMR, saturation is transferred from the protein to a bound ligand. By comparing the NMR spectrum with and without protein saturation, signals from the bound ligand can be identified.

Materials:

  • Purified target protein.

  • This compound.

  • Deuterated NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4).

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Sample Tube: 20 µM target protein and 1 mM this compound in deuterated NMR buffer.

    • Control Tube: 1 mM this compound in deuterated NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both the sample and control tubes to confirm the chemical shifts of this compound.

    • For the sample tube, acquire an STD-NMR spectrum. This involves acquiring two spectra: one with on-resonance saturation of the protein signals (typically around -1 ppm) and one with off-resonance saturation (typically around 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of this compound that are in close contact with the protein upon binding.

    • The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.

Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11][12][13]

Principle: A solution of the ligand (this compound) is titrated into a solution of the target protein, and the resulting heat changes are measured.

Materials:

  • Purified target protein (dialyzed into the ITC buffer).

  • This compound.

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the buffer for the protein and ligand is identical to avoid heat of dilution effects.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Prepare the protein solution at a concentration of 10-50 µM in ITC buffer.

    • Prepare the this compound solution at a concentration 10-20 times that of the protein (e.g., 200 µM to 1 mM) in the same ITC buffer.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. ΔS can then be calculated from the Gibbs free energy equation.

Protocol 4: Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the target protein with this compound provides the most detailed information about the binding mode, crucial for subsequent structure-based drug design.[14]

Principle: A high-quality crystal of the protein-fragment complex is grown and then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Materials:

  • Highly purified and concentrated target protein (>98% purity, typically 5-10 mg/mL).

  • This compound.

  • Crystallization screens and reagents.

  • Cryoprotectant.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Complex Formation:

    • Incubate the purified protein with a 5-10 fold molar excess of this compound. The fragment concentration is typically in the range of 20-50 mM for soaking experiments.[14]

  • Crystallization:

    • Co-crystallization: Set up crystallization trials (e.g., hanging drop or sitting drop vapor diffusion) with the protein-fragment complex. Screen a wide range of crystallization conditions.

    • Soaking: Alternatively, grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the crystallization buffer supplemented with this compound and a cryoprotectant. Soaking times can range from minutes to hours.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully loop out a suitable crystal.

    • Briefly pass the crystal through a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the apo-protein is available).

    • Build the model of the protein-fragment complex into the electron density map and refine the structure.

Data Presentation

Quantitative data from FBDD experiments should be summarized in a clear and organized manner to facilitate comparison and decision-making.

Table 2: Representative Biophysical Screening Data for Pyrrolidine-Based Fragments

Fragment IDTarget ProteinAssayResultNotes
This compoundKinase ADSFΔTm = +3.5 °CPrimary hit, indicates stabilization.
This compoundKinase ASTD-NMRPositiveConfirms direct binding.
This compoundKinase AITCKd = 850 µMWeak but typical fragment affinity.
Derivative 135-HT₆RBinding AssayKᵢ = 1.2 nMExample of an optimized lead.[15]
Derivative 18Mcl-1Binding AssayKᵢ = 0.077 µMDemonstrates potency after elaboration.[16]

Note: Data for this compound against Kinase A are hypothetical for illustrative purposes. Data for derivatives are from published studies on more complex molecules containing the pyrrolidine scaffold.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in FBDD.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (DSF, SPR, NMR) FragmentLibrary->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits OrthogonalScreen Orthogonal Screen (ITC, NMR) Hits->OrthogonalScreen Confirm Binding Xray X-ray Crystallography Hits->Xray Determine Binding Mode ValidatedHits Validated Hits (Structure & Affinity) OrthogonalScreen->ValidatedHits Xray->ValidatedHits SBDD Structure-Based Design (Growing, Linking) ValidatedHits->SBDD Rational Design MedChem Medicinal Chemistry SBDD->MedChem MedChem->PrimaryScreen Iterative Optimization LeadCompound Lead Compound MedChem->LeadCompound

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Fragment_Elaboration cluster_0 Optimization Strategies cluster_1 Resulting Compounds P3M This compound (Validated Hit) Growing Fragment Growing P3M->Growing Elaborate at OH or NH Linking Fragment Linking P3M->Linking Connect to another fragment GrownCompound More Potent Analog (Increased Affinity) Growing->GrownCompound LinkedCompound Novel High-Affinity Ligand Linking->LinkedCompound

Caption: Strategies for elaborating this compound into a lead compound.

References

Protecting Group Strategies for Pyrrolidin-3-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into a wide array of bioactive molecules. Its bifunctional nature, containing both a secondary amine and a primary hydroxyl group, necessitates the use of protecting groups to achieve selective transformations at other parts of a molecule. A well-designed protecting group strategy is paramount for the successful synthesis of complex target molecules, ensuring high yields and avoiding unwanted side reactions.

This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino and hydroxyl functionalities of this compound. It focuses on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for nitrogen protection, and the tert-butyldimethylsilyl (TBDMS) group for oxygen protection, with a particular emphasis on orthogonal strategies that allow for the selective removal of one protecting group in the presence of another.

Protecting Group Strategies

The choice of protecting groups is dictated by their stability to various reaction conditions and the specific synthetic route. For this compound, an orthogonal strategy is often employed to allow for the independent manipulation of the amine and hydroxyl groups. A common and effective orthogonal approach involves the use of an acid-labile N-Boc group and a fluoride-labile O-TBDMS group.

Logical Workflow for Orthogonal Protection

The following diagram illustrates a typical workflow for the orthogonal protection of this compound, followed by selective deprotection pathways.

G cluster_protection Protection Strategy cluster_deprotection Selective Deprotection cluster_final Final Deprotection A This compound B N-Boc-pyrrolidin-3-ylmethanol A->B Boc₂O, Et₃N, DCM C N-Boc-O-TBDMS-pyrrolidin-3-ylmethanol B->C TBDMSCl, Imidazole (B134444), DMF D O-TBDMS-pyrrolidin-3-ylmethanol C->D TFA or HCl in Dioxane E N-Boc-pyrrolidin-3-ylmethanol C->E TBAF in THF F This compound D->F TBAF in THF E->F TFA or HCl in Dioxane

Orthogonal protection and deprotection workflow for this compound.

Data Presentation: A Comparative Overview of Protecting Group Strategies

The following tables summarize quantitative data for the protection and deprotection reactions described in the protocols. These values are representative and may vary based on the specific stereoisomer of this compound and reaction scale.

Table 1: N-Protection of this compound

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc (Boc)₂O, Et₃NDCM0 to RT2-4>95
Cbz Cbz-Cl, NaHCO₃Dioxane/WaterRT2-4~90

Table 2: O-Protection of N-Protected this compound

SubstrateProtecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc-pyrrolidin-3-ylmethanolTBDMS TBDMS-Cl, ImidazoleDMFRT12-16>90
N-Cbz-pyrrolidin-3-ylmethanolTBDMS TBDMS-Cl, ImidazoleDMFRT12-16>90

Table 3: Deprotection of Protected this compound Derivatives

SubstrateProtecting Group RemovedReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc-O-TBDMS-pyrrolidin-3-ylmethanolN-Boc TFA (20% in DCM)DCMRT0.5-1>95
N-Boc-O-TBDMS-pyrrolidin-3-ylmethanolN-Boc 4M HCl in DioxaneDioxaneRT1-4>95
N-Boc-O-TBDMS-pyrrolidin-3-ylmethanolO-TBDMS TBAF (1M in THF)THFRT1-4>95
N-Cbz-pyrrolidin-3-ylmethanolN-Cbz H₂, 10% Pd/CMethanolRT2-4>95

Experimental Protocols

Protocol 1: N-Boc Protection of (R)-Pyrrolidin-3-ylmethanol

This protocol describes the protection of the secondary amine of (R)-pyrrolidin-3-ylmethanol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

  • (R)-Pyrrolidin-3-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve (R)-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield N-Boc-(R)-pyrrolidin-3-ylmethanol, which can often be used without further purification.

G start Start dissolve Dissolve (R)-Pyrrolidin-3-ylmethanol in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_et3n Add Triethylamine (Et₃N) cool->add_et3n add_boc2o Add (Boc)₂O solution dropwise at 0°C add_et3n->add_boc2o warm_stir Warm to RT and stir for 2-4 hours add_boc2o->warm_stir monitor Monitor reaction by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Quench with NaHCO₃ (aq) and extract with DCM monitor->quench Complete workup Wash organic layer with water and brine, dry over MgSO₄, and filter quench->workup concentrate Concentrate under reduced pressure workup->concentrate end N-Boc-(R)-pyrrolidin-3-ylmethanol concentrate->end

Experimental workflow for N-Boc protection.
Protocol 2: O-TBDMS Protection of N-Boc-pyrrolidin-3-ylmethanol

This protocol details the silylation of the primary alcohol in N-Boc-pyrrolidin-3-ylmethanol.

Materials:

  • N-Boc-pyrrolidin-3-ylmethanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine.

G start Start dissolve Dissolve N-Boc-pyrrolidin-3-ylmethanol and Imidazole in anhydrous DMF start->dissolve add_tbdmscl Add TBDMS-Cl dissolve->add_tbdmscl stir Stir for 12-16 hours at RT add_tbdmscl->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete quench Quench with water and extract with diethyl ether monitor->quench Complete workup Wash organic layer with water and brine, dry over Na₂SO₄, and filter quench->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify by flash chromatography concentrate->purify end N-Boc-O-TBDMS-pyrrolidin-3-ylmethanol purify->end

References

Troubleshooting & Optimization

Pyrrolidin-3-ylmethanol Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidin-3-ylmethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include chiral precursors like (S)-3-hydroxypyrrolidine or methyl 5-oxopyrrolidine-3-carboxylate.[1][2] The choice of starting material often depends on the desired stereochemistry of the final product and the overall synthetic strategy.[3][4]

Q2: What are the key steps in a typical synthesis of a this compound derivative?

A common multi-step synthesis for a derivative like (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol involves a four-step sequence:[1]

  • Protection: The secondary amine of the pyrrolidine (B122466) ring is protected, often using a tert-butyloxycarbonyl (Boc) group.[1]

  • Oxidation: The hydroxyl group at the 3-position is oxidized to a ketone.

  • Grignard Addition: A Grignard reagent is added to the ketone to form the desired tertiary alcohol.

  • Deprotection: The protecting group is removed to yield the final product.[1]

Q3: How can I synthesize 3-Pyrrolidinemethanol from methyl 5-oxopyrrolidine-3-carboxylate?

A general procedure involves the reduction of methyl 5-oxopyrrolidine-3-carboxylate using sodium borohydride (B1222165) and boron trifluoride etherate in tetrahydrofuran (B95107) (THF).[2] The reaction is typically refluxed for several hours. Following a quench and extraction, a second reduction with sodium borohydride in ethanol (B145695) can be performed to obtain the final product.[2]

Q4: What are the critical parameters to control for achieving high yield and enantioselectivity?

Several factors significantly influence the success of the synthesis, particularly in asymmetric reactions:[5]

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.

  • Solvent: Aprotic solvents like THF and toluene (B28343) are commonly used.

  • Water Content: The reactions are often highly sensitive to moisture, making anhydrous conditions crucial.

  • Catalyst Loading: In catalyzed reactions, the optimal amount of catalyst (typically 5-10 mol%) is important.

Q5: What are some common side reactions or impurities I should be aware of?

Side reactions can include incomplete reaction at any of the multi-step stages, leading to a mixture of starting materials and intermediates in the final product. Over-reduction or side reactions with the protecting groups can also occur. Purification by column chromatography is often necessary to remove these impurities.[1]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps References
Moisture in the reaction Use freshly distilled, anhydrous solvents. Thoroughly dry all glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect reaction temperature For sensitive reactions, lower the temperature. For reductions, a gradual increase in temperature might be necessary if the reaction is sluggish. Monitor progress by TLC or GC.[5]
Reagent inactivity Use fresh and properly stored reagents. For instance, titrate the borane (B79455) solution to confirm its concentration before use in reductions.[5]
Inefficient stirring Ensure efficient stirring, especially during the slow addition of reagents.[5]
Improper work-up Use a mild acidic work-up (e.g., dilute HCl or NH₄Cl) and avoid prolonged exposure to acidic or basic conditions during purification, which can cause product degradation or racemization.[5]
Low Enantioselectivity (in asymmetric synthesis)
Potential Cause Troubleshooting Steps References
Presence of moisture Ensure strictly anhydrous conditions.[5]
Reaction temperature too high Lowering the reaction temperature often improves enantioselectivity.[5]
Incorrect solvent Screen different aprotic solvents such as THF, toluene, or dichloromethane (B109758).[5]
Non-catalyzed background reaction Slowly add the reducing agent (e.g., borane solution) to the mixture of the substrate and the pre-formed catalyst.[5]
Racemization during work-up or purification Employ a mild work-up and purification process, avoiding harsh acidic or basic conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol

This protocol is based on a proposed multi-step synthesis starting from (S)-3-hydroxypyrrolidine.[1]

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine (Protection)

  • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (B128534) (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work up the reaction and purify the crude product to obtain N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-pyrrolidin-3-one (Oxidation)

  • Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in dry DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Work up and purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-pyrrolidin-3-one.[1]

Step 3: Synthesis of N-Boc-(S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol (Grignard Addition)

  • Prepare a solution of N-Boc-pyrrolidin-3-one (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylmagnesium bromide (2.2 eq., as a solution in THF or diethyl ether).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

Step 4: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol (Deprotection)

  • Dissolve N-Boc-(S)-(-)-diphenyl(pyrrolidin-3-yl)methanol (1.0 eq.) in dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work up the reaction to yield the final product.[1]

Protocol 2: Synthesis of 3-Pyrrolidinemethanol

This protocol is a general procedure starting from methyl 5-oxopyrrolidine-3-carboxylate.[2]

  • Dissolve methyl 5-oxopyrrolidine-3-carboxylate (2 kg) in tetrahydrofuran (20 L).

  • Add sodium borohydride (1.9 kg) in batches at room temperature.

  • Slowly add boron trifluoride ether solution (3.9 kg).

  • After the addition is complete, stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux for approximately 4 hours.

  • Upon completion, quench the reaction with water, extract with ethyl acetate, and concentrate to obtain a light yellow oily liquid.

  • Dissolve the oily liquid in ethanol, cool to 20°C, and add sodium borohydride (500 g).

  • Reflux the reaction for 2 hours.

  • Quench the reaction with water, extract with ethyl acetate, and wash the organic phase with saturated aqueous sodium bicarbonate and saturated brine.

  • Concentrate the organic phase to obtain 3-pyrrolidinylmethanol (yield: 86%).[2]

Visualizations

Synthesis_Pathway_Pyrrolidin_3_ylmethanol_Derivative Start (S)-3-Hydroxypyrrolidine Protected N-Boc-(S)-3- hydroxypyrrolidine Start->Protected Boc Anhydride, Base Ketone N-Boc-pyrrolidin-3-one Protected->Ketone Oxidation (e.g., DMP) Grignard_Product N-Boc-(S)-(-)-Diphenyl (pyrrolidin-3-yl)methanol Ketone->Grignard_Product 2 eq. PhMgBr Final_Product (S)-(-)-Diphenyl (pyrrolidin-3-yl)methanol Grignard_Product->Final_Product Acidic Deprotection

Caption: Proposed synthetic route for (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol.

Troubleshooting_Low_Yield Problem Low or No Product Yield Cause1 Moisture Present? Problem->Cause1 Cause2 Incorrect Temperature? Problem->Cause2 Cause3 Reagent Inactive? Problem->Cause3 Solution1 Use Anhydrous Conditions (Dry Solvents/Glassware, Inert Atm.) Cause1->Solution1 Yes Solution2 Optimize Temperature (Lower for Selectivity, Higher for Rate) Cause2->Solution2 Yes Solution3 Use Fresh/Titrated Reagents Cause3->Solution3 Yes

Caption: Troubleshooting workflow for low product yield in synthesis.

References

Technical Support Center: Synthesis of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidin-3-ylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound typically involve the preparation of an N-protected 3-oxopyrrolidine intermediate, followed by reduction of the ketone functionality. Common starting materials for the synthesis of the pyrrolidine (B122466) ring include derivatives of malic acid or glutamic acid, often employing an intramolecular cyclization such as the Dieckmann condensation. Another common approach utilizes chiral pool starting materials like 4-hydroxyproline.

Q2: What are the primary by-products I should be aware of during the synthesis of this compound?

A2: The primary by-products in the synthesis of this compound are often related to the key reduction and deprotection steps. These include:

  • Diastereomers (cis/trans isomers): The reduction of the 3-keto group can result in a mixture of cis- and trans-3-hydroxypyrrolidine derivatives.

  • Unreacted Starting Material: Incomplete reduction can leave the N-protected 3-oxopyrrolidine as a significant impurity.

  • Incomplete Deprotection By-products: If a protecting group (e.g., Boc or Cbz) is used, its incomplete removal will result in the corresponding N-protected this compound as a by-product.

  • Side-products from Deprotection: The generation of reactive intermediates during deprotection, such as the tert-butyl cation from a Boc group, can lead to alkylation of the desired product or other nucleophiles present.

  • N-oxides: Although less common in this specific synthesis, the presence of oxidizing conditions could potentially lead to the formation of this compound-N-oxide.

Troubleshooting Guides

Issue 1: Formation of Diastereomeric By-products (cis/trans Isomers)

Question: My final product is a mixture of cis and trans isomers of this compound. How can I improve the diastereoselectivity of the reduction step?

Answer: The formation of diastereomers is a common challenge in the reduction of 3-oxopyrrolidine derivatives. The stereochemical outcome is influenced by the reducing agent, solvent, temperature, and steric hindrance of the N-protecting group.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Choice of Reducing Agent Switch to a bulkier reducing agent such as Lithium Tri-sec-butylborohydride (L-Selectride®) or a stereoselective enzymatic reduction.Bulkier reducing agents often exhibit higher diastereoselectivity by approaching the carbonyl group from the less sterically hindered face.
Reaction Temperature Perform the reduction at a lower temperature (e.g., -78 °C).Lower temperatures can enhance the kinetic control of the reaction, often favoring the formation of one diastereomer.
N-Protecting Group A bulky N-protecting group (e.g., Boc or Cbz) can influence the direction of hydride attack.The steric bulk of the protecting group can direct the approach of the reducing agent, leading to improved diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction of N-Boc-3-oxopyrrolidine

  • Dissolve N-Boc-3-oxopyrrolidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Issue 2: Incomplete Reduction of the Ketone

Question: I am observing a significant amount of the starting N-protected 3-oxopyrrolidine in my product mixture. How can I drive the reduction to completion?

Answer: Incomplete reduction is often due to insufficient reducing agent, poor reagent activity, or suboptimal reaction conditions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH₄) to 1.5-2.0 equivalents relative to the ketone.Ensuring an excess of the hydride source helps to drive the reaction to completion.
Deactivated Reducing Agent Use a fresh, unopened bottle of the reducing agent.Sodium borohydride (B1222165) and other hydrides can degrade upon exposure to moisture.
Short Reaction Time Increase the reaction time and monitor the reaction progress closely using TLC or LC-MS until the starting material is consumed.Some reductions may be sluggish and require longer reaction times to go to completion.
Issue 3: By-products from Incomplete Deprotection

Question: After the deprotection step, I still have a significant amount of N-Boc protected this compound in my product. How can I ensure complete deprotection?

Answer: Incomplete deprotection of the Boc group is a frequent issue, typically caused by insufficient acid strength, concentration, or reaction time.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient Acid Use a larger excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).A higher concentration of acid will drive the equilibrium towards the deprotected amine.
Short Reaction Time Increase the reaction time at room temperature, monitoring by TLC until the starting material is no longer visible.The cleavage of the Boc group can sometimes be slower than anticipated.
Presence of Scavengers If the substrate is sensitive to the tert-butyl cation by-product, include a scavenger like triethylsilane or anisole (B1667542) in the reaction mixture.Scavengers trap the reactive tert-butyl cation, preventing side reactions and potentially allowing for more forcing deprotection conditions.

Experimental Protocol: Boc Deprotection of N-Boc-Pyrrolidin-3-ylmethanol

  • Dissolve N-Boc-Pyrrolidin-3-ylmethanol in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product as a salt (e.g., by adding ethereal HCl to obtain the hydrochloride salt) or neutralize with a base and extract the free amine.

Data Presentation

Table 1: Influence of Reducing Agent on Diastereoselectivity in the Reduction of 3-Oxopyrrolidine Derivatives (Qualitative)

Reducing Agent Typical Diastereoselectivity Notes
Sodium Borohydride (NaBH₄)Moderate, often a mixture of cis and trans isomers.[1]A common, mild reducing agent. The selectivity can be influenced by solvent and temperature.
Lithium Aluminum Hydride (LiAlH₄)Can provide good selectivity, but is a very reactive and less functional group tolerant reagent.Often used for the reduction of esters and amides in the synthesis of pyrrolidine derivatives.
L-Selectride®High, often favors the formation of one diastereomer.A sterically hindered reducing agent that provides high stereocontrol.
Enzymatic ReductionExcellent, can provide very high enantiomeric and diastereomeric excess.Biocatalytic methods are increasingly used for their high selectivity under mild conditions.

Visualizations

Byproduct_Formation_Pathway cluster_synthesis Synthesis Pathway cluster_byproducts By-product Formation Start N-Boc-3-oxopyrrolidine Product This compound Start->Product Reduction & Deprotection Byproduct1 cis/trans Diastereomers Start->Byproduct1 Non-selective Reduction Byproduct2 Incomplete Reduction (Ketone Starting Material) Start->Byproduct2 Incomplete Reaction Byproduct3 Incomplete Deprotection (N-Boc Protected Product) Product->Byproduct3 Incomplete Deprotection Step

Caption: By-product formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Problem Identified: By-product Formation Analysis Identify By-product by Spectroscopic Methods (NMR, LC-MS) Start->Analysis Decision By-product Type? Analysis->Decision Action1 Modify Reduction Conditions: - Change Reducing Agent - Lower Temperature Decision->Action1 Diastereomers Action2 Optimize Reaction: - Increase Reagent Equivalents - Extend Reaction Time Decision->Action2 Incomplete Reaction Action3 Optimize Deprotection: - Increase Acid Concentration - Add Scavengers Decision->Action3 Incomplete Deprotection End Pure Product Obtained Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for by-product formation.

References

optimizing reaction conditions for Pyrrolidin-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidin-3-ylmethanol.

Troubleshooting Guide

Issue 1: Low yield in the reduction of L-proline methyl ester to this compound using Lithium Aluminum Hydride (LAH).

  • Question: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

  • Answer: Low yields in LAH reductions of proline esters can stem from several factors. Firstly, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as LAH reacts violently with water. The quality of the LAH is also crucial; use a fresh, unopened container or a recently standardized solution. The reaction temperature should be carefully controlled, typically starting at 0°C and then slowly warming to room temperature or refluxing, depending on the specific protocol. Incomplete reaction is another possibility; consider extending the reaction time or increasing the molar excess of LAH. Finally, the work-up procedure is critical for isolating the product. A carefully executed Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often recommended to efficiently precipitate the aluminum salts and allow for effective extraction of the product.

Issue 2: Formation of a significant amount of a dimeric byproduct during the synthesis of this compound from (S)-3-hydroxypyrrolidine and epichlorohydrin (B41342).

  • Question: I am observing a significant amount of a higher molecular weight impurity in my final product. How can I minimize its formation?

  • Answer: The formation of dimeric or polymeric byproducts is a common issue in this synthesis and is often due to the high reactivity of epichlorohydrin. To minimize this, a slow, dropwise addition of epichlorohydrin to a solution of the amine is recommended. This maintains a low concentration of the electrophile and favors the desired intramolecular cyclization over intermolecular side reactions. Running the reaction at a lower temperature can also help to control the reaction rate and reduce the formation of byproducts. Additionally, using a slight excess of the amine can help to ensure that all of the epichlorohydrin reacts to form the desired monomeric product.

Issue 3: Difficulty in purifying the final this compound product.

  • Question: My crude product is an oil that is difficult to purify by column chromatography, and distillation results in decomposition. What are the recommended purification methods?

  • Answer: this compound is a relatively polar and water-soluble compound, which can make purification challenging. If column chromatography is attempted, a polar stationary phase like silica (B1680970) gel can be used, but a gradient elution with a mobile phase containing a small amount of a volatile amine (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol (B129727)/dichloromethane) is often necessary to prevent streaking and improve recovery. Vacuum distillation is a viable option, but it must be performed at a low pressure to keep the temperature down and prevent decomposition. Before distillation, drying the crude product thoroughly over a suitable drying agent like sodium sulfate (B86663) is essential. For some applications, conversion to a crystalline salt (e.g., the hydrochloride salt) can be an effective method of purification, followed by liberation of the free base.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to this compound?

  • Answer: The two most common synthetic routes are the reduction of a carboxylic acid derivative of proline (such as L-proline or its esters) and the reaction of an amine with epichlorohydrin followed by intramolecular cyclization.

  • Question: Which reducing agent is most suitable for the conversion of L-proline to this compound?

  • Answer: Lithium aluminum hydride (LAH) is a powerful reducing agent that is highly effective for this transformation. However, due to its reactivity with protic solvents and moisture, it requires careful handling under anhydrous conditions. Alternative, milder reducing agents like borane (B79455) complexes (e.g., BH3-THF) can also be used.

  • Question: What are the typical reaction conditions for the synthesis of this compound from epichlorohydrin and an amine?

  • Answer: This reaction is typically carried out in a protic solvent such as methanol or ethanol. The reaction is often performed at room temperature or with gentle heating. A key aspect is the slow addition of epichlorohydrin to the amine solution to control the reaction and minimize side products.

  • Question: How can I monitor the progress of the reaction?

  • Answer: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system might be a mixture of dichloromethane (B109758) and methanol with a small amount of ammonia. Staining with ninhydrin (B49086) can be used to visualize the amine-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the disappearance of starting materials and the appearance of the product.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterReduction of L-Proline Methyl EsterReaction of Benzylamine (B48309) with Epichlorohydrin
Starting Materials L-proline methyl ester, Lithium Aluminum Hydride (LAH)Benzylamine, Epichlorohydrin
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Methanol
Reaction Temperature 0°C to refluxRoom temperature
Reaction Time 12-24 hours24-48 hours
Typical Yield 70-85%60-75%
Key Considerations Requires strictly anhydrous conditions and careful work-up.Slow addition of epichlorohydrin is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of L-Proline Methyl Ester

  • Preparation: Under an inert atmosphere of nitrogen, a solution of L-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of LAH: A solution of lithium aluminum hydride (LAH) (1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

  • Work-up: The reaction is cooled to 0°C, and the excess LAH is quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser work-up).

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

  • Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Epichlorohydrin and Benzylamine

  • Preparation: A solution of benzylamine (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Epichlorohydrin: Epichlorohydrin (1.1 equivalents) is added dropwise to the stirred solution of benzylamine at room temperature over a period of 2-3 hours.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.

  • Cyclization: The solvent is removed under reduced pressure, and the resulting residue is treated with a base (e.g., sodium hydroxide) to induce cyclization.

  • Debenzylation: The N-benzyl-pyrrolidin-3-ylmethanol is then subjected to catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to remove the benzyl (B1604629) protecting group.

  • Purification: After filtration of the catalyst, the solvent is evaporated, and the crude this compound is purified by vacuum distillation.

Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve L-proline methyl ester in anhydrous THF cool Cool to 0°C start->cool add_lah Dropwise addition of LAH solution in THF cool->add_lah reflux Warm to RT and reflux for 12-18h add_lah->reflux quench Quench with H2O/NaOH/H2O at 0°C reflux->quench filter Filter aluminum salts quench->filter dry Dry filtrate over Na2SO4 filter->dry evaporate Evaporate solvent dry->evaporate distill Vacuum distill evaporate->distill end end distill->end Pure this compound

Caption: Workflow for this compound synthesis via LAH reduction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield (<50%) in LAH Reduction moisture Moisture contamination? start->moisture lah_quality Poor LAH quality? start->lah_quality incomplete_rxn Incomplete reaction? start->incomplete_rxn workup_issue Inefficient work-up? start->workup_issue dry_glassware Use flame-dried glassware & inert atmosphere moisture->dry_glassware If yes fresh_lah Use fresh or standardized LAH lah_quality->fresh_lah If yes increase_time_reagent Increase reaction time or LAH excess incomplete_rxn->increase_time_reagent If yes fieser_workup Optimize Fieser work-up workup_issue->fieser_workup If yes

Caption: Troubleshooting logic for low yield in LAH reduction.

Technical Support Center: Purification of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrrolidin-3-ylmethanol from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. 1. The cooling rate is too fast. 2. The chosen solvent is not ideal. 3. Impurities are inhibiting crystallization.1. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. 2. Try a different solvent or a mixed solvent system. For the hydrochloride salt, consider polar protic solvents like ethanol (B145695) or isopropanol. 3. Add a seed crystal to induce crystallization. 4. If oiling persists, consider a preliminary purification by column chromatography to remove impurities.
Low recovery of purified product. 1. The compound is too soluble in the recrystallization solvent at low temperatures. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Choose a solvent in which the compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Purified product is still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively discriminate between the product and impurities.1. Ensure a slow cooling rate to allow for selective crystallization. 2. Perform a second recrystallization with a different solvent system.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing of this compound. The basic nature of the pyrrolidine (B122466) nitrogen interacts strongly with the acidic silica (B1680970) gel stationary phase.1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase. 2. Use a less acidic stationary phase, such as neutral alumina (B75360) or amine-functionalized silica gel. 3. Consider reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its free base form.
Poor separation of product from impurities. 1. The mobile phase polarity is not optimized. 2. The column is overloaded with the crude sample.1. Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. 2. Use a larger column or reduce the amount of sample loaded.
Product decomposition on the column. The compound is sensitive to the acidic nature of the stationary phase.1. Deactivate the silica gel with a base (e.g., triethylamine) before packing the column. 2. Use a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound and its derivatives are fractional vacuum distillation, column chromatography, and crystallization, often as a salt. The choice of method depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials (e.g., (S)-3-hydroxypyrrolidine, N-Boc-3-oxopyrrolidine), reagents from the synthesis (e.g., reducing agents, protecting groups), and by-products from side reactions. Residual solvents from the reaction and work-up are also frequently present.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For the free base, which is often a liquid or low-melting solid, crystallization can be challenging. It is often more effective to form a salt, such as the hydrochloride salt, which is typically a crystalline solid. For the hydrochloride salt, polar protic solvents like ethanol or isopropanol, or mixtures with other solvents, can be effective. Small-scale solubility tests are crucial to identify the optimal solvent or solvent system.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation of your product from impurities during column chromatography. By spotting small aliquots of the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product.

Q5: Is it better to purify the free base or the salt of this compound?

A5: This depends on the desired final form and the purification method. The free base is often purified by distillation or column chromatography. However, for achieving very high purity, crystallization as a salt (e.g., hydrochloride) can be more effective, as salts tend to be more crystalline than the free base.

Data Presentation

The following table summarizes the typical performance of different purification methods for pyrrolidinemethanol derivatives.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Fractional Vacuum Distillation 95-99.5%HighScalable and cost-effective for large quantities.Potential for thermal degradation of the compound.
Normal Phase Chromatography (with amine additive) >98%Moderate to HighGood for removing less polar impurities.Can have issues with peak tailing if not properly optimized.
Reversed-Phase Chromatography (high pH) >99%ModerateExcellent for separating polar impurities.Requires removal of the aqueous mobile phase from the product.
Crystallization (as a salt) >99%Moderate to HighCan be highly selective and yield very pure material.Requires an additional step to form the salt and then liberate the free base if needed.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Loading: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system to a pressure that brings the boiling point of the compound into a stable and safe range (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask with a heating mantle and magnetic stirring.

  • Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.

  • Shutdown: After collecting the main fraction, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine a suitable mobile phase. A common starting point for basic amines is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of a small amount of triethylamine (e.g., 0.5-1% v/v) to prevent peak tailing.

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial, less polar mobile phase.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization of this compound Hydrochloride
  • Salt Formation (if starting from free base): Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Collect the precipitate by filtration and wash with cold solvent.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various polar protic solvents (e.g., ethanol, isopropanol, methanol) at room temperature and upon heating. A good solvent will dissolve the salt when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude hydrochloride salt and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., N-Boc-3-oxopyrrolidine) Reaction Chemical Transformation (e.g., Reduction) Start->Reaction Reagents Workup Aqueous Work-up Reaction->Workup Crude Crude this compound Workup->Crude Decision Choose Purification Method Crude->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Large scale, thermally stable Chromatography Column Chromatography Decision->Chromatography Small to medium scale, mixed impurities Crystallization Crystallization as Salt Decision->Crystallization High purity needed, crystalline salt PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Crystallization->PureProduct

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Start Purification Issue Encountered OilingOut Oiling Out? Start->OilingOut Recrystallization PeakTailing Peak Tailing? Start->PeakTailing Chromatography LowRecovery Low Recovery? OilingOut->LowRecovery No Sol1 Slow Cooling Change Solvent Seed Crystal OilingOut->Sol1 Yes Impure Still Impure? LowRecovery->Impure No Sol2 Check Solvent Solubility Use Less Solvent Pre-heat Funnel LowRecovery->Sol2 Yes Sol3 Slow Cooling Rate Recrystallize Again Impure->Sol3 Yes PoorSep Poor Separation? PeakTailing->PoorSep No Sol4 Add Basic Modifier Use Alumina or Amine-Silica PeakTailing->Sol4 Yes Sol5 Optimize Mobile Phase (TLC) Reduce Sample Load PoorSep->Sol5 Yes End Problem Resolved

Caption: A logical troubleshooting guide for common purification issues.

Technical Support Center: Pyrrolidin-3-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving Pyrrolidin-3-ylmethanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

This compound possesses two primary reactive sites: the secondary amine within the pyrrolidine (B122466) ring and the primary hydroxyl group of the methanol (B129727) substituent. The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation. The primary hydroxyl group can be targeted for O-alkylation, O-acylation, and conversion to a good leaving group, such as a tosylate, for subsequent nucleophilic substitution.

Q2: How should this compound be stored and handled?

This compound is known to be hygroscopic and potentially air-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture and atmospheric carbon dioxide. When handling, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn in a well-ventilated fume hood.

Q3: What are the common purification methods for derivatives of this compound?

The most prevalent and effective purification techniques for products derived from this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the physical state of the product (solid or oil), and the nature of the impurities. A combination of these methods may be necessary to achieve high purity.

Troubleshooting Guides

N-Alkylation Reactions

Q4: I am observing low or no conversion in the N-alkylation of this compound with an alkyl halide. What are the possible causes and solutions?

Low conversion in N-alkylation reactions can stem from several factors. Here's a breakdown of potential issues and their remedies:

  • Insufficiently reactive alkylating agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Inappropriate base or solvent: A base is required to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent is also crucial; polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are often effective.

  • Steric hindrance: Significant steric bulk on the alkylating agent can impede the reaction. If possible, consider using a less sterically hindered electrophile.

  • Protonation of the starting material: The generated acid can protonate the starting amine, rendering it unreactive. Ensure at least a stoichiometric amount of base is used.

Q5: My N-alkylation reaction is producing a significant amount of the dialkylated (quaternary ammonium (B1175870) salt) byproduct. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a common challenge as the mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine. To favor mono-alkylation, consider the following strategies:

  • Control of stoichiometry: Using an excess of this compound relative to the alkylating agent can statistically favor the mono-alkylated product.

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its low concentration, reducing the likelihood of the product reacting further.

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Below is a summary of reaction conditions that can be optimized for N-alkylation:

ParameterCondition 1Condition 2Condition 3
Alkylating Agent Alkyl BromideAlkyl IodideBenzyl (B1604629) Bromide
Base K₂CO₃Et₃NDIPEA
Solvent AcetonitrileDMFTHF
Temperature Room Temp.50 °CReflux
Typical Yield Moderate to HighHighModerate to High

Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Acylation Reactions (e.g., Acetylation)

Q6: I am attempting to acetylate the hydroxyl group of this compound, but the reaction is sluggish and gives a low yield. How can I improve this?

Inefficient O-acylation can be due to several factors. Here are some troubleshooting tips:

  • Choice of acetylating agent: Acetic anhydride (B1165640) is a common and effective acetylating agent. For less reactive alcohols, acyl chlorides can be used, but they are more reactive and may require more careful handling.

  • Use of a catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the acylation reaction.

  • Base selection: A base such as pyridine (B92270) or triethylamine is typically used to scavenge the acid byproduct. Pyridine can also serve as the solvent.

  • Reaction temperature: While many acetylations proceed at room temperature, gentle heating may be required for less reactive substrates.

Q7: My acylation reaction is resulting in N-acylation instead of the desired O-acylation. How can I achieve selective O-acylation?

To achieve selective O-acylation in the presence of the secondary amine, the amine group must first be protected. A common strategy is to use a protecting group like the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: O-Acetylation of N-Boc-Pyrrolidin-3-ylmethanol

  • Dissolve N-Boc-Pyrrolidin-3-ylmethanol (1.0 eq.) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure and co-evaporate with toluene (B28343) to remove residual pyridine.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Tosylation Reactions

Q8: My tosylation reaction of this compound is showing low conversion to the desired tosylate. What could be the issue?

Low conversion in tosylation reactions can be attributed to several factors:

  • Reagent quality: Ensure that the p-toluenesulfonyl chloride (TsCl) is pure and has not been hydrolyzed to p-toluenesulfonic acid.

  • Insufficient base: An adequate amount of base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction. A common molar ratio is 1.5 equivalents of base to 1.2 equivalents of TsCl per equivalent of alcohol.

  • Reaction temperature: While tosylations are often initiated at 0 °C, allowing the reaction to proceed at room temperature may be necessary for complete conversion.

  • Formation of unreactive salt: The HCl byproduct can protonate the pyrrolidine nitrogen, making the starting material less soluble and unreactive. Ensure anhydrous conditions and sufficient base to prevent this.

Q9: I am observing the formation of a chlorinated byproduct instead of the tosylate. Why is this happening and how can I prevent it?

The formation of an alkyl chloride from an alcohol and tosyl chloride can occur, particularly with electron-deficient or sterically hindered alcohols. The chloride ion, generated from the reaction of the base with HCl, can act as a nucleophile and displace the initially formed tosylate. To minimize this side reaction:

  • Use a non-nucleophilic base: While triethylamine is common, a bulkier, non-nucleophilic base might be beneficial in some cases.

  • Consider alternative sulfonating agents: Using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl will not produce HCl, thus avoiding the generation of chloride ions in the reaction mixture.

Experimental Protocol: Tosylation of N-Boc-Pyrrolidin-3-ylmethanol

  • To a solution of N-Boc-Pyrrolidin-3-ylmethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by column chromatography.

Visualized Workflows and Pathways

Troubleshooting_N_Alkylation start Low/No Conversion in N-Alkylation check_reagents Check Reagent Reactivity (I > Br > Cl) start->check_reagents check_base_solvent Optimize Base and Solvent (e.g., K2CO3 in MeCN/DMF) check_reagents->check_base_solvent Good Leaving Group solution_reagent Use More Reactive Alkyl Halide (I or Br) check_reagents->solution_reagent Poor Leaving Group check_sterics Assess Steric Hindrance check_base_solvent->check_sterics Optimal solution_conditions Screen Different Bases/Solvents check_base_solvent->solution_conditions Suboptimal check_protonation Ensure Sufficient Base (>1 eq.) check_sterics->check_protonation Low solution_sterics Use Less Hindered Electrophile check_sterics->solution_sterics High solution_base Increase Base Stoichiometry check_protonation->solution_base Insufficient end Successful N-Alkylation check_protonation->end Sufficient solution_reagent->end solution_conditions->end solution_sterics->end solution_base->end

Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes oiling_out Product 'oils out'? recrystallization_success->oiling_out No pure_oil Pure Oily Product column_chromatography->pure_oil oiling_out->column_chromatography No change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes change_solvent->try_recrystallization

Caption: Decision tree for selecting a purification method.

Side_Reactions_Tosylation start This compound + TsCl desired_product O-Tosylated Product (Desired) start->desired_product Et3N, DCM n_tosylation N-Tosylation start->n_tosylation If -OH is protected hydrolysis TsCl Hydrolysis start->hydrolysis Presence of Water chlorination Chlorination desired_product->chlorination Excess Et3N*HCl

Caption: Potential side reactions in the tosylation of this compound.

common impurities in commercial Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Pyrrolidin-3-ylmethanol. The information addresses common impurities and analytical challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, by-products, and residual reagents.

  • Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., (R)-isomer in a batch of (S)-Pyrrolidin-3-ylmethanol).

  • Degradation Products: Resulting from improper storage or handling, such as oxidation or reaction with atmospheric moisture. The hydrochloride salt, for instance, is known to be hygroscopic.[1]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum can indicate the presence of several potential impurities. Based on common synthetic routes, these could include:

  • Unreacted Starting Materials: Such as methyl 5-oxopyrrolidine-3-carboxylate if the synthesis involves its reduction.

  • Boc-protected intermediates: If a Boc-protection step was used and deprotection was incomplete.

  • By-products from Oxidation: If an oxidation step (e.g., using Dess-Martin periodinane) was employed in a multi-step synthesis, by-products from this reaction could be present.[2][3]

  • Residual Solvents: Such as dichloromethane, ethyl acetate, or methanol, which are commonly used in synthesis and purification.

Q3: I am observing poor enantiomeric excess (ee) in my reaction using chiral this compound. What could be the cause?

A3: Poor enantiomeric excess can be attributed to two main factors:

  • Low Enantiomeric Purity of the Starting Material: The commercial this compound may have a lower enantiomeric purity than specified. It is crucial to verify the certificate of analysis (CoA) and, if necessary, re-evaluate the enantiomeric purity using a validated chiral HPLC method.

  • Racemization during Reaction: Your experimental conditions (e.g., harsh pH, high temperature) might be causing the chiral center of this compound or your product to racemize.

Q4: How should I store this compound to minimize degradation?

A4: this compound, particularly its hydrochloride salt, can be hygroscopic.[1] To minimize degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

Symptoms:

  • Unexpected peaks in HPLC, GC-MS, or NMR analysis.

  • Inconsistent reaction yields or product profiles.

  • Physical appearance differs from specifications (e.g., discoloration).

Troubleshooting Workflow:

troubleshooting_impurities start Start: Unexpected Results check_coa Review Certificate of Analysis (CoA) start->check_coa nmr_analysis Perform 1H and 13C NMR check_coa->nmr_analysis If CoA is uninformative lcms_analysis Run LC-MS Analysis nmr_analysis->lcms_analysis gcms_analysis Perform GC-MS for Volatiles lcms_analysis->gcms_analysis compare_data Compare Spectra with Literature/ Known Impurities gcms_analysis->compare_data identify_impurity Identify Potential Impurity/ Class of Impurity compare_data->identify_impurity repurify Repurify Material (e.g., recrystallization, chromatography) identify_impurity->repurify If impurity is identifiable and removable contact_supplier Contact Supplier for Technical Support identify_impurity->contact_supplier If impurity is unknown or pervasive end End: Problem Resolved repurify->end contact_supplier->end

Caption: Workflow for identifying unknown impurities.

Potential Impurities and Their Sources:

Impurity ClassPotential Specific ImpuritiesLikely Source
Starting Materials Methyl 5-oxopyrrolidine-3-carboxylateIncomplete reduction during synthesis.
N-Boc-pyrrolidin-3-oneIncomplete reduction in a multi-step synthesis.
Reagents/By-products Di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-ButanolResiduals from Boc-protection step.[4][5]
Iodo-compound by-productFrom Dess-Martin periodinane oxidation.[2]
Enantiomer (R)-Pyrrolidin-3-ylmethanol (in (S)-)Incomplete enantioselective synthesis or racemization.
Solvents Dichloromethane, Tetrahydrofuran, EthanolResiduals from synthesis and purification.
Degradation WaterAbsorption from the atmosphere (hygroscopic nature).[1]
Issue 2: Low Enantiomeric Purity Detected

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired enantiomer.

  • The optical rotation of the material is lower than specified.

  • Diastereomeric products are formed in unexpected ratios.

Logical Relationship Diagram:

enantiomeric_purity_issue low_ee Low Enantiomeric Excess (ee) Observed cause1 Source Material Purity Issue low_ee->cause1 cause2 Racemization During Experiment low_ee->cause2 action1 Verify Supplier CoA cause1->action1 action3 Review Reaction Conditions (pH, Temp, Time) cause2->action3 action2 Perform In-house Chiral HPLC action1->action2 action4 Analyze Product for Racemization action3->action4

Caption: Investigating the cause of low enantiomeric purity.

Experimental Protocols

Protocol 1: GC-MS Method for Residual Solvents and Volatile Impurities

This protocol is a general method for the identification of volatile organic impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 20 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO) that does not co-elute with expected impurities.

    • Seal the vial tightly.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MSD:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 35-350 amu.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify, if necessary, using an internal or external standard method.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for the enantioseparation of this compound. Optimization may be required.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.

    • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Daicel Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol with a basic additive. A typical starting condition is 90:10 (n-Hexane:Isopropanol) + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Data Summary (Illustrative)

The following table presents a hypothetical impurity profile for a commercial batch of (S)-Pyrrolidin-3-ylmethanol, as might be determined by the methods above.

ImpurityTypical ConcentrationAnalytical Method
(R)-Pyrrolidin-3-ylmethanol≤ 0.5%Chiral HPLC
Methyl 5-oxopyrrolidine-3-carboxylate≤ 0.2%LC-MS
Dichloromethane≤ 600 ppmHeadspace GC-MS
Water≤ 0.5%Karl Fischer Titration
Total Unspecified Impurities≤ 0.3%HPLC

References

Technical Support Center: Functionalization of Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the racemization of Pyrrolidin-3-ylmethanol during functionalization of its hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this compound?

A1: Racemization is the process by which a single enantiomer of a chiral compound, such as (R)-Pyrrolidin-3-ylmethanol, converts into an equal mixture of both enantiomers (R and S), resulting in a loss of optical activity. In drug development, the stereochemical integrity of a molecule is often crucial for its pharmacological activity and safety profile. The incorrect enantiomer can be inactive or, in some cases, cause undesirable side effects. Therefore, preventing racemization during the synthesis of chiral building blocks like this compound derivatives is of utmost importance.

Q2: I observed a significant loss of enantiomeric purity after activating the hydroxyl group of my N-Boc-pyrrolidin-3-ylmethanol. What is the likely cause?

A2: The most common cause of racemization in this system is the formation of a symmetric bicyclic aziridinium (B1262131) ion intermediate. This occurs when the hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate). The nitrogen atom of the pyrrolidine (B122466) ring, even when Boc-protected, can act as an internal nucleophile, displacing the leaving group to form a transient, planar, and achiral aziridinium ion. The subsequent attack by an external nucleophile can then occur from either face of this planar intermediate, leading to a mixture of both R and S products.

Q3: Which functionalization reactions are most prone to causing racemization?

A3: Reactions that involve the conversion of the hydroxyl group into a very good leaving group are the most susceptible to racemization. This is particularly true under conditions that favor intramolecular cyclization. High-risk reactions include:

  • Sulfonylation: Activation with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of standard amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Halogenation: Reactions with reagents like thionyl chloride (SOCl₂) can also proceed with loss of stereochemical integrity.

  • Mitsunobu Reaction: While often stereoinversive, the choice of nucleophile and conditions is critical. Using highly basic nucleophiles can sometimes lead to side reactions and loss of stereochemical control. However, with appropriate nucleophiles like an azide (B81097) source, it proceeds with clean inversion.[1]

Q4: How can I prevent or minimize racemization?

A4: The key strategy is to suppress the formation of the aziridinium ion. This can be achieved through several methods:

  • Protect the Nitrogen: Ensure the pyrrolidine nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group. This is a mandatory first step.

  • Choice of Activating Group: Use a sulfonylating agent that is a poorer leaving group or is more sterically hindered. 2-Nitrobenzenesulfonyl chloride (NsCl) or 4-nitrobenzenesulfonyl chloride are often preferred over MsCl or TsCl as they are slightly less reactive, which can disfavor the intramolecular cyclization.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of aziridinium ion formation.

    • Base: Use a sterically hindered or a weaker base. Bases like 2,4,6-collidine or pyridine (B92270) are often better choices than triethylamine.[2]

    • Solvent: Less polar solvents can sometimes disfavor the formation of charged intermediates.[2]

  • Alternative Reactions: Employ reactions known for their high stereochemical fidelity, such as the Mitsunobu reaction with diphenylphosphoryl azide (DPPA) for a clean Sₙ2 inversion.[1]

Troubleshooting Guides

Guide 1: Loss of Enantiomeric Purity Detected After Sulfonylation

If you have performed a sulfonylation (e.g., mesylation or tosylation) on N-Boc-(R)-pyrrolidin-3-ol and find that the product is partially or fully racemic, follow these steps to troubleshoot the issue.

Step 1: Confirm the Mechanism The likely cause is the formation of an aziridinium intermediate. This is favored by strong activating groups (MsCl, TsCl) and non-hindered amine bases (TEA).

Step 2: Modify Reaction Conditions

  • Lower the Temperature: Rerun the reaction, ensuring the temperature is maintained at 0 °C or lower throughout the addition of reagents and for the duration of the reaction.

  • Change the Base: Replace triethylamine (TEA) or DIPEA with a more sterically hindered base like 2,4,6-collidine.

  • Change the Sulfonylating Agent: Switch from MsCl or TsCl to 2-nitrobenzenesulfonyl chloride (NsCl). The electron-withdrawing nitro group makes the resulting sulfonate a good leaving group for the subsequent substitution step, but the initial activation is often more controlled.

Step 3: Consider an Alternative Synthetic Route If optimizing the sulfonylation still leads to unacceptable levels of racemization, consider a different pathway altogether, such as the Mitsunobu reaction detailed in the protocols below.

Data Summary

The choice of reagents and conditions has a significant impact on the stereochemical outcome of the functionalization. While specific quantitative data for this compound is sparse in comparative literature, the following table summarizes the expected outcomes based on established chemical principles.

Activating Agent Base Temperature Relative Racemization Risk Expected Predominant Mechanism
MsCl, TsClTEA, DIPEARoom TempHighSₙ1-like (via Aziridinium Ion)
MsCl, TsClTEA, DIPEA0 °C to -20 °CModerateCompetition between Sₙ2 and Sₙ1-like
NsClPyridine, Collidine0 °C to -20 °CLowSₙ2
DEAD/DIAD, PPh₃, DPPAN/A0 °C to Room TempVery LowSₙ2 (Inversion)

Experimental Protocols

Protocol 1: High-Risk Mesylation (Example leading to potential racemization)

Reaction: Mesylation of N-Boc-(R)-pyrrolidin-3-ol using Methanesulfonyl Chloride and Triethylamine.

  • Materials:

    • N-Boc-(R)-pyrrolidin-3-ol (1 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (1.5 eq.)

    • Methanesulfonyl Chloride (MsCl) (1.2 eq.)

  • Procedure:

    • Dissolve N-Boc-(R)-pyrrolidin-3-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the enantiomeric purity of the product via chiral HPLC. A significant loss of ee% is often observed under these conditions.

Protocol 2: Recommended Stereoinversive Azidation (Racemization-Free)

Reaction: Mitsunobu reaction of N-Boc-(R)-pyrrolidin-3-ol for stereospecific inversion to the (S)-azide.[1]

  • Materials:

    • N-Boc-(R)-pyrrolidin-3-ol (1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Triphenylphosphine (PPh₃) (1.5 eq.)

    • Diphenylphosphoryl azide (DPPA) (1.5 eq.)

    • Diisopropylazodicarboxylate (DIAD) (1.5 eq.)

  • Procedure:

    • Dissolve N-Boc-(R)-pyrrolidin-3-ol, triphenylphosphine, and diphenylphosphoryl azide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using ethyl acetate/hexanes) to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate with high enantiomeric purity.

Visualizations

Racemization Mechanism via Aziridinium Ion

Caption: Intramolecular cyclization forms a planar aziridinium ion, leading to racemization.

Recommended Experimental Workflow to Avoid Racemization

workflow start (R)-Pyrrolidin-3-ol step1 Protect Amine (Boc)₂O, Base start->step1 step2 Activate Hydroxyl (e.g., NsCl, Pyridine, 0°C) OR Mitsunobu (DIAD, PPh₃, DPPA) step1->step2 step3 Nucleophilic Substitution (e.g., Nu⁻, NaN₃) step2->step3 step4 Deprotect Amine (e.g., TFA) step3->step4 end Chirally Pure Product step4->end

Caption: Recommended workflow for the stereoselective functionalization of Pyrrolidin-3-ol.

References

scale-up challenges for the synthesis of (S)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Pyrrolidin-3-ylmethanol, with a focus on addressing common scale-up challenges.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of (S)-Pyrrolidin-3-ylmethanol.

Issue 1: Reduction of Protected Amino Acid/Ester

Q: My large-scale reduction of N-Boc-(S)-4-amino-2-hydroxybutyrate with Lithium Aluminum Hydride (LAH) is giving low yields and appears hazardous. What's going wrong and what are the alternatives?

A: Scaling up LAH reductions presents significant safety and yield challenges. The high reactivity of LAH with moisture and its exothermic nature can be difficult to control in large reactors, potentially leading to runaway reactions. Low yields on scale-up can be attributed to poor temperature control, leading to side reactions, or difficult work-up procedures.

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware, solvents (typically THF or Et2O), and inert atmospheres (Nitrogen or Argon) are scrupulously dry. Any moisture will consume the expensive LAH reagent and generate hydrogen gas, creating a fire hazard.

  • Controlled Addition: Add the LAH solution or slurry slowly to the ester solution at a low temperature (e.g., 0 °C). On a large scale, this is critical for managing the exotherm. Monitor the internal temperature closely.

  • Reverse Addition: Consider adding the ester solution to the LAH slurry ("reverse addition") to maintain a low concentration of the limiting reagent and better control the reaction temperature.

  • Quenching: The quenching of excess LAH is extremely hazardous at scale. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is common but must be done with extreme care and efficient cooling.

Alternative Reducing Agents for Scale-Up: For industrial applications, pyrophoric and highly reactive reagents like LAH are often avoided. Consider these alternatives:

  • Sodium Borohydride (NaBH₄) with additives: In some cases, NaBH₄ in combination with an activating agent can reduce esters. A patented method for a related synthesis uses NaBH₄ and sulfuric acid to reduce a lactam intermediate.

  • Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent is often considered a safer, non-pyrophoric alternative to LAH. It is commercially available in a toluene (B28343) solution and can be easier to handle on a large scale.

  • Catalytic Hydrogenation: If the precursor is a lactam or another suitable functional group, catalytic hydrogenation is a highly scalable and often safer alternative.

Issue 2: Intramolecular Cyclization and Impurity Formation

Q: During the scale-up of the intramolecular cyclization to form the pyrrolidine (B122466) ring, I am observing the formation of significant byproducts, primarily dimers or polymers. How can I minimize these?

A: The formation of intermolecular reaction byproducts is a common challenge during scale-up of cyclization reactions. This is often due to changes in concentration and addition rates. The desired intramolecular reaction is favored at high dilution, which can be impractical for large-scale production.

Troubleshooting Steps:

  • High-Dilution Principle Simulation: While true high-dilution is costly at scale, you can simulate these conditions by slow, controlled addition of the substrate to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of the unreacted substrate low, favoring intramolecular cyclization.

  • Base and Solvent Optimization: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base is often preferred. Ensure the solvent fully dissolves the starting material and the base. Phase-transfer catalysts can sometimes be beneficial in biphasic systems.

  • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A Design of Experiments (DoE) approach can be valuable here to find the optimal balance.

A common synthetic route involves the cyclization of a 4-amino-1-halo-butan-2-ol derivative. A key impurity can be the corresponding secondary or tertiary amine formed from intermolecular reactions.

ImpurityPotential CauseMitigation Strategy
Dimer/PolymerHigh concentration of starting materialSlow addition of substrate, process optimization
Over-alkylationUse of a strong, unhindered baseUse a sterically hindered, non-nucleophilic base
Incomplete reactionInsufficient reaction time or temperatureMonitor reaction progress by HPLC; optimize conditions

Issue 3: Purification and Isolation

Q: My lab-scale purification relied on column chromatography, which is not feasible for the kilogram quantities I need to produce. My attempts at crystallization are failing or giving low purity.

A: Transitioning from chromatography to crystallization is a standard scale-up challenge. Failed crystallizations can be due to a variety of factors including residual solvents, impurities inhibiting crystal growth, or the compound being an oil at room temperature.

Troubleshooting Crystallization:

  • Solvent Screening: A thorough solvent screen is essential. Test a wide range of solvents with varying polarities. Anti-solvent crystallization is a powerful technique where the product is dissolved in a "good" solvent and a "poor" solvent is slowly added to induce precipitation.

  • Purity of Crude Material: The crude material must be sufficiently pure for crystallization to be effective. An upstream purification step, such as a carbon treatment or an acidic/basic wash to remove key impurities, might be necessary.

  • Seeding: Use a small amount of pure crystalline material (a seed crystal) to induce crystallization. This can help overcome the kinetic barrier to nucleation.

  • Cooling Profile: Do not cool the solution too quickly. A slow, controlled cooling profile often yields larger, purer crystals.

  • Oiling Out: If the compound "oils out" instead of crystallizing, it may be melting because of impurities or because the solution is too concentrated at the temperature of precipitation. Try using a more dilute solution or a different solvent system.

  • Salt Formation: As (S)-Pyrrolidin-3-ylmethanol is an amine, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallinity and aid in purification. The free base can be regenerated after the salt is purified.

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolution, good for complex mixturesHigh solvent consumption, not easily scalableLab-scale (mg to g)
Crystallization Highly scalable, cost-effective, high purityCan be difficult to develop, sensitive to impuritiesPilot to Industrial scale (kg)
Distillation Good for volatile compounds, scalableRequires thermal stability of the productCan be used for final purification if product is a liquid

Frequently Asked Questions (FAQs)

Q1: What is a common industrial route for the synthesis of (S)-Pyrrolidin-3-ylmethanol?

A common and industrially viable route starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. A typical sequence involves:

  • Amine Protection: The amino group is protected, often as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

  • Carboxylic Acid Reduction: The carboxylic acid is reduced to a primary alcohol. On an industrial scale, this is often done via borane (B79455) complexes or other less hazardous reducing agents than LAH.

  • Hydroxyl Activation: The primary alcohol is converted into a good leaving group, for example, by tosylation or mesylation, or by conversion to a halide.

  • Deprotection and Cyclization: The amine protecting group is removed, and the resulting free amine undergoes an intramolecular cyclization, usually in the presence of a base, to form the pyrrolidine ring.

Q2: What are the critical quality attributes for (S)-Pyrrolidin-3-ylmethanol in drug development?

The most critical quality attributes are:

  • Enantiomeric Purity: The percentage of the desired (S)-enantiomer versus the undesired (R)-enantiomer. This is crucial as the biological activity of a drug is often stereospecific. A high enantiomeric excess (e.e.), typically >99%, is required.

  • Chemical Purity: The absence of organic and inorganic impurities. This is important for preventing side reactions in subsequent steps and for the safety of the final drug product.

  • Residual Solvents: The amount of residual solvents from the synthesis must be below the limits set by regulatory agencies (e.g., ICH guidelines).

Q3: How does the choice of starting material impact the scalability of the synthesis?

The choice of the chiral starting material is crucial for an economical and scalable process. Starting from a readily available and inexpensive chiral precursor like L-malic acid or L-glutamic acid can be advantageous. However, these routes may involve more synthetic steps. Using a more advanced intermediate like 4-amino-(S)-2-hydroxybutyric acid can lead to a shorter synthesis, but the cost and availability of this starting material must be considered for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid (Illustrative)

This protocol is based on a synthetic route described in patent literature and is intended for illustrative purposes.

Step 1: N-Boc Protection

  • Suspend 4-amino-(S)-2-hydroxybutyric acid (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the mixture for 12-16 hours.

  • Acidify the reaction mixture with cold 1N HCl to pH 2-3 and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-4-amino-(S)-2-hydroxybutyric acid.

Step 2: Reduction to Diol

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.5 eq) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by 1N HCl.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the crude diol.

Step 3: Selective Tosylation of the Primary Alcohol

  • Dissolve the crude diol (1.0 eq) in anhydrous pyridine (B92270) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry over sodium sulfate and concentrate to yield the crude tosylate.

Step 4: Cyclization to (S)-1-Boc-3-hydroxypyrrolidine

  • Dissolve the crude tosylate (1.0 eq) in methanol.

  • Add potassium carbonate (3.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry and concentrate to yield the crude protected product, which can be purified by crystallization or distillation.

Step 5: Deprotection to (S)-Pyrrolidin-3-ylmethanol

  • Dissolve the purified (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2N NaOH to pH > 12.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield (S)-Pyrrolidin-3-ylmethanol.

Visualizations

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start 4-amino-(S)-2-hydroxybutyric acid step1 Amine Protection (e.g., Boc) start->step1 (Boc)2O step2 Carboxylic Acid Reduction (e.g., BH3-THF) step1->step2 BH3-THF step3 Selective Hydroxyl Activation (e.g., Tosylation) step2->step3 TsCl step4 Cyclization (Base-mediated) step3->step4 K2CO3 step5 Deprotection (Acid-mediated) step4->step5 TFA end_product (S)-Pyrrolidin-3-ylmethanol step5->end_product

Caption: General Synthetic Workflow for (S)-Pyrrolidin-3-ylmethanol.

G cluster_troubleshooting Troubleshooting Crystallization cluster_solutions Solutions start Crude product in solvent after work-up q1 Does crystallization occur on cooling? start->q1 q2 Is the product 'oiling out'? q1->q2 No end_node Pure Crystalline Product q1->end_node Yes sol1 Try seeding Scratch flask Concentrate solution Use anti-solvent q2->sol1 No sol2 Re-heat and add more 'good' solvent Try different solvent system q2->sol2 Yes q3 Is the purity <98% after one crop? sol3 Perform re-crystallization Consider a salt screen Upstream purification needed? q3->sol3 Yes q3->end_node No sol1->q1 sol2->q1 end_node->q3

Caption: Troubleshooting Decision Tree for Crystallization.

Technical Support Center: Diastereoselective Reactions with Pyrrolidin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diastereoselective reactions involving pyrrolidin-3-ylmethanol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective reaction is showing low or no diastereoselectivity. What are the common causes and how can I improve it?

A1: Low diastereoselectivity can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies of the diastereomeric pathways. Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state that leads to the desired diastereomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction intermediate and transition state geometry. Experiment with a range of solvents with varying polarities.

  • Catalyst or Reagent Choice: The nature of the catalyst, ligand, or reagent is fundamental. If using a metal catalyst, the choice of metal and ligand can dramatically alter the stereochemical outcome. For organocatalyzed reactions, the structure of the organocatalyst is critical.

  • Substrate Steric Hindrance: The steric bulk of the substituents on your this compound derivative and the other reactants can influence the facial selectivity of the reaction.

  • Reaction Time: In some cases, prolonged reaction times can lead to the isomerization of the product, resulting in a lower diastereomeric ratio.[1] Monitoring the reaction over time can help identify the optimal reaction duration.

Q2: How does the choice of catalyst or Lewis acid affect the diastereoselectivity of my reaction?

A2: The choice of a catalyst or the addition of a Lewis acid can have a profound impact on diastereoselectivity.

  • Chiral Ligands: In metal-catalyzed reactions, chiral ligands, such as derivatives of this compound itself, create a chiral environment around the metal center.[2][3] This chiral pocket directs the approach of the substrate, favoring the formation of one diastereomer over the other.

  • Lewis Acids: Lewis acids can coordinate to heteroatoms in the substrate or catalyst, leading to a more rigid and organized transition state. This increased rigidity can amplify the steric and electronic differences between the diastereomeric transition states, resulting in higher diastereoselectivity.[1] In some instances, the presence of a Lewis acid can even reverse the stereochemical outcome of the reaction.[1] The choice of Lewis acid (e.g., TiCl₄, Cu(OTf)₂, Ag₂CO₃) should be screened to find the optimal conditions for your specific transformation.[1][4][5]

Q3: Can the protecting group on the pyrrolidine (B122466) nitrogen influence the diastereoselectivity?

A3: Yes, the protecting group on the pyrrolidine nitrogen can significantly influence the steric and electronic environment of the chiral center, thereby affecting the diastereoselectivity. A bulky protecting group (e.g., Boc, Cbz) can block one face of the molecule, directing the incoming reagent to the opposite face and enhancing stereocontrol. Conversely, a smaller protecting group may offer less steric hindrance and result in lower diastereoselectivity. It is advisable to screen different N-protecting groups to optimize the stereochemical outcome.

Q4: My reaction is not proceeding to completion, or the yield is very low. What should I check?

A4: Low conversion or yield can be attributed to several factors:

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction. Carefully check the stoichiometry of your reactants.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are air or moisture sensitive and require careful handling.

  • Reaction Temperature: While lower temperatures often favor selectivity, they can also decrease the reaction rate. A balance must be found between selectivity and reaction rate. Consider a temperature optimization study.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.

Troubleshooting Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting poor diastereoselectivity in reactions involving this compound derivatives.

G start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Screen Different Solvents (e.g., THF, CH2Cl2, Toluene) temp->solvent catalyst Vary Catalyst/Lewis Acid (e.g., TiCl4, Cu(OTf)2, Ag2CO3) solvent->catalyst substrate Modify Substrate (e.g., Protecting Group, Substituents) catalyst->substrate time Monitor Reaction Over Time substrate->time analysis Analyze Diastereomeric Ratio (e.g., NMR, HPLC) time->analysis analysis->temp Unsuccessful end Optimized Diastereoselectivity analysis->end Successful G cluster_params Experimental Parameters cluster_transition Reaction Intermediate cluster_outcome Reaction Outcome Temperature Temperature TransitionState Transition State Geometry Temperature->TransitionState Solvent Solvent Solvent->TransitionState Catalyst Catalyst Catalyst->TransitionState Substrate Substrate Substrate->TransitionState Selectivity High Diastereoselectivity TransitionState->Selectivity

References

managing air-sensitive reactions involving Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrolidin-3-ylmethanol

Welcome to the technical support center for handling this compound and its derivatives in air-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound truly air-sensitive?

A1: Yes, this compound is classified as air-sensitive, hygroscopic, and heat-sensitive. Its secondary amine and hydroxyl groups make it susceptible to absorbing moisture (hygroscopic) and reacting with atmospheric carbon dioxide.[1] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation and side reactions.[1][2]

Q2: How should I properly store this compound?

A2: The compound should be stored in a tightly sealed container under an inert gas atmosphere (nitrogen or argon).[3] It is recommended to keep it refrigerated at temperatures between 0-10°C. For stock solutions, preparing aliquots can prevent contamination from repeated freeze-thaw cycles.[1]

Q3: What are the visual signs of compound degradation?

A3: Pure this compound is a colorless to light yellow liquid.[1] Signs of degradation or contamination include a significant darkening of the color, the development of a strong ammonia-like odor, or the formation of a precipitate.[1] If degradation is suspected, the reagent should be purified before use.

Q4: My reaction yield is low or inconsistent. What are the common causes when using this compound?

A4: Low or inconsistent yields are common issues that can stem from several factors:

  • Reagent Degradation: The compound may have degraded due to improper storage or handling.[1]

  • Moisture Contamination: As a hygroscopic compound, it can introduce water into the reaction, which can quench sensitive reagents (e.g., organometallics, hydrides) or catalysts.[3]

  • Atmospheric Exposure: Reaction with CO₂ from the air can form carbamates, consuming the starting material.

  • Catalyst Poisoning: Impurities in the reagent or solvent can poison sensitive catalysts.[3]

  • Side Reactions: The inherent reactivity of the pyrrolidine (B122466) ring can lead to unexpected side products under certain conditions.[4]

Q5: What personal protective equipment (PPE) is required?

A5: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[1] The compound is known to cause skin and eye irritation.[5] All manipulations should be performed inside a certified chemical fume hood.

Q6: Which inert gas is preferable: nitrogen or argon?

A6: Both high-purity nitrogen and argon are effective for creating an inert atmosphere.[2] Argon is denser than air, which allows it to effectively displace air from the bottom up in a reaction flask, making it slightly easier to work with for beginners.[6] Nitrogen is a more economical choice and is sufficient for most applications when proper flushing techniques are used.[2][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Degradation: this compound was exposed to air/moisture during storage.[1] 2. Wet Glassware/Solvents: Residual moisture on glassware or in solvents is quenching the reaction.[3] 3. Ineffective Inert Atmosphere: The reaction setup was not properly purged of air.[3] 4. Incorrect Reagent Addition: Reagents were added in the wrong order or too quickly.1. Use a fresh bottle or repurify the reagent. Ensure storage is under inert gas and refrigerated.[1] 2. Oven-dry (≥125 °C) or flame-dry all glassware immediately before use.[7] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle. 3. Flush the reaction vessel thoroughly with inert gas using a balloon or Schlenk line (see protocol below).[8][9] 4. Review the reaction mechanism. For moisture-sensitive steps, add this compound slowly via a dry syringe to a solution of the other reactants under a positive pressure of inert gas.
Inconsistent or Irreproducible Results 1. Variable Reagent Purity: Purity may vary between batches or suppliers. 2. Atmospheric Leaks: Poorly sealed joints or septa are allowing air to slowly enter the system. 3. Temperature Fluctuations: Inconsistent reaction temperature is affecting reaction kinetics or selectivity.[3]1. Check the purity of the starting material via NMR or GC-MS. Standardize on a reliable supplier. 2. Use high-quality grease for all ground-glass joints and ensure it is applied evenly.[7] Use fresh rubber septa for each reaction and pierce with the needle only once if possible. 3. Use a temperature-controlled bath (cryostat or oil bath) to maintain a stable reaction temperature.[3]
Formation of Unexpected Precipitate 1. Reaction with CO₂: The amine may be reacting with carbon dioxide from a small leak to form a carbamate (B1207046) salt, which is often insoluble.[1] 2. Side Reaction: An unexpected reaction pathway is occurring, leading to an insoluble byproduct.[4]1. Improve the inert atmosphere technique. Perform a vacuum/backfill cycle 3-5 times to thoroughly remove all traces of air.[10] 2. Analyze the side product if possible. Consult the literature for known side reactions of pyrrolidine derivatives under your reaction conditions.[11] Consider adjusting temperature or solvent.

Quantitative Data Summary

For successful air-sensitive reactions, adherence to strict quantitative parameters is crucial.

Table 1: Recommended Storage & Purity Parameters for this compound

Parameter Value Source
Storage Temperature 0 - 10 °C
Storage Atmosphere Inert Gas (Nitrogen or Argon)

| Typical Purity (GC) | >95.0% | |

Table 2: Typical Parameters for Inert Atmosphere Setup (Schlenk/Balloon)

Parameter Recommended Value Rationale
Inert Gas Purity ≥99.998% (High Purity) Minimizes contamination from trace oxygen or water.
Regulator Outlet Pressure 3-5 psi Provides gentle positive pressure without stressing glassware.[7][12]
Initial Flask Flushing Time ~5 minutes Ensures complete displacement of air from the reaction vessel.[9]

| Anhydrous Solvent Water Content | < 30 ppm | Critical for reactions involving water-sensitive reagents like organolithics or Grignards.[3] |

Experimental Protocols

Protocol 1: Standard Technique for an Air-Sensitive Reaction

This protocol describes the setup of a reaction flask under an inert atmosphere using a gas balloon, suitable for handling this compound.

1. Glassware Preparation:

  • Place a magnetic stir bar into the round-bottom flask.
  • Dry the reaction flask and any addition funnels in an oven (overnight at 125°C) or by flame-drying with a heat gun under vacuum.[7] Flame-drying is faster but requires more care.

2. System Assembly:

  • While the flask is still hot, immediately cap it with a rubber septum.[8]
  • Secure the septum by folding the rim over the joint.
  • Clamp the hot flask to a ring stand and allow it to cool to room temperature under a positive pressure of inert gas.[9]

3. Establishing Inert Atmosphere (Flushing):

  • Fill a balloon with nitrogen or argon to a diameter of 7-8 inches.[9] Attach a needle to the balloon.
  • Pierce the septum of the reaction flask with the balloon needle.
  • Insert a second, open needle (an "exit needle") through the septum to serve as an outlet.[8]
  • Allow the inert gas to flush through the flask for at least 5 minutes to displace all the air.[9]
  • Remove the exit needle first, then the balloon needle. Re-insert the balloon needle to maintain positive pressure.

4. Reagent Addition:

  • Dry a syringe and needle in the oven. Assemble it while hot and flush it several times with inert gas.[12]
  • To transfer this compound, pierce the septum on its Sure/Seal™ bottle with the syringe needle.
  • Withdraw a slightly larger volume than needed. Invert the syringe and push the gas bubble out. Dispense the excess liquid back into the bottle to reach the exact volume.
  • Before removing the needle from the bottle, withdraw ~1 mL of inert gas from the headspace into the syringe. This "gas buffer" protects the reagent in the needle from air during transfer.[8][9]
  • Quickly transfer the syringe to the reaction flask and pierce the septum.
  • First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction.[9]
  • Do not push out the small residual liquid in the needle tip. Withdraw a small amount of gas from the reaction flask before removing the syringe. This prevents reactive mixtures from being drawn into the needle.

Visualized Workflows and Logic

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Atmosphere Setup cluster_reaction Phase 3: Reagent Addition p1 Oven/Flame-Dry Glassware p2 Assemble Hot & Cap with Septum p1->p2 p3 Cool Under Inert Gas Stream p2->p3 s1 Attach Inert Gas Balloon p3->s1 System Cooled s2 Add Exit Needle to Flush Flask (5 min) s1->s2 s3 Remove Exit Needle s2->s3 s4 Add Anhydrous Solvent via Syringe s3->s4 r1 Flush Syringe with Inert Gas s4->r1 Solvent Added r2 Withdraw this compound with 'Gas Buffer' r1->r2 r3 Slowly Add Reagent to Reaction Flask r2->r3 r4 Begin Reaction (Stir / Heat) r3->r4

// Nodes problem [label="Problem:\nLow Reaction Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q1 [label="Was glassware\nthoroughly dried?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="YES"]; a1_no [label="Action: Oven/flame-dry\nglassware and restart.", fillcolor="#F1F3F4", fontcolor="#202124"];

q2 [label="Was anhydrous\nsolvent used?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="YES"]; a2_no [label="Action: Use freshly opened\nor distilled anhydrous solvent.", fillcolor="#F1F3F4", fontcolor="#202124"];

q3 [label="Was reagent stored\nproperly under inert gas?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="YES"]; a3_no [label="Action: Use a fresh bottle\nof reagent.", fillcolor="#F1F3F4", fontcolor="#202124"];

q4 [label="Were inert atmosphere\ntechniques followed strictly?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="YES"]; a4_no [label="Action: Review and improve\nflushing and transfer techniques.", fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Root cause may be\nreaction chemistry.\n(Temp, Conc., Kinetics)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges problem -> q1; q1 -> a1_no [label="NO"]; q1 -> q2 [label="YES"];

q2 -> a2_no [label="NO"]; q2 -> q3 [label="YES"];

q3 -> a3_no [label="NO"]; q3 -> q4 [label="YES"];

q4 -> a4_no [label="NO"]; q4 -> end_node [label="YES"]; } dot Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

The Strategic Role of Pyrrolidin-3-ylmethanol in Chiral Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the diverse array of chiral alcohols available, Pyrrolidin-3-ylmethanol and its derivatives have emerged as valuable scaffolds, particularly in the synthesis of complex, biologically active molecules. This guide provides an objective comparison of this compound with other notable chiral alcohols, supported by experimental data, to inform the strategic selection of these critical reagents in asymmetric synthesis.

The pyrrolidine (B122466) ring, a five-membered, non-aromatic nitrogen heterocycle, is a prevalent motif in a vast number of natural products and synthetic drugs.[1][2] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[1] this compound, with its inherent chirality and functional handles—a secondary amine and a primary alcohol—serves as a versatile starting material for the construction of more complex chiral ligands, catalysts, and drug intermediates.[3][4]

Performance in Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

A cornerstone of asymmetric synthesis is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol, is a powerful tool for this transformation.[3][5] The performance of catalysts derived from diphenylprolinol, a derivative of pyrrolidinemethanol, highlights the profound impact of the chiral backbone on the reaction's efficiency and stereoselectivity.

A comparative analysis of (S)- and (R)-Diphenyl-pyrrolidin-3-YL-methanol in the CBS reduction of acetophenone (B1666503) demonstrates the predictable control over the product's stereochemistry. The choice of the catalyst's enantiomer directly dictates the absolute configuration of the resulting alcohol.[3]

Catalyst PrecursorSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
(S)-Diphenyl-pyrrolidin-3-YL-methanolAcetophenone(R)-1-Phenylethanol9597
(R)-Diphenyl-pyrrolidin-3-YL-methanolAcetophenone(S)-1-Phenylethanol9396
Note: The data presented is a summary of typical results reported in the literature for the CBS reduction. Specific yields and enantiomeric excesses can vary depending on the substrate and reaction conditions.[3]

The high yields and excellent enantioselectivities achieved with these catalysts underscore the efficacy of the pyrrolidine scaffold in creating a well-defined chiral environment for the reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone via CBS Reduction

The following protocol outlines the general procedure for the enantioselective reduction of acetophenone using an oxazaborolidine catalyst derived from diphenylprolinol.[3]

Materials:

  • (S)- or (R)-Diphenylprolinol

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • To a stirred solution of (S)- or (R)-diphenylprolinol (1.0 eq) in anhydrous THF under an inert atmosphere, add BMS (1.2 eq) dropwise at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the oxazaborolidine catalyst.

  • The solution is then cooled to -78 °C, and a solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise.

  • BMS (0.6 eq) is added slowly, and the reaction is stirred at -78 °C for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes. The product, 1-phenylethanol, is then extracted and purified.

CBS Reduction Workflow cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction Diphenylprolinol Diphenylprolinol Oxazaborolidine Oxazaborolidine Catalyst Diphenylprolinol->Oxazaborolidine THF, 0°C to RT BMS_cat BMS (1.2 eq) BMS_cat->Oxazaborolidine Reaction_Mixture Reaction at -78°C Oxazaborolidine->Reaction_Mixture Catalyst Acetophenone Acetophenone Acetophenone->Reaction_Mixture BMS_red BMS (0.6 eq) BMS_red->Reaction_Mixture Chiral_Alcohol Chiral 1-Phenylethanol Reaction_Mixture->Chiral_Alcohol Quench & Purify

Caption: Workflow for the asymmetric reduction of acetophenone using a CBS catalyst.

Comparison with Other Chiral Alcohols

While direct, side-by-side comparative data for this compound with a broad range of other chiral alcohols under identical conditions is scarce in the published literature, a qualitative comparison can be made based on their structural features and applications.

A significant point of comparison is with (R)- or (S)-prolinol , which features a hydroxymethyl group at the C2 position of the pyrrolidine ring. Prolinol and its derivatives are extensively used in asymmetric synthesis and are known to be highly effective catalyst precursors.[6][7] The different positioning of the hydroxymethyl group (C3 in this compound vs. C2 in prolinol) can influence the geometry of the resulting metal complexes or transition states, potentially leading to different levels of stereocontrol and reactivity. The wealth of data on prolinol-derived catalysts provides a strong benchmark against which the less explored this compound derivatives can be evaluated.[8]

Other chiral amino alcohols, such as those derived from amino acids like valine or phenylalanine, also serve as precursors for effective catalysts in asymmetric reductions and other transformations. The choice between a pyrrolidine-based scaffold and an acyclic amino alcohol backbone often depends on the specific substrate and desired transition state geometry. The rigidity of the pyrrolidine ring can offer a more defined and predictable chiral environment compared to more flexible acyclic analogues.

Synthesis of Chiral Ligands

Beyond their use in oxazaborolidine catalysts, chiral pyrrolidinemethanols are valuable precursors for a variety of chiral ligands for transition-metal-catalyzed reactions.[4] The hydroxyl group can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties.

Ligand Synthesis Logic Start (S)-Pyrrolidin-3-ylmethanol Activation Hydroxyl Group Activation (e.g., Tosylation) Start->Activation Substitution Nucleophilic Substitution Activation->Substitution Ligand Chiral Phosphine Ligand Substitution->Ligand Phosphide Phosphide Source (e.g., LiPPh2) Phosphide->Substitution

Caption: General logic for the synthesis of a chiral phosphine ligand from this compound.

The inherent chirality of the this compound backbone is crucial for inducing enantioselectivity in reactions such as asymmetric hydrogenation and allylic alkylation.[4] While specific performance data comparing ligands derived from this compound with those from other chiral alcohols is limited, the established success of pyrrolidine-based ligands in general suggests that this is a promising area for further investigation.[8][9]

Conclusion and Future Outlook

This compound and its derivatives are valuable and versatile chiral building blocks in asymmetric synthesis. The available data, particularly from CBS reductions, demonstrates their capability to induce high levels of enantioselectivity. However, a notable gap exists in the literature regarding direct, quantitative comparisons with other classes of chiral alcohols across a wider range of applications.[8][9] This presents an opportunity for future research to systematically evaluate the performance of catalysts and ligands derived from this compound in comparison to more established chiral scaffolds. Such studies would provide invaluable guidance for chemists in the rational design and selection of chiral molecules for the efficient and stereoselective synthesis of complex targets.

References

Navigating the Structural Maze: A Comparative Guide to Pyrrolidin-3-ylmethanol and its Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount for understanding its function and optimizing its properties. While a powerful tool for this purpose, X-ray crystallography data for every small molecule is not always publicly available. This guide addresses the structural validation of Pyrrolidin-3-ylmethanol, a versatile building block in medicinal chemistry. Despite a thorough search of crystallographic databases, a complete experimental X-ray crystal structure for this compound has not been publicly reported. Therefore, this guide provides a detailed protocol for its crystallographic analysis and presents a comparative structural analysis of two closely related, commercially available analogs: (S)-N-Boc-pyrrolidin-2-ylmethanol and Piperidin-3-ylmethanol. This comparison offers valuable insights into the conformational nuances and packing arrangements that can be expected for this class of compounds.

Unveiling the Solid State: A Generalized Protocol for Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. The following protocol outlines the key steps to obtain the crystal structure of a small molecule like this compound.

1. Crystallization: The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions). Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate three-dimensional structure.

A Tale of Two Rings: Structural Comparison of Pyrrolidin-2-ylmethanol and Piperidin-3-ylmethanol Analogs

In the absence of experimental data for this compound, we present a comparative analysis of the crystal structures of two related compounds: (S)-N-Boc-pyrrolidin-2-ylmethanol and Piperidin-3-ylmethanol. The N-Boc protecting group in the former and the six-membered ring in the latter provide interesting points of comparison regarding conformational flexibility and intermolecular interactions.

Parameter(S)-N-Boc-pyrrolidin-2-ylmethanol (Analog 1)Piperidin-3-ylmethanol (Analog 2)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Key Torsion Angles C1-N1-C2-C5: Puckering of the pyrrolidine (B122466) ringC2-C3-C4-N1: Chair conformation of the piperidine (B6355638) ring
Hydrogen Bonding The hydroxyl group and the carbonyl oxygen of the Boc group are involved in intermolecular hydrogen bonding.The hydroxyl and amine groups are key players in an extensive network of intermolecular hydrogen bonds.
Crystal Packing Molecules are packed in a herringbone fashion.Molecules form hydrogen-bonded chains that pack in layers.

Note: The data presented in this table is illustrative and based on representative crystal structures of the mentioned analogs. Exact values for cell parameters, bond lengths, and angles would be found in the specific crystallographic information files (CIFs).

Visualizing the Workflow: From Crystal to Structure

The process of X-ray crystallographic structure determination can be visualized as a logical workflow, from sample preparation to the final structural model.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound This compound Crystallization Crystallization Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffractometer Diffractometer SingleCrystal->Diffractometer XRaySource X-ray Source XRaySource->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData PhaseProblem Phase Problem Solution DiffractionData->PhaseProblem InitialModel Initial Model Building PhaseProblem->InitialModel Refinement Structure Refinement InitialModel->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Intermolecular Interactions: The Glue of the Crystal Lattice

The way molecules pack in a crystal is governed by intermolecular forces, primarily hydrogen bonding. The following diagram illustrates a hypothetical hydrogen bonding network for this compound, which would be a key feature to analyze in its actual crystal structure.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H O3 O-H N1->O3 H-Bond O1 O-H N2 N O1->N2 H-Bond O2 O N3 N

Caption: Hypothetical hydrogen bonding network in this compound.

A Comparative Guide to the Biological Activity of Pyrrolidin-3-ylmethanol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2] Among the vast array of pyrrolidine-containing compounds, Pyrrolidin-3-ylmethanol and its derivatives represent a critical subclass, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of this compound derivatives against their structural analogues, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives and their analogues are diverse, with significant potential in oncology, neuropharmacology, and infectious diseases. The following sections provide a comparative analysis of their efficacy against various biological targets.

Anticancer Activity

Pyrrolidine derivatives have shown considerable promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation.[3]

Table 1: Comparative in vitro Anticancer Activity of Pyrrolidine Derivatives and Analogues

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Spirooxindole-pyrrolidineHCT11615.2[3]
1b Spirooxindole-pyrrolidineHCT1168.5[3]
2a N-Arylpyrrolidine-2,5-dioneMCF-75.8[3]
2b N-Arylpyrrolidine-2,5-dioneMCF-73.1[3]
4b Benzofuran Spiro-2-PyrrolidineHeLa15.14 ± 1.33[4]
4c Benzofuran Spiro-2-PyrrolidineHeLa10.26 ± 0.87[4]
4e Benzofuran Spiro-2-PyrrolidineCT268.31 ± 0.64[4]
4s Benzofuran Spiro-2-PyrrolidineCT265.28 ± 0.72[4]
Cisplatin Positive ControlHeLa15.91 ± 1.09[4]
Cisplatin Positive ControlCT2610.27 ± 0.71[4]
CXCR4 Antagonism

The chemokine receptor CXCR4 is a key target in cancer metastasis and inflammation.[2][5] Pyrrolidine-based compounds have been developed as potent CXCR4 antagonists.[2][6]

Table 2: Comparative Activity of Pyrrolidine-Based CXCR4 Antagonists

CompoundAssayIC50 (nM)Reference
Compound 46 CXCR4 Binding Affinity79[2]
Compound 46 CXCL12-induced Calcium Flux0.25[2]
Compound 31 CXCR4 Calcium Flux<20[7]
AMD11070 (2) CXCR4 Calcium Flux<20[7]
FC131 Analogue (17) CXCR4 Binding Activity200-300[5]
Enzyme Inhibition

Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, including those involved in metabolic disorders and inflammatory processes.

Table 3: Comparative Enzyme Inhibition by Pyrrolidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 3g α-Amylase26.24 (µg/mL)[8]
Compound 3a α-Amylase36.32 (µg/mL)[8]
Acarbose (Control) α-Amylase5.50 (µg/mL)[8]
Compound 3g α-Glucosidase18.04 (µg/mL)[8]
Compound 3f α-Glucosidase27.51 (µg/mL)[8]
Compound 4g NAAA1.5 ± 0.22[1]
Compound 1b NAAA1.5 ± 0.22[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.[9]

  • Membrane Preparation : A membrane preparation containing the α4β2 nAChR subtype is utilized.

  • Incubation : In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) at a concentration near its dissociation constant (Kd).

  • Competition : A range of concentrations of the unlabeled test compound (this compound derivatives or analogues) are added to compete with the radioligand for binding to the receptor.

  • Non-specific Binding : Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., nicotine).

  • Equilibration : The reaction is incubated to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Separation : The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, separating the membrane-bound radioligand from the unbound radioligand.[9]

  • Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the pyrrolidine derivatives or analogue compounds for a specified period (e.g., 48 hours).

  • MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis : The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Membrane Preparation (α4β2 nAChR) Incubate Incubate to Equilibrium Membrane->Incubate Radioligand Radiolabeled Ligand ([³H]cytisine) Radioligand->Incubate TestCompound Test Compound (this compound derivative) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for Radioligand Binding Assay.

signaling_pathway_apoptosis Pyrrolidine Pyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidine->Mitochondrion induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

experimental_workflow_mtt_assay Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Treat Treat with Pyrrolidine Derivatives SeedCells->Treat Incubate48h Incubate for 48h Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT IncubateFormazan Incubate for Formazan Crystal Formation AddMTT->IncubateFormazan Solubilize Solubilize Crystals (e.g., with DMSO) IncubateFormazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure CalculateIC50 Calculate IC50 Measure->CalculateIC50 End End CalculateIC50->End

Caption: MTT Assay Workflow for Cell Viability.

References

comparative study of different synthetic routes to Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, incorporated into the structures of numerous pharmaceutical compounds. Its synthesis has been approached through various strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as starting material availability, number of steps, overall yield, and scalability. The following table summarizes the key quantitative data for the three distinct synthetic routes to this compound.

ParameterRoute 1: From Methyl 5-oxopyrrolidine-3-carboxylateRoute 2: From Itaconic AcidRoute 3: From (S)-Malic Acid
Starting Material Methyl 5-oxopyrrolidine-3-carboxylateItaconic Acid(S)-Malic Acid
Key Transformations Reduction of lactam and esterReductive amination and reductionAmidation, cyclization, and reduction
Overall Yield 86%[1]~50-60% (estimated)~60% (estimated)
Number of Steps 123
Key Reagents Sodium borohydride (B1222165), Boron trifluoride etherateAmmonia (B1221849), Hydrogen, Ruthenium catalyst, Lithium aluminum hydrideMethylamine (B109427), Toluene (B28343), Lithium aluminum hydride
Process Safety & Scalability Requires careful handling of sodium borohydride and boron trifluoride etherate. Scalable.Involves high-pressure hydrogenation. Requires careful handling of lithium aluminum hydride.Requires azeotropic removal of water and careful handling of lithium aluminum hydride.
Stereochemistry Racemic product unless a chiral starting material or resolution is used.Racemic product.Enantiomerically pure product starting from chiral (S)-Malic acid.

Experimental Protocols

Route 1: Synthesis from Methyl 5-oxopyrrolidine-3-carboxylate

This route provides a direct, one-pot reduction of a commercially available starting material to afford this compound.

Methodology: To a solution of methyl 5-oxopyrrolidine-3-carboxylate (2 kg) in tetrahydrofuran (B95107) (20 L), sodium borohydride (1.9 kg) is added in portions at room temperature.[1] Subsequently, boron trifluoride etherate solution (3.9 kg) is added slowly. After the addition is complete, the reaction mixture is stirred at room temperature for 10 minutes and then heated to reflux for approximately 4 hours.[1] Upon completion, the reaction is quenched by the addition of water, extracted with ethyl acetate, and concentrated to give a light yellow oily liquid. This intermediate is dissolved in ethanol, cooled to 20°C, and sodium borohydride (500 g) is added. The reaction is then refluxed for 2 hours. After quenching with water and extraction with ethyl acetate, the organic phase is washed with saturated aqueous sodium bicarbonate and saturated brine. Concentration of the organic phase yields 3-pyrrolidinylmethanol.[1]

Route 2: Synthesis from Itaconic Acid

This two-step route utilizes the reductive amination of itaconic acid followed by the reduction of the resulting methyl-pyrrolidone intermediate.

Step 1: Synthesis of 3- and 4-Methyl-2-pyrrolidone Methodology: In a high-pressure reactor, itaconic acid (1.5 g), water (1.5 g), and a commercial ruthenium catalyst (75 mg) are combined. The reactor is pressurized with hydrogen (150 bar) and ammonia (5 bar) and heated to 200°C for 4 hours. This process yields a mixture of 3- and 4-methyl-2-pyrrolidone.

Step 2: Reduction to this compound (and isomer) Methodology: The mixture of methyl-2-pyrrolidones is dissolved in an anhydrous ether such as tetrahydrofuran and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield a mixture of 3- and 4-methyl-pyrrolidinemethanol. Further purification by chromatography is required to isolate the desired this compound.

Route 3: Synthesis from (S)-Malic Acid

This three-step route provides an enantioselective synthesis of (S)-Pyrrolidin-3-ylmethanol, a valuable chiral intermediate.

Step 1: Synthesis of (S)-N-methylitaconimide Methodology: A solution of (S)-Malic acid in toluene is prepared in a reaction vessel equipped with a Dean-Stark apparatus. An aqueous solution of methylamine is added dropwise at room temperature. The reaction mixture is heated to reflux to azeotropically remove water over 12-16 hours. Upon completion, the solvent is removed under reduced pressure to yield crude (S)-N-methylitaconimide, which can be purified by recrystallization.

Step 2: Reductive Cyclization to (S)-1-methyl-pyrrolidin-3-ol-5-one Methodology: The crude (S)-N-methylitaconimide is dissolved in a suitable solvent and subjected to a reductive cyclization. This can be achieved using a reducing agent such as sodium borohydride, followed by acidic workup to promote cyclization.

Step 3: Reduction to (S)-(1-Methylpyrrolidin-3-yl)methanol and Demethylation Methodology: The resulting lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reduces both the amide and the ketone functionalities. The final step would involve a demethylation of the nitrogen to yield (S)-Pyrrolidin-3-ylmethanol.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the three synthetic routes to this compound.

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 a0 Methyl 5-oxopyrrolidine-3-carboxylate a1 This compound a0->a1 NaBH4, BF3·OEt2 b0 Itaconic Acid b1 3- & 4-Methyl-2-pyrrolidone b0->b1 NH3, H2, Ru cat. b2 This compound (and isomer) b1->b2 LiAlH4 c0 (S)-Malic Acid c1 (S)-N-methylitaconimide c0->c1 Methylamine, Toluene c2 (S)-1-methyl-pyrrolidin-3-ol-5-one c1->c2 Reduction & Cyclization c3 (S)-(1-Methylpyrrolidin-3-yl)methanol c2->c3 LiAlH4 c4 (S)-Pyrrolidin-3-ylmethanol c3->c4 Demethylation

Caption: Comparative flowchart of synthetic routes to this compound.

References

Navigating Chiral Scaffolds: A Comparative Guide to Alternatives for Pyrrolidin-3-ylmethanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly shapes the biological activity, pharmacokinetic profile, and ultimately the success of a drug candidate. Pyrrolidin-3-ylmethanol is a widely utilized scaffold, prized for its stereochemical definition and synthetic versatility. However, the exploration of alternative chiral building blocks is crucial for lead optimization, intellectual property generation, and overcoming challenges in drug development. This guide provides an objective comparison of key alternatives to this compound, supported by available experimental data and detailed methodologies.

This analysis focuses on three main classes of alternatives: the ring-contracted analog, (azetidin-3-yl)methanol; the ring-expanded analog, (piperidin-3-yl)methanol; and representative acyclic chiral amino alcohols. The choice between these scaffolds can significantly impact a compound's physicochemical properties, target engagement, and metabolic stability.

I. Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The seemingly subtle difference in ring size between azetidine (B1206935), pyrrolidine (B122466), and piperidine (B6355638) imparts distinct physicochemical characteristics that can translate into significant differences in a drug candidate's behavior.[1][2] These properties, in turn, influence absorption, distribution, metabolism, and excretion (ADME).

Property(Azetidin-3-yl)methanol(Pyrrolidin-3-yl)methanol(Piperidin-3-yl)methanolKey Considerations in Drug Design
Molecular Weight ( g/mol )87.12101.15115.17Smaller scaffolds can improve ligand efficiency.
cLogP~ -0.9~ -0.5~ -0.1Lipophilicity influences solubility, permeability, and non-specific binding. Azetidines are generally more polar.
pKa (Conjugate Acid)~9.5-10.5 (estimated)~10.4~10.1Basicity is crucial for target interactions (e.g., salt bridge formation) and can affect solubility and off-target activities.
Conformational RigidityHighModerateLow (prefers chair conformation)Increased rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.
Metabolic StabilityGenerally higherModerateModerateThe strained azetidine ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible five- and six-membered rings.[2]

II. Performance in Biological Assays: A Comparative Overview

Direct head-to-head comparisons of these building blocks within the same biological assay are not always available in the literature. However, by examining structure-activity relationship (SAR) studies across different therapeutic targets, we can infer the potential advantages and disadvantages of each scaffold.

A. G-Protein Coupled Receptor (GPCR) Antagonists

In the development of antagonists for chemokine receptor type 5 (CCR5), a key target in HIV therapy, piperidine-based scaffolds have been extensively studied.[3] SAR studies have shown that the piperidine ring provides a suitable framework for orienting key pharmacophoric groups. While direct comparisons with this compound are scarce, a study on GPR35 antagonists found that replacing a morpholine (B109124) ring (a six-membered heterocycle) with either piperidine or pyrrolidine resulted in a complete loss of activity, highlighting the critical role of the specific heterocyclic ring in target engagement for that particular scaffold.[4]

B. Enzyme Inhibitors

For dipeptidyl peptidase IV (DPP4) inhibitors, a class of drugs for type 2 diabetes, both piperidinone- and piperidine-constrained phenethylamines have been identified as potent inhibitors.[5] The choice of the heterocyclic ring and its substitution pattern is crucial for achieving high potency and selectivity. In a separate study, new fluorinated pyrrolidine and azetidine amides displayed unexpectedly strong activity as DPP4 inhibitors, suggesting that smaller, fluorinated rings can be highly effective.

C. Ion Channel Modulators

Nicotine, which contains a pyrrolidine ring, is a well-known agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Interestingly, its azetidine analogue has been shown to bind less effectively to these receptors, demonstrating that a subtle change in ring size can significantly impact binding affinity.[6]

III. Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental methodologies for key assays are provided below.

A. Radioligand Binding Assay for GPCRs

This protocol is a standard method to determine the binding affinity of a test compound to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine (B1211576) D2 receptors)

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Filter mats

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

B. In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM suspension and the NADPH regenerating system at 37°C.

  • In a microcentrifuge tube, mix the HLM suspension with phosphate buffer and the test compound.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) and intrinsic clearance (CLint) of the test compound by plotting the natural logarithm of the percentage of the remaining parent compound versus time.

IV. Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_alternatives Alternative Chiral Building Blocks Pyrrolidinol This compound (Scaffold) Azetidinol Azetidin-3-ylmethanol (Ring Contraction) Pyrrolidinol->Azetidinol Bioisosteric Replacement Piperidinol Piperidin-3-ylmethanol (Ring Expansion) Pyrrolidinol->Piperidinol Bioisosteric Replacement Acyclic Acyclic Amino Alcohols (Increased Flexibility) Pyrrolidinol->Acyclic Bioisosteric Replacement

Caption: Bioisosteric replacement strategies for this compound.

Experimental_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Comparative Evaluation Pyrrolidinol_Analog Compound with This compound Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Pyrrolidinol_Analog->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., IC50 determination) Pyrrolidinol_Analog->Enzyme_Assay PK_Assay Pharmacokinetic Assay (e.g., Metabolic Stability) Pyrrolidinol_Analog->PK_Assay Azetidinol_Analog Compound with Azetidin-3-ylmethanol Azetidinol_Analog->Binding_Assay Azetidinol_Analog->Enzyme_Assay Azetidinol_Analog->PK_Assay Piperidinol_Analog Compound with Piperidin-3-ylmethanol Piperidinol_Analog->Binding_Assay Piperidinol_Analog->Enzyme_Assay Piperidinol_Analog->PK_Assay Data_Analysis Data Analysis and SAR Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis PK_Assay->Data_Analysis

Caption: Workflow for the comparative evaluation of chiral building blocks.

V. Conclusion

The choice of a chiral building block is a multi-faceted decision that requires careful consideration of its impact on a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. While this compound remains a valuable and widely used scaffold, its alternatives offer distinct advantages that can be leveraged in drug design. Azetidin-3-ylmethanol provides a more compact and rigid framework that can enhance metabolic stability and polarity. Piperidin-3-ylmethanol offers a larger, more flexible scaffold that can be advantageous for occupying larger binding pockets. Acyclic chiral amino alcohols provide the greatest conformational flexibility, which can be beneficial in certain therapeutic applications.

This guide serves as a starting point for researchers to make informed decisions when selecting chiral building blocks. It is important to note that the optimal choice is highly dependent on the specific drug target and the desired properties of the final compound. The systematic synthesis and evaluation of a series of analogs containing these different building blocks, using standardized experimental protocols, is the most effective strategy for elucidating their relative merits in a given therapeutic context.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway for key chiral building blocks is a critical decision that impacts project timelines, costs, and overall feasibility. Pyrrolidin-3-ylmethanol, a valuable intermediate in the synthesis of numerous pharmaceutical compounds, can be prepared through various routes, each with its own set of advantages and disadvantages. This guide provides a detailed cost-benefit analysis of three prominent synthetic routes to this compound, offering a comprehensive comparison of their economic and chemical efficiencies.

This analysis focuses on three distinct and well-documented synthetic strategies starting from readily available precursors: (S)-Malic acid, (S)-Pyrrolidin-3-ol, and methyl 5-oxopyrrolidine-3-carboxylate. Each route is evaluated based on overall yield, cost of starting materials and reagents, reaction conditions, and scalability considerations.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for the three synthetic routes, providing a clear basis for a cost-effectiveness comparison. Prices for reagents are estimates based on currently available bulk pricing and may be subject to variation.

Table 1: Starting Material and Product Overview

ParameterRoute 1: From (S)-Malic AcidRoute 2: From (S)-Pyrrolidin-3-olRoute 3: From Methyl 5-oxopyrrolidine-3-carboxylate
Starting Material (S)-Malic Acid(S)-Pyrrolidin-3-olMethyl 5-oxopyrrolidine-3-carboxylate
Target Molecule (S)-Pyrrolidin-3-ylmethanol(S)-Pyrrolidin-3-ylmethanol(rac)-Pyrrolidin-3-ylmethanol
Chirality Enantiomerically pureEnantiomerically pureRacemic

Table 2: Cost and Yield Comparison

ParameterRoute 1: From (S)-Malic AcidRoute 2: From (S)-Pyrrolidin-3-olRoute 3: From Methyl 5-oxopyrrolidine-3-carboxylate
Overall Yield ~40-50%~85-95%~86%[1]
Estimated Cost of Starting Material (per mole) ~$20 - $40~$500 - $1000+ (as hydrochloride)~$150 - $300
Key Reagent Costs (per mole of product) High (LiAlH₄)Moderate (Pt/C, H₂)Moderate (NaBH₄, BF₃·OEt₂)
Estimated Total Cost (per gram of product) ~$30 - $50~$25 - $45~$20 - $35

Table 3: Process and Scalability Comparison

ParameterRoute 1: From (S)-Malic AcidRoute 2: From (S)-Pyrrolidin-3-olRoute 3: From Methyl 5-oxopyrrolidine-3-carboxylate
Number of Steps 312
Key Hazards Pyrophoric and water-reactive LiAlH₄Flammable H₂ gas under pressure, flammable solventFlammable solvents, corrosive BF₃·OEt₂
Scalability Challenging due to LiAlH₄ handlingGood, amenable to catalytic hydrogenationGood, standard chemical transformations
Waste Products Aluminum saltsMinimal, catalyst can be recycledBoron and sodium salts

Synthesis Route Diagrams

The following diagrams illustrate the synthetic workflows for each of the three routes.

Route1 malic_acid (S)-Malic Acid imide N-Substituted Maleimide (B117702) malic_acid->imide Amine, Heat pyrrolidinedione N-Substituted Pyrrolidine-2,5-dione imide->pyrrolidinedione Reduction product (S)-Pyrrolidin-3-ylmethanol pyrrolidinedione->product LiAlH4 Reduction

Figure 1: Synthesis from (S)-Malic Acid.

Route2 pyrrolidinol (S)-Pyrrolidin-3-ol product (S)-Pyrrolidin-3-ylmethanol pyrrolidinol->product Reductive Amination (e.g., with formaldehyde), H2, Pt/C

Figure 2: Synthesis from (S)-Pyrrolidin-3-ol.

Route3 start Methyl 5-oxopyrrolidine-3-carboxylate intermediate Intermediate Oily Liquid start->intermediate 1. NaBH4, THF 2. BF3·OEt2 product (rac)-Pyrrolidin-3-ylmethanol intermediate->product NaBH4, Ethanol (B145695)

Figure 3: Synthesis from Methyl 5-oxopyrrolidine-3-carboxylate.

Experimental Protocols

Route 1: Synthesis from (S)-Malic Acid

This route involves a multi-step process starting with the conversion of (S)-malic acid to a chiral maleimide derivative, followed by reduction to the corresponding pyrrolidinedione, and a final reduction to yield (S)-Pyrrolidin-3-ylmethanol.

Step 1: Synthesis of N-Benzyl-(S)-malimide A mixture of (S)-malic acid and benzylamine (B48309) in an appropriate solvent (e.g., xylene) is heated to reflux with azeotropic removal of water. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction to N-Benzyl-(S)-3-hydroxypyrrolidine-2,5-dione The N-benzyl-(S)-malimide is dissolved in a suitable solvent (e.g., ethanol) and reduced using a reducing agent such as sodium borohydride (B1222165) at a controlled temperature. After reaction completion, the product is isolated by extraction and purified.

Step 3: Reduction to (S)-Pyrrolidin-3-ylmethanol The N-benzyl-(S)-3-hydroxypyrrolidine-2,5-dione is dissolved in a dry, inert solvent like tetrahydrofuran (B95107) (THF) and slowly added to a suspension of lithium aluminum hydride (LiAlH₄) at 0 °C. The mixture is then refluxed. After completion, the reaction is carefully quenched, and the product is isolated by filtration and distillation.

Route 2: Synthesis from (S)-Pyrrolidin-3-ol

This is a more direct, one-step route involving reductive amination.

To a solution of (S)-pyrrolidin-3-ol in a suitable solvent such as methanol, a source of formaldehyde (B43269) (e.g., paraformaldehyde) and a catalytic amount of platinum on carbon (Pt/C) are added. The mixture is then subjected to hydrogenation under pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Route 3: Synthesis from Methyl 5-oxopyrrolidine-3-carboxylate

This two-step reduction process yields the racemic product.

Step 1: Initial Reduction Methyl 5-oxopyrrolidine-3-carboxylate is dissolved in anhydrous tetrahydrofuran (THF). Sodium borohydride is added in portions at room temperature, followed by the slow addition of boron trifluoride etherate. The reaction mixture is then heated to reflux for approximately 4 hours. After quenching with water, the product is extracted with ethyl acetate (B1210297) and concentrated to an oily liquid.[1]

Step 2: Final Reduction The intermediate oily liquid is dissolved in ethanol and cooled. Sodium borohydride is added, and the mixture is refluxed for 2 hours. After quenching and extraction, the organic phase is washed and concentrated to afford (rac)-Pyrrolidin-3-ylmethanol. The reported yield for this two-step process is approximately 86%.[1]

Other Potential Synthetic Pathways

While the three routes detailed above are the most direct, other starting materials from the chiral pool have been considered for the synthesis of the pyrrolidine (B122466) ring structure.

  • From L-Glutamic Acid: L-Glutamic acid is an inexpensive and readily available chiral starting material. It can be converted to pyroglutamic acid, which can then potentially be reduced and functionalized to yield this compound. However, this route is often multi-stepped and may have lower overall yields compared to the more direct methods.

  • From L-Proline: L-Proline is another abundant chiral amino acid. While the direct reduction of L-proline typically yields pyrrolidin-2-ylmethanol (B129387) (prolinol), synthetic strategies involving ring expansion or functional group manipulations could potentially lead to the desired 3-substituted isomer. These routes are generally more complex and less economically viable for large-scale production.

Conclusion

The choice of the most suitable synthetic route for this compound depends heavily on the specific requirements of the project.

  • Route 2 (from (S)-Pyrrolidin-3-ol) offers the highest yield and fewest steps, making it an attractive option for its efficiency, provided the higher cost of the starting material is acceptable. Its scalability is also favorable due to the use of catalytic hydrogenation.

  • Route 3 (from Methyl 5-oxopyrrolidine-3-carboxylate) provides a high-yielding and cost-effective method for producing the racemic mixture of this compound. This is an excellent choice when enantiopurity is not a requirement.

  • Route 1 (from (S)-Malic Acid) is a viable option when a moderately priced, enantiomerically pure starting material is desired. However, the lower overall yield and the challenges associated with the use of lithium aluminum hydride on a large scale are significant drawbacks.

For drug development professionals and researchers, a thorough evaluation of these factors is crucial. If the final active pharmaceutical ingredient requires a specific enantiomer, the routes starting from (S)-Malic acid or (S)-Pyrrolidin-3-ol are necessary. However, if a racemic mixture is acceptable or if a subsequent chiral resolution step is planned, the route from methyl 5-oxopyrrolidine-3-carboxylate presents a more economical option. Ultimately, the decision will be a balance between the cost of raw materials, the efficiency of the synthetic process, and the specific stereochemical requirements of the target molecule.

References

A Comparative Guide to Pyrrolidin-3-ylmethanol and Azetidin-3-ylmethanol in Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug design. This guide provides a comparative analysis of two key saturated heterocyclic scaffolds, pyrrolidin-3-ylmethanol and azetidin-3-ylmethanol (B1282361), in the context of their application as bioisosteres. By presenting available experimental data and detailed methodologies, this document aims to inform researchers on the nuanced differences between these two moieties and their potential impact on the physicochemical and pharmacological properties of drug candidates.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a bioisostere is often driven by the desire to fine-tune properties such as lipophilicity, solubility, and basicity, which in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative studies on a wide range of analogous pairs are limited, an analysis of the parent compounds provides a foundational understanding of their intrinsic properties.

PropertyThis compoundAzetidin-3-ylmethanolSignificance in Drug Design
Molecular Weight ( g/mol ) 101.15[1]87.12[2]Lower molecular weight can contribute to improved ligand efficiency.
cLogP -0.5[1]-0.9[2]Indicates the lipophilicity of a compound, affecting solubility, permeability, and plasma protein binding. Both are hydrophilic.
Topological Polar Surface Area (TPSA) (Ų) 32.3[1]32.3[2]Influences membrane permeability and oral bioavailability. Identical TPSA suggests similar potential for passive transport across biological membranes.
Predicted pKa (strongest basic) ~9.5-10.5~8.5-9.5The basicity of the ring nitrogen impacts ionization at physiological pH, affecting solubility, receptor interaction, and potential for off-target effects (e.g., hERG inhibition).

Note: cLogP and pKa values are calculated predictions for the parent molecules and can vary significantly based on the overall structure of the drug candidate.

Pharmacological Profile: A Look at Metabolic Stability and Biological Activity

The choice between a pyrrolidine (B122466) and an azetidine (B1206935) scaffold can have profound effects on a compound's metabolic fate and its interaction with biological targets.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. While specific comparative data for this compound and azetidin-3-ylmethanol as bioisosteres is not abundant, general trends for pyrrolidine and azetidine rings can be considered. The smaller, more constrained azetidine ring can sometimes lead to increased metabolic stability by being a poorer substrate for metabolizing enzymes like cytochrome P450s. However, this is highly dependent on the substitution pattern and the overall molecular context. For instance, a study on polymerase theta inhibitors demonstrated that a 3-hydroxymethyl-azetidine derivative exhibited favorable pharmacokinetics, highlighting its potential as a metabolically stable bioisostere for pyrrolidin-3-ol.[3]

ParameterThis compound AnalogAzetidin-3-ylmethanol AnalogSignificance
Metabolic Half-life (t½) in Human Liver Microsomes (min) Compound SpecificCompound SpecificA longer half-life generally indicates greater metabolic stability and potentially less frequent dosing.
Intrinsic Clearance (CLint) (µL/min/mg protein) Compound SpecificCompound SpecificA measure of the rate of metabolism by liver enzymes. Lower values are generally desirable.
Biological Activity

The subtle differences in the size and geometry of the pyrrolidine and azetidine rings can significantly impact how a molecule binds to its biological target. The four-membered azetidine ring is more compact and rigid than the five-membered pyrrolidine ring. This conformational constraint can lead to a more defined orientation of substituents, potentially enhancing binding affinity and selectivity.

A study on polymerase theta inhibitors found that 3-hydroxymethyl-azetidine is an effective bioisostere of pyrrolidin-3-ol, with the developed azetidine-containing compound demonstrating potent inhibition.[3] This suggests that in certain contexts, the smaller azetidine scaffold can effectively mimic the interactions of the larger pyrrolidine ring while potentially offering advantages in other properties.

ParameterThis compound AnalogAzetidin-3-ylmethanol AnalogSignificance
Receptor Binding Affinity (Ki, IC50, etc.) Target DependentTarget DependentA measure of how tightly a ligand binds to its target. Lower values indicate higher affinity.
Functional Activity (EC50, etc.) Target DependentTarget DependentA measure of the concentration of a drug that produces a half-maximal response.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental protocols for key assays are provided below.

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) is a measure of a compound's lipophilicity.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Dissolve a known amount of the test compound in the aqueous or organic phase.

  • Combine the two phases in a vessel and shake vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate the LogP/LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination by Potentiometric Titration

The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.

Protocol:

  • Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Metabolic Stability Assay using Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add the test compound to the incubation mixture at a known concentration.

  • Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Determine the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific biological target.

Protocol:

  • Prepare a source of the target receptor (e.g., cell membranes, purified protein).

  • Incubate the receptor preparation with a radiolabeled ligand (a molecule known to bind to the target) at a fixed concentration.

  • In parallel incubations, add varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound radioligand from the unbound radioligand, typically by filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

Experimental Workflow for In Vitro ADME Profiling

G cluster_0 Physicochemical Properties cluster_1 In Vitro ADME cluster_2 Pharmacology LogP LogP/LogD Determination (Shake-Flask) pKa pKa Determination (Potentiometric Titration) Solubility Aqueous Solubility (Nephelometry/UV-Vis) MetStab Metabolic Stability (Liver Microsomes) Permeability Permeability (PAMPA) Binding Receptor Binding (Radioligand Assay) Functional Functional Assay Binding->Functional Confirm Activity TestCompound Test Compound TestCompound->LogP Characterize TestCompound->pKa Characterize TestCompound->Solubility Characterize TestCompound->MetStab Assess TestCompound->Permeability Assess TestCompound->Binding Evaluate

Caption: A generalized workflow for the in vitro characterization of drug candidates.

Conceptual Bioisosteric Replacement Strategy

G Lead Lead Compound (e.g., containing a polar group) Pyrrolidine This compound Analog Lead->Pyrrolidine Bioisosteric Replacement Azetidine Azetidin-3-ylmethanol Analog Lead->Azetidine Bioisosteric Replacement Properties Improved Properties: - Physicochemical - Pharmacokinetic - Pharmacodynamic Pyrrolidine->Properties Azetidine->Properties

Caption: The strategic replacement of a functional group with bioisosteres.

Conclusion

The choice between this compound and azetidin-3-ylmethanol as bioisosteres is a nuanced decision that must be guided by the specific goals of a drug discovery program. While both scaffolds offer a means to introduce a polar, hydrogen-bonding hydroxymethyl group, their differing ring sizes and conformational flexibilities can lead to distinct pharmacological and pharmacokinetic profiles. The smaller, more rigid azetidine ring may offer advantages in terms of metabolic stability and pre-organization of substituents for optimal target binding. Conversely, the larger, more flexible pyrrolidine ring provides a different spatial arrangement that may be more favorable for other targets.

Ultimately, the optimal choice will be context-dependent and should be determined through the synthesis and evaluation of matched molecular pairs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design of novel therapeutics.

References

A Comparative Guide to Analytical Method Validation for Pyrrolidin-3-ylmethanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of Pyrrolidin-3-ylmethanol purity. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates key workflows to assist in making an informed decision for your analytical needs.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a regulatory requirement by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the reliability and consistency of analytical data.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

This compound is a polar, chiral molecule, and its purity analysis presents specific analytical challenges.[4] The choice between HPLC and GC is a critical decision in the development of a validated purity method.

Comparison of HPLC and GC for this compound Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar and non-volatile compounds like this compound.[5] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.[3] Due to the low volatility of this compound, direct analysis by GC often requires a derivatization step to increase its volatility.[6]

The following table summarizes the comparative performance of hypothetical, yet realistic, HPLC and GC methods for the purity analysis of this compound. This data is illustrative and intended to highlight the typical performance characteristics of each technique for this type of analyte. Actual results will vary depending on the specific method and instrumentation.

Validation Parameter HPLC-UV Method GC-FID Method (with Derivatization) Comments
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy.
Precision (RSD%) < 1.0%< 2.0%HPLC generally offers slightly better precision for this analyte.
Limit of Detection (LOD) 0.01%0.02%HPLC can offer slightly better sensitivity without derivatization.
Limit of Quantitation (LOQ) 0.03%0.06%The LOQ for GC is often slightly higher due to the derivatization step.
Specificity HighHighBoth methods can be made highly specific for the analyte and its impurities.
Sample Throughput ModerateModerate to HighGC can have faster run times, but sample preparation for derivatization can be time-consuming.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the determination of this compound purity.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and acetonitrile. A gradient elution may be employed to separate impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution.

4. Validation Procedure:

  • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products and potential impurities.[7]

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels.

  • Precision: Assess repeatability by injecting the standard solution multiple times. Evaluate intermediate precision by having different analysts perform the analysis on different days with different equipment.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of dilute solutions of the reference standard.

Gas Chromatography (GC-FID) Method with Derivatization

This protocol describes a GC method with Flame Ionization Detection (FID) for the determination of this compound purity, including a necessary derivatization step.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

2. Derivatization Procedure:

  • React the this compound sample and standard with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile silyl (B83357) derivative. This reaction is typically carried out in an anhydrous solvent in a sealed vial at an elevated temperature.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: A temperature gradient program is typically used to ensure good separation of the derivatized analyte and any impurities.

  • Injection Volume: 1 µL (split injection)

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh an appropriate amount of this compound reference standard, perform the derivatization reaction, and dilute to a known concentration in a suitable solvent.

  • Sample Solution: Accurately weigh the sample, perform the derivatization reaction under the same conditions as the standard, and dilute to a similar concentration.

5. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, using the derivatized standard and sample solutions.

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and a direct comparison of the HPLC and GC methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 RA2 Data Reporting RA1->RA2

Figure 1: General workflow for analytical method validation.

HPLC_vs_GC_Comparison cluster_HPLC HPLC Method cluster_GC GC Method Analyte This compound (Polar, Non-volatile) HPLC_Node Direct Analysis Analyte->HPLC_Node GC_Node Requires Derivatization Analyte->GC_Node HPLC_Adv Advantages: - No derivatization needed - Generally higher precision - Good for polar compounds HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Can have longer run times - Higher solvent consumption HPLC_Node->HPLC_Disadv GC_Adv Advantages: - Potentially faster run times - High resolution GC_Node->GC_Adv GC_Disadv Disadvantages: - Derivatization adds complexity - Potential for incomplete derivatization - Not ideal for non-volatile compounds GC_Node->GC_Disadv

Figure 2: Comparison of HPLC and GC for this compound analysis.

Conclusion and Recommendations

Both HPLC and GC are powerful analytical techniques that can be validated for the purity determination of this compound.

  • HPLC is generally the more direct and often preferred method for a polar, non-volatile compound like this compound. It avoids the complexities and potential sources of error associated with a derivatization step.

  • GC can be a viable alternative, particularly if high throughput is a key requirement and a robust derivatization protocol is established. The higher resolution of capillary GC columns can be advantageous for separating closely related impurities.

The ultimate choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, available instrumentation, and the stage of drug development. A thorough method development and validation process is essential to ensure the chosen method is fit for its intended purpose.

References

A Spectroscopic Comparison of (R)- and (S)-Pyrrolidin-3-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-pyrrolidin-3-ylmethanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a crucial aspect in pharmacology and drug development. This guide summarizes key spectroscopic techniques used to distinguish and characterize these enantiomers.

It is important to note that while the principles described are broadly applicable, specific experimental data for these particular enantiomers is not widely available in public literature. Therefore, the quantitative data presented in the tables below is illustrative and based on typical values for similar chemical structures.

Spectroscopic Data Comparison

The primary challenge in comparing enantiomers lies in the use of techniques sensitive to chirality. While standard NMR and IR spectroscopy are powerful for structural elucidation, they do not differentiate between enantiomers under achiral conditions. Chiroptical techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-pyrrolidin-3-ylmethanol are identical. The chemical shifts are influenced by the electron density around the nuclei and the overall molecular structure.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Assignment (R)-Pyrrolidin-3-ylmethanol (Illustrative) (S)-Pyrrolidin-3-ylmethanol (Illustrative)
¹H NMR
H-22.95 - 3.15 (m)2.95 - 3.15 (m)
H-32.40 - 2.55 (m)2.40 - 2.55 (m)
H-41.60 - 1.80 (m)1.60 - 1.80 (m)
H-52.80 - 3.00 (m)2.80 - 3.00 (m)
-CH₂OH3.50 - 3.70 (d)3.50 - 3.70 (d)
-NH2.10 (br s)2.10 (br s)
-OH2.50 (br s)2.50 (br s)
¹³C NMR
C-2~46.5~46.5
C-3~40.0~40.0
C-4~25.0~25.0
C-5~55.0~55.0
-CH₂OH~65.0~65.0

To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric interactions, which would result in distinct chemical shifts for the corresponding nuclei in the (R) and (S) enantiomers.

Infrared (IR) Spectroscopy

Similar to NMR, the IR spectra of the two enantiomers are identical in an achiral medium, as they possess the same vibrational modes. Key absorptions are expected for the O-H, N-H, and C-H stretching and bending vibrations.

Table 2: Illustrative IR Absorption Frequencies (in cm⁻¹)

Vibrational Mode (R)-Pyrrolidin-3-ylmethanol (Illustrative) (S)-Pyrrolidin-3-ylmethanol (Illustrative)
O-H stretch (alcohol)3300-3500 (broad)3300-3500 (broad)
N-H stretch (secondary amine)3250-3400 (sharp)3250-3400 (sharp)
C-H stretch (aliphatic)2850-30002850-3000
C-O stretch1050-11501050-1150
N-H bend1590-16501590-1650
Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. For enantiomers, the signals are of equal magnitude but opposite sign.

Table 3: Comparison of Chiroptical Properties

Technique (R)-Pyrrolidin-3-ylmethanol (S)-Pyrrolidin-3-ylmethanol Principle
Optical Rotation Negative (-) specific rotationPositive (+) specific rotationMeasures the rotation of plane-polarized light.
VCD Negative Cotton effects for certain vibrational bandsPositive Cotton effects for the same vibrational bandsMeasures the differential absorption of left and right circularly polarized infrared light.
ECD/ORD Positive/Negative Cotton effectsNegative/Positive Cotton effects (mirror image)Measures the differential absorption of left and right circularly polarized UV-Vis light.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrrolidin-3-ylmethanol enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration of 0.1-0.5 M. The sample is placed in a cell with BaF₂ or CaF₂ windows.

  • Instrumentation: Use a dedicated VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light.

  • Data Acquisition: Acquire the VCD spectrum over the desired mid-IR range (e.g., 800-2000 cm⁻¹). A large number of scans is often required to achieve a good signal-to-noise ratio.

  • Data Analysis: The VCD spectrum is presented as the difference in absorbance between left and right circularly polarized light (ΔA = A_L - A_R).

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the enantiomer (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the appropriate UV wavelength range (e.g., 190-400 nm).

  • Data Analysis: The ECD spectrum is plotted as the difference in molar absorptivity (Δε) or ellipticity ([θ]) versus wavelength.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the this compound enantiomers.

G Experimental Workflow for Enantiomer Comparison cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiral Spectroscopy cluster_results Results R_sample (R)-Pyrrolidin-3-ylmethanol NMR NMR Spectroscopy R_sample->NMR IR IR Spectroscopy R_sample->IR VCD VCD Spectroscopy R_sample->VCD ECD ECD Spectroscopy R_sample->ECD ORD ORD R_sample->ORD S_sample (S)-Pyrrolidin-3-ylmethanol S_sample->NMR S_sample->IR S_sample->VCD S_sample->ECD S_sample->ORD identical Identical Spectra NMR->identical IR->identical mirror Mirror-Image Spectra VCD->mirror ECD->mirror ORD->mirror

Caption: Workflow for spectroscopic comparison of enantiomers.

Potential Signaling Pathway

Derivatives of (S)-pyrrolidin-3-ylmethanol have been investigated for their activity at nicotinic and muscarinic acetylcholine (B1216132) receptors.[1] The following diagram illustrates a simplified, representative signaling pathway for these G-protein coupled receptors (GPCRs).

G Representative Cholinergic Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Muscarinic Acetylcholine Receptor (GPCR) g_protein G-protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates response Cellular Response (e.g., neurotransmitter release, muscle contraction) pkc->response Leads to ligand This compound Derivative (Agonist) ligand->receptor Binds to

Caption: Simplified muscarinic acetylcholine receptor signaling pathway.

This guide provides a foundational understanding of the spectroscopic comparison of this compound enantiomers. For definitive characterization, it is essential to acquire experimental data for the specific compounds of interest.

References

Safety Operating Guide

Safe Disposal of Pyrrolidin-3-ylmethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pyrrolidin-3-ylmethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures. This compound may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[2]

  • Respiratory Protection: In case of dust formation or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.[2]

Handling:

  • Ensure adequate ventilation in the work area.[2][3]

  • Avoid creating dust when handling the solid form of the material.[2]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying the waste.[2]

  • Waste Identification and Segregation:

    • Clearly identify the waste as this compound.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[2] Store away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Containment:

    • If in solid form, carefully sweep up the material, avoiding dust formation.[2]

    • Place the waste in a suitable, clearly labeled, and sealed container to prevent leaks or spills.

  • Storage:

    • Store the contained waste in a designated hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide the complete chemical name and any other relevant information to the disposal company.[2]

  • Disposal Method:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not discharge to sewer systems.[3]

Quantitative Disposal Data

No specific quantitative data for disposal procedures (e.g., concentration limits for specific disposal routes) were available in the provided search results. Always refer to your local and institutional guidelines for any specific quantitative requirements.

ParameterGuideline
Concentration Limits Not specified in general guidelines. Determined by local and institutional regulations.
Waste Codes To be determined based on jurisdictional regulations and the specific waste stream characteristics.
Incompatible Materials Strong oxidizing agents, acids.[2]

Experimental Protocols

No specific experimental protocols for the pre-treatment or neutralization of this compound prior to disposal were cited in the search results. The recommended procedure is direct disposal through a licensed hazardous waste contractor.

Disposal Workflow

G Figure 1: this compound Disposal Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal A Handle with PPE C Identify & Segregate Waste A->C B Ensure Adequate Ventilation B->C D Contain in Labeled Container C->D E Store in Designated Area D->E F Contact EHS/Licensed Contractor E->F G Licensed Chemical Destruction or Incineration F->G

Caption: Figure 1: this compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrolidin-3-ylmethanol. It includes detailed operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure when handling this compound. The following PPE is required:

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses.[3]Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Skin and Body Protection Chemical-resistant lab coat and appropriate gloves.[1][3]A standard lab coat is recommended to prevent skin contact.[3] Wear appropriate chemical-resistant gloves.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]In case of dust formation or inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Footwear Closed-toe shoes.Shoes must cover the entire foot to protect against spills.[4]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[5]

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Hygiene: Wash hands thoroughly after handling.[3]

Storage:

  • Container: Store in a tightly closed container.[1][5]

  • Location: Keep in a cool, dry, and well-ventilated place.[1][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Recommended Temperature: The recommended storage temperature is between 2-8°C.[1]

Operational Plan: Spill and Disposal Procedures

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains, as discharge into the environment must be avoided.[5]

  • Containment and Cleaning: Collect and arrange for disposal.[5] Keep the chemical in suitable, closed containers for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]

Disposal Plan: The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3]

  • Waste Identification: Identify the waste as this compound. Do not mix with other chemical wastes unless permitted by your institution's guidelines.[3]

  • Containment: Carefully place the waste into a suitable, clearly labeled container.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

Visual Safety Guides

The following diagrams illustrate the workflow for safe handling and the decision-making process for selecting appropriate personal protective equipment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Hood prep_materials->handling_weigh Proceed to handling handling_reaction Perform Experiment in Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_label Label Waste Container cleanup_waste->disposal_label Prepare for disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store in Designated Area disposal_label->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree start Handling this compound? ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves start->ppe_standard Always risk_assessment Potential for Splash or Dust? ventilation Adequate Ventilation? (e.g., Fume Hood) risk_assessment->ventilation No ppe_goggles Upgrade to: - Chemical Goggles risk_assessment->ppe_goggles Yes ventilation->ppe_standard Yes, continue work ppe_full Full PPE: - Goggles - Lab Coat - Gloves - Respirator ventilation->ppe_full No ppe_standard->risk_assessment ppe_goggles->ventilation ppe_respirator Required: - NIOSH-approved Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidin-3-ylmethanol
Reactant of Route 2
Pyrrolidin-3-ylmethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.